Dimethyl sulfoxide
Description
This compound appears as a clear liquid, essentially odorless. Closed cup flash point 192°F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation.
This compound, also known as rimso-50 or dmso, belongs to the class of organic compounds known as sulfoxides. Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R' (R, R' not H). This compound is a drug which is used for the symptomatic relief of patients with interstitial cystitis. This compound exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and cerebrospinal fluid. This compound is a bitter, cheesy, and fatty tasting compound that can be found in a number of food items such as yellow wax bean, spearmint, green bean, and pulses. This makes this compound a potential biomarker for the consumption of these food products. This compound is a potentially toxic compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylsulfinylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDPXIOMUYVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS, Array | |
| Record name | DIMETHYL SULFOXIDE | |
| Source | CAMEO Chemicals | |
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| Record name | DIMETHYL SULPHOXIDE | |
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| Record name | dimethyl sulfoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethyl_sulfoxide | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2021735 | |
| Record name | Dimethyl sulfoxide | |
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Molecular Weight |
78.14 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl sulfoxide appears as a clear liquid, essentially odorless. Closed cup flash point 192 °F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation., Colorless liquid that is odorless or has a slight odor of sulfur, garlic, or oysters; [CHEMINFO], Liquid, COLOURLESS HYGROSCOPIC LIQUID., colourless liquid with mild cabbage or garlic odour | |
| Record name | DIMETHYL SULFOXIDE | |
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| Record name | Methylsulfinylmethane | |
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Boiling Point |
372 °F at 760 mmHg (NTP, 1992), 189 °C, 189.00 to 190.00 °C. @ 760.00 mm Hg | |
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Flash Point |
203 °F (NTP, 1992), 95 °C (203 °F) (Open cup), 87 °C c.c. | |
| Record name | DIMETHYL SULFOXIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in water, Miscible with water, Soluble in ethanol, acetone, ether, carbon tetrachloride, ethyl acetate, Soluble in chloroform and benzene, 1000 mg/mL, Solubility in water: miscible, soluble in oil and alcohol; miscible with water | |
| Record name | DIMETHYL SULFOXIDE | |
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| Source | Human Metabolome Database (HMDB) | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/122/ | |
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Density |
1.101 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.100 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.087-1.092 | |
| Record name | DIMETHYL SULFOXIDE | |
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| Record name | DIMETHYL SULFOXIDE | |
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Vapor Density |
2.71 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.7 | |
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Vapor Pressure |
0.42 mmHg at 68 °F (NTP, 1992), 0.61 [mmHg], VP: 0.42 mm at 20 °C, 0.60 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 59.4 | |
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Color/Form |
Colorless liquid, Very hygroscopic liquid | |
CAS No. |
67-68-5 | |
| Record name | DIMETHYL SULFOXIDE | |
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Melting Point |
65.3 °F (NTP, 1992), 18.45 °C, 18.5 °C | |
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Foundational & Exploratory
Dimethyl Sulfoxide (DMSO) as a Cryoprotectant: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biomedical research and clinical applications. Central to the success of this technique is the use of cryoprotective agents (CPAs), which mitigate the lethal effects of freezing and thawing. Dimethyl sulfoxide (DMSO), an organosulfur compound, has remained the gold standard CPA for a wide variety of cell types since its cryoprotective properties were discovered.[1] Its efficacy lies in a multifaceted mechanism of action that involves complex interactions with water and cellular structures. This technical guide provides an in-depth exploration of DMSO's cryoprotective mechanisms, supported by quantitative data, experimental protocols, and visual representations of key processes.
Core Mechanisms of DMSO Cryoprotection
The cryoprotective effects of DMSO are primarily attributed to two interconnected phenomena: the prevention of lethal intracellular ice formation and the mitigation of "solution effects."[1] These actions are a consequence of its colligative and non-colligative properties.
Colligative Properties and Prevention of Intracellular Ice Formation
As a solute, DMSO's primary colligative effect is the depression of the freezing point of the cytoplasm.[2][3] This allows for a more gradual dehydration of the cell as the extracellular medium freezes first. The resulting osmotic gradient draws water out of the cell, reducing the amount of intracellular water available to form ice crystals.[4] This controlled dehydration is critical, as large, jagged ice crystals formed within the cell are mechanically destructive, rupturing organelles and the plasma membrane.[3][5]
DMSO's ability to readily permeate the cell membrane is crucial to this process.[5] By entering the cell, it directly lowers the freezing point of the cytoplasm, preventing ice nucleation.[6] Slower cooling rates, typically around 1°C per minute, are often employed to allow sufficient time for this dehydration to occur, thereby minimizing the risk of intracellular ice formation.[2][4][7]
Interaction with Water and Vitrification
Beyond its colligative effects, DMSO interacts directly with water molecules through the formation of hydrogen bonds.[1] This interaction disrupts the typical hydrogen bonding network of water, inhibiting the organization of water molecules into the crystalline lattice structure of ice.[8][9] Instead, as the temperature is lowered, the DMSO-water mixture becomes increasingly viscous, eventually solidifying into a glass-like amorphous state, a process known as vitrification.[1][3][4] This glassy state prevents the damaging mechanical effects of ice crystal formation.[3] Molecular dynamics simulations have shown that DMSO broadens the glass transition of water, creating a more thermodynamically stable glassy state that is less likely to nucleate ice.[10]
Membrane Interactions
DMSO's interaction with the cell membrane is complex and concentration-dependent. At cryoprotective concentrations (typically 5-10%), DMSO can increase the permeability of the cell membrane.[4] It is thought to induce the formation of water pores in the lipid bilayer, which facilitates the efflux of intracellular water and the influx of DMSO, both of which are critical for preventing intracellular ice formation.[4] Studies have shown that DMSO can decrease membrane thickness and fluidize the membrane, which may aid in these transport processes.[4][11] However, at higher concentrations, these same effects can become toxic, leading to membrane disintegration.[4]
Recent research suggests that even at low concentrations, DMSO weakens the water network near the lipid membrane surface.[8][9] This action is thought to reduce the stress induced by the volume change of water during freezing and thawing by weakening the adhesion of water to the lipid headgroups.[8][9]
Inhibition of Eutectic NaCl Crystallization
A more recent hypothesis proposes that a significant part of DMSO's cryoprotective mechanism is its ability to inhibit the eutectic crystallization of sodium chloride (NaCl).[12][13][14] As the extracellular solution freezes, solutes become increasingly concentrated in the remaining unfrozen liquid. This can lead to the crystallization of salts like NaCl, which can be damaging to cells.[12] Studies have shown a strong correlation between the loss of cell viability and the eutectic crystallization of NaCl.[12][13][14] DMSO, at concentrations above 2 vol%, appears to inhibit this crystallization, promoting the formation of an amorphous, glassy state of the freeze-concentrated phase instead.[12][15]
Quantitative Data on DMSO Cryopreservation
The optimal conditions for cryopreservation with DMSO vary significantly depending on the cell type. The following tables summarize key quantitative data from various studies.
| Cell Type | DMSO Concentration | Cooling Rate | Thawing Rate | Post-Thaw Viability/Recovery | Reference |
| Hematopoietic Stem Cells (HSCs) | 10% (standard); 2.2-5% with additives | 1-2°C/min | Rapid (37°C water bath) | ~70-80% (standard) | [4] |
| Mesenchymal Stem Cells (MSCs) | 5-10% | Slow (e.g., 1°C/min) | Rapid | Variable, often high | [4] |
| Embryonic Stem Cells (ESCs) | 7.5% (in combination with EG for vitrification) | Ultra-rapid (vitrification) | Rapid | ~75% (vitrification) | [4] |
| Hepatocytes | 10% (often with HypoThermosol or UW solution) | -1 to -5°C/min to -40°C or -80°C | Rapid (37°C water bath) | High with optimized protocols | [4] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | 10% | 1°C/min | Not specified | Dependent on functional assays | [16] |
| Vero Cells | 10% | Slow | Rapid | ~60% | [17] |
| Keratinocytes | 10% | Slow | Rapid | 97.9% (initial viability) | [11] |
EG: Ethylene Glycol; UW: University of Wisconsin solution
Experimental Protocols
General Protocol for Cryopreservation of Adherent Cells with 10% DMSO
This protocol is a generalized procedure and should be optimized for specific cell lines.
Materials:
-
Healthy, sub-confluent cell culture
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
DMSO, sterile
-
Trypsin-EDTA
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
Examine the cell culture to ensure it is healthy, free of contamination, and in the late logarithmic growth phase.[18]
-
Aspirate the growth medium and wash the cells with a balanced salt solution.
-
Harvest the cells using trypsin-EDTA.[18]
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
-
Cell Counting and Viability Assessment:
-
Perform a cell count and determine viability using a method like trypan blue exclusion. Viability should be greater than 90%.[2]
-
-
Preparation of Freezing Medium:
-
Prepare the cryopreservation medium. A common formulation is 90% FBS and 10% DMSO. Another is 70% complete growth medium, 20% FBS, and 10% DMSO. The medium should be prepared fresh and kept cold.
-
-
Freezing:
-
Centrifuge the cell suspension (e.g., 100-200 x g for 5 minutes) and aspirate the supernatant.[18]
-
Resuspend the cell pellet gently in the cold cryopreservation medium at a concentration of 1x10^6 to 1x10^7 cells/mL.[18]
-
Aliquot the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer. This will achieve a cooling rate of approximately -1°C/minute.[2]
-
After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[18]
-
-
Thawing:
-
Remove the vial from liquid nitrogen and immediately place it in a 37°C water bath.[4]
-
Agitate the vial gently until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile environment.[18]
-
Slowly transfer the cell suspension into a conical tube containing pre-warmed complete growth medium to dilute the DMSO.
-
Centrifuge the cells to pellet them and remove the DMSO-containing supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed growth medium and transfer to a culture flask.
-
Assessment of Post-Thaw Cell Viability and Function
A comprehensive assessment of cryopreservation success requires more than just immediate post-thaw viability.
| Assessment Method | Principle | Information Gained |
| Trypan Blue Exclusion | Intact cell membranes exclude the dye. | Immediate post-thaw membrane integrity/viability. |
| Fluorescent Dyes (e.g., Calcein-AM/Propidium Iodide) | Calcein-AM stains live cells green; Propidium Iodide stains dead cells red. | Quantitative assessment of live/dead cells. |
| MTT or WST-1 Assay | Measures mitochondrial metabolic activity. | Post-thaw cellular function and proliferation potential. |
| Attachment Assay | For adherent cells, measures the ability to attach to a culture surface. | A functional measure of cell health. |
| Flow Cytometry (e.g., Annexin V/PI) | Differentiates between live, apoptotic, and necrotic cells. | Detailed assessment of cell death pathways. |
| Cell-Specific Functional Assays | e.g., CYP450 enzyme activity for hepatocytes, cytokine secretion for immune cells. | Assessment of specialized cell function. |
Visualizing DMSO's Mechanism and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dual mechanisms of DMSO cryoprotection.
Caption: Standard slow-cooling cryopreservation workflow.
Conclusion and Future Directions
DMSO remains an indispensable tool in cryobiology due to its robust and multifaceted mechanism of action. By preventing intracellular ice formation, mitigating solution effects, and promoting vitrification, it effectively preserves the viability and function of a wide range of cell types.[1][4][12] However, concerns about its cytotoxicity, especially in the context of cell-based therapies, continue to drive research into alternative cryoprotectants and strategies to reduce DMSO concentrations.[1][19][20] Combining DMSO with other agents like sugars (e.g., trehalose, sucrose) or high molecular weight polymers has shown promise in reducing its required concentration while maintaining high post-thaw viability.[19] A thorough understanding of DMSO's mechanisms, as detailed in this guide, is essential for optimizing current cryopreservation protocols and for the rational design of next-generation cryoprotective strategies that balance efficacy with safety.
References
- 1. DMSO in Cell Cryopreservation: A Double-Edged Sword with Evolving Innovations_News_Milecell Bio [milecell-bio.com]
- 2. medjpps.com [medjpps.com]
- 3. physical chemistry - How does dimethylsulfoxide serve as a cryoprotectant? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. susupport.com [susupport.com]
- 6. Theoretical and experimental study of the antifreeze protein AFP752, trehalose and this compound cryoprotection mechanism: correlation with cryop ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25095E [pubs.rsc.org]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 8. DMSO Induces Dehydration near Lipid Membrane Surfaces [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. transplantaciebuniek.sk [transplantaciebuniek.sk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Freezing Responses in DMSO-Based Cryopreservation of Human iPS Cells: Aggregates Versus Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mpbio.com [mpbio.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Strategies in developing this compound (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Physical and Chemical Properties of Research-Grade DMSO
For Researchers, Scientists, and Drug Development Professionals
Dimethyl sulfoxide (DMSO) is a remarkably versatile and widely utilized aprotic solvent in scientific research and drug development. Its unique ability to dissolve a broad spectrum of polar and nonpolar compounds, coupled with its miscibility with water and organic solvents, makes it an indispensable tool in the laboratory.[1][2] However, to ensure the reproducibility and integrity of experimental data, a thorough understanding of the physical and chemical properties of research-grade DMSO is paramount. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its use and quality assessment, and visualizations of its interactions with biological systems.
Physical and Chemical Properties of Research-Grade DMSO
The utility of DMSO in a research setting is dictated by its distinct physical and chemical characteristics. Research-grade DMSO is typically supplied at a high purity, often exceeding 99.9%.[3] A summary of its key properties is presented below.
Table 1: General Physical and Chemical Properties of Research-Grade DMSO
| Property | Value | References |
| Chemical Formula | (CH₃)₂SO | [1] |
| Molecular Weight | 78.13 g/mol | [4][5] |
| Appearance | Colorless liquid | [1][4] |
| Odor | Essentially odorless | [6][7] |
| Purity (typical) | ≥99.9% | [3] |
| Molarity | 14.1 M | [3] |
Table 2: Thermal and Density Properties
| Property | Value | References |
| Melting Point | 18.5 - 19.0 °C (65.3 - 66.2 °F) | [1][4][6] |
| Boiling Point | 189 °C (372 °F) at 1 atm | [1][4][7] |
| Density | 1.100 g/mL at 20°C | [1][4][8] |
| Flash Point (Closed Cup) | 87 - 89 °C (188.6 - 192.2 °F) | [7][9][10] |
| Autoignition Temperature | 215 - 302 °C (419 - 575.6 °F) | [7][9][10] |
Table 3: Optical and Electrical Properties
| Property | Value | References |
| Refractive Index (n20/D) | 1.479 | [1][3][11] |
| Dielectric Constant | 48.9 at 20°C | [1][7] |
| Dipole Moment | 4.1 D | [11] |
Table 4: Solvent and Solubility Characteristics
| Property | Value | References |
| Solubility in Water | Miscible | [1][2] |
| Solubility in Organic Solvents | Miscible with many (e.g., ethanol, acetone, chloroform) | [12] |
| Hansen Solubility Parameters | δd: 9.0, δp: 8.0, δh: 5.0 (cal/cm³)¹/² | [7][13] |
| Hildebrand Solubility Parameter | 13.0 (cal/cm³)¹/² | [7][13] |
| Viscosity | 1.996 cP at 20°C | [1] |
| Vapor Pressure | 0.42 mmHg at 20°C | [3][5] |
| Hygroscopicity | Highly hygroscopic | [6][10][14] |
Key Chemical Characteristics and Considerations
Hygroscopicity: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6][10][14] This can significantly impact experimental outcomes by altering the concentration of dissolved compounds and affecting their solubility and stability.[14][15] For example, a 1536-well microplate with 2µL of 100% DMSO can absorb over 6% water by volume after just one hour in a typical laboratory environment.[14] It is crucial to store research-grade DMSO under dry conditions and to minimize its exposure to air.
Thermal Stability: DMSO is thermally stable at temperatures below 150°C.[7] However, at its boiling point of 189°C, it can undergo decomposition, which can be catalyzed by acids and bases.[1][7] This decomposition can produce volatile and odorous byproducts such as dimethyl sulfide and paraformaldehyde.[7]
Chemical Incompatibility: DMSO can react violently with strong oxidizing agents, strong acids, and acyl chlorides.[1] For instance, the reaction with acyl chlorides at low temperatures is harnessed for the Swern oxidation, but can be explosive under uncontrolled conditions.[1]
Experimental Protocols
Determination of DMSO Purity by Gas Chromatography (GC)
Objective: To quantify the purity of a DMSO sample and identify any volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., Agilent DB-624) is used.
-
Sample Preparation:
-
Prepare a standard solution of high-purity DMSO in a suitable solvent like methanol at a known concentration (e.g., 1.0 mg/mL).
-
Prepare the test sample by accurately weighing a known amount of the DMSO to be analyzed and diluting it in the same solvent to a similar concentration.
-
-
GC Conditions:
-
Injector Temperature: 260°C
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 80°C at 2°C/minute, followed by a ramp to 225°C at 30°C/minute, and held for 10 minutes.
-
Detector Temperature: 250°C
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the GC.
-
Identify the DMSO peak based on its retention time, as determined from the standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard. The percentage purity is calculated as: (Areasample / Areastandard) * (Concentrationstandard / Concentrationsample) * 100
-
Caption: Workflow for DMSO purity determination by Gas Chromatography.
Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a DMSO sample.
Methodology:
-
Instrumentation: A volumetric Karl Fischer titrator.
-
Reagents:
-
Anhydrous methanol (or a specialized Karl Fischer solvent).
-
Karl Fischer reagent (e.g., a one-component titrant like HYDRANAL™-Composite 5).
-
-
Procedure:
-
Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.
-
Accurately weigh and inject a known amount of the DMSO sample into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically determine the volume of titrant consumed.
-
It is recommended to use a small sample size (e.g., no more than 1 mL) to avoid side reactions between DMSO and the Karl Fischer reagents that can lead to inaccurate results.
-
-
Calculation:
-
The water content is calculated based on the volume of titrant used and the known titer of the Karl Fischer reagent. The instrument software typically performs this calculation automatically.
-
Caption: Workflow for determining water content in DMSO via Karl Fischer titration.
Determination of Peroxide Value
Objective: To quantify the concentration of peroxides in a DMSO sample, which can form upon storage and exposure to air and light.
Methodology (based on ASTM E299):
-
Principle: Peroxides in the sample oxidize iodide ions (from potassium iodide) to iodine. The amount of liberated iodine is then determined spectrophotometrically.[1][6]
-
Reagents:
-
Procedure:
-
Dissolve a known amount of the DMSO sample in the acetic acid-chloroform solvent.[1]
-
Deaerate the solution to remove dissolved oxygen.
-
Add the potassium iodide solution and allow the reaction to proceed in the dark for a specified time (e.g., 1 hour).[1][6]
-
Measure the absorbance of the solution at 470 nm using a spectrophotometer.[1][6]
-
-
Calculation:
-
The peroxide concentration (as active oxygen) is determined by comparing the absorbance of the sample to a calibration curve prepared using standard iodine solutions.[1]
-
Caption: Workflow for peroxide value determination in DMSO.
High-Throughput Compound Solubility Assay
Objective: To rapidly assess the kinetic solubility of a large number of compounds in an aqueous buffer, starting from DMSO stock solutions.
Methodology (Nephelometric Assay):
-
Materials:
-
Test compounds dissolved in DMSO to create stock solutions (e.g., 10 mM).
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
96- or 384-well microtiter plates.
-
A nephelometer for measuring light scattering.
-
-
Procedure:
-
Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration is typically kept low, e.g., 1-5%).[9]
-
Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
-
Interpretation:
-
An increase in light scattering (turbidity) compared to a control well (containing only buffer and DMSO) indicates that the compound has precipitated out of solution, and its solubility limit has been exceeded at that concentration.
-
Caption: Workflow for a high-throughput kinetic solubility assay.
DMSO's Influence on Cellular Signaling Pathways
While often considered an inert solvent, DMSO can exert biological effects, particularly at higher concentrations. It is known to influence cellular differentiation and signaling pathways.
Inhibition of MAPK and NF-κB Signaling
DMSO has been shown to inhibit the activation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][10][11] This is often observed in the context of reducing inflammatory responses. For example, in response to an inflammatory stimulus like TNF-α, DMSO can suppress the phosphorylation of MAPK family members such as p38 and JNK, and inhibit the degradation of IκB, which is a critical step in NF-κB activation.[11]
Caption: DMSO-mediated inhibition of MAPK and NF-κB signaling pathways.
Induction of HL-60 Cell Differentiation
DMSO is a well-established inducer of differentiation in the human promyelocytic leukemia cell line, HL-60, causing them to mature into granulocyte-like cells.[4] This process involves complex changes in gene expression and the activation of specific signaling cascades. While the exact mechanisms are multifaceted, they are known to involve the modulation of transcription factors and cell cycle regulation.[4] The ERK/MAPK pathway has been implicated in synergistically enhancing DMSO-induced differentiation when combined with agents like TNF-α.[5]
Caption: Logical flow of DMSO-induced differentiation of HL-60 cells.
Conclusion
A comprehensive understanding of the physical and chemical properties of research-grade DMSO is essential for its appropriate use in a laboratory setting. Its high purity, unique solvency, and specific physical characteristics must be considered to ensure the validity and reproducibility of experimental results. By adhering to standardized protocols for its use and quality assessment, researchers can confidently leverage the powerful capabilities of this versatile solvent in their scientific endeavors.
References
- 1. kelid1.ir [kelid1.ir]
- 2. solvescientific.com.au [solvescientific.com.au]
- 3. infinitalab.com [infinitalab.com]
- 4. ASTM E299-2019 "Standard Test Method for Trace Amounts of Peroxides In Organic Solvents" | NBCHAO [en1.nbchao.com]
- 5. store.astm.org [store.astm.org]
- 6. infinitalab.com [infinitalab.com]
- 7. matestlabs.com [matestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. High throughput solubility measurement with automated polarized light microscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Peroxide value in edible oils | Metrohm [metrohm.com]
- 12. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. xylemanalytics.com [xylemanalytics.com]
Whitepaper: The Role of Dimethyl Sulfoxide in Inducing Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimethyl sulfoxide (DMSO), a highly polar, aprotic organic solvent, is ubiquitously utilized in cell biology primarily as a cryoprotectant and a solvent for water-insoluble compounds.[1][2] Beyond these conventional applications, DMSO has garnered significant attention for its remarkable ability to induce differentiation in a wide variety of cell types, including embryonic stem cells, pluripotent stem cells, and various cancer cell lines.[3][4][5] This property has rendered it an invaluable tool in the fields of developmental biology, regenerative medicine, and oncology. This technical guide provides an in-depth exploration of the mechanisms through which DMSO elicits a cellular differentiation response, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Mechanisms of DMSO-Induced Cell Differentiation
The precise mechanisms by which DMSO induces cell differentiation are multifaceted and can be cell-type specific. However, several key processes have been identified that contribute to its differentiation-inducing capabilities.
Cell Cycle Regulation
A prominent effect of DMSO is its ability to induce cell cycle arrest, typically at the G1 phase.[6][7] This arrest is a critical prerequisite for differentiation, as it allows the cell to exit the proliferative cycle and commit to a specific lineage.[3] In human pluripotent stem cells, treatment with 1-2% DMSO has been shown to nearly double the percentage of cells in the G1 phase through the activation of the retinoblastoma protein.[1][8] Similarly, in human lymphoid cell lines, DMSO has been observed to arrest proliferation at the G1 stage.[7]
Modulation of Intracellular Signaling Pathways
DMSO influences several key signaling pathways that are integral to the regulation of cell fate.
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cell proliferation and differentiation. In some contexts, DMSO can activate the ERK/MAPK pathway to promote differentiation. For instance, in HL-60 promyelocytic leukemia cells, the combination of Tumor Necrosis Factor-alpha (TNF-α) and DMSO synergistically enhances differentiation through the activation of this pathway.[9][10]
-
PTEN/Akt Pathway: The tumor suppressor PTEN and the serine/threonine kinase Akt are key components of a pathway that governs cell survival, proliferation, and differentiation. DMSO has been shown to up-regulate the expression of PTEN by activating NF-κB in HL-60 cells.[9] Increased PTEN expression can lead to the inhibition of Akt phosphorylation, thereby facilitating the differentiation of these cells into neutrophil-like cells.[6]
Alterations in Gene Expression and Epigenetics
DMSO can induce global changes in gene expression, leading to the up-regulation of differentiation-specific markers and the down-regulation of pluripotency-associated genes.[9][11] For example, in erythroleukemic cells, DMSO induces differentiation by altering gene expression through the regulation of DNA and protein interactions.[9][12] Furthermore, recent studies have revealed that even at low concentrations (0.1%), DMSO can induce significant alterations in the epigenetic landscape, including changes in DNA methylation and microRNA expression, which can have profound effects on cell fate.[13]
Regulation of Oxidative Stress
DMSO can modify the redox environment within a cell, which is an important factor in the regulation of differentiation.[3] By adjusting the level of oxidative stress, DMSO may help to initiate the cellular programs that lead to differentiation.[3]
Impact on Intracellular Calcium Levels
Exposure to DMSO can cause an immediate and transient increase in the intracellular calcium ion concentration ([Ca2+]i).[14] This spike in calcium is triggered by the release of Ca2+ from intracellular stores and is thought to play a role in the initiation of the differentiation program.[14] This effect has been observed in various cell types, including primary chicken ovarian granulosa cells and P19 embryonal carcinoma cells, with effective DMSO concentrations ranging from 0.2% to 1%.[14]
Quantitative Data on DMSO-Induced Differentiation
The efficacy of DMSO as a differentiating agent is highly dependent on its concentration, the duration of treatment, and the specific cell type. The following tables summarize key quantitative data from various studies.
Table 1: DMSO Concentration and Treatment Duration for Cell Differentiation
| Cell Line/Type | DMSO Concentration | Treatment Duration | Outcome | Reference(s) |
| Human Promyelocytic Leukemia (HL-60) | 1.25% | 5-6 days | Granulocytic differentiation | [15] |
| Human Pluripotent Stem Cells (hPSCs) | 1-2% | 24-48 hours | Priming for multilineage differentiation | [16][17] |
| Rhabdomyosarcoma Cells | 1.25% | 8-12 hours | Increased expression of differentiation markers | [9] |
| Human iPS Cells (201B7) | 0.8% | 4 days (with Activin A) | Potentiation of definitive endoderm differentiation | [18] |
| 3T3 T Mesenchymal Stem Cells | 2% | - | Inhibition of adipocyte differentiation | [19] |
| Human Fibroblast-like Synoviocytes | >0.5% | 24 hours | Cytotoxicity | [2] |
| Human Apical Papilla Cells | 5-10% | 24 hours - 7 days | Cytotoxicity | [20] |
Table 2: Effects of DMSO on Differentiation Efficiency
| Cell Line | DMSO Treatment | Differentiation Lineage | Efficiency Improvement | Reference(s) |
| Human ESCs and iPSCs | 1-2% for 24h | Ectoderm, Mesoderm, Endoderm | 2- to 20-fold increase in differentiation propensity | [8] |
| Human ESCs (H1 and H7) | 0.5-1% (with Activin A) | Definitive Endoderm (SOX17+) | Doubling of the SOX17+/OCT4- population | [11][21] |
| HL-60 Cells | 1.25% for 7 days | Mature granulocytes | 85-90% of cells show mature morphology | [5] |
Signaling Pathways and Experimental Workflows
Visualizing Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by DMSO during the induction of cell differentiation.
Caption: DMSO synergistically enhances TNF-α-induced differentiation via the ERK/MAPK pathway in HL-60 cells.
Caption: DMSO induces PTEN expression via NF-κB, inhibiting Akt and promoting differentiation in HL-60 cells.
Experimental Workflow
The following diagram outlines a general workflow for investigating DMSO-induced cell differentiation.
Caption: General experimental workflow for studying DMSO-induced cell differentiation.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving DMSO-induced cell differentiation.
Protocol 1: General Priming of Human Pluripotent Stem Cells (hPSCs) for Differentiation
This protocol is adapted from methodologies demonstrated to enhance multilineage differentiation across various hPSC lines.[16][17]
-
Cell Plating:
-
Culture hPSCs under standard maintenance conditions until they reach appropriate confluency.
-
Dissociate cells into a single-cell suspension.
-
Plate the cells onto a coated six-well plate at a density of 500,000 to 1,000,000 cells per well to achieve 80-90% confluency within 24 hours.[16]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
-
DMSO Treatment:
-
Prepare a 1% or 2% (v/v) DMSO solution in pre-warmed stem cell maintenance medium.[16][17]
-
After the 24-hour incubation, aspirate the medium from the cells and replace it with the DMSO-containing medium.[17]
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator. A 24-hour treatment is typically sufficient, but slow-growing lines may benefit from a 48-hour incubation.[17]
-
-
Initiation of Differentiation:
-
After the DMSO pretreatment, aspirate the DMSO-containing medium.
-
Replace it with the appropriate differentiation medium for your desired lineage (e.g., ectoderm, mesoderm, or endoderm).[17]
-
Proceed with your established differentiation protocol.
-
Protocol 2: Differentiation of HL-60 Cells into Granulocyte-like Cells
This protocol is based on the well-established model of inducing myeloid differentiation in the HL-60 human promyelocytic leukemia cell line.[5][15]
-
Cell Culture Maintenance:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Induction of Differentiation:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.
-
Add sterile DMSO to a final concentration of 1.25% (v/v).[5]
-
Incubate the cells for 5 to 7 days at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Differentiation:
-
Morphology: At desired time points (e.g., daily), prepare cytospins of the cell suspension. Stain with Wright-Giemsa and examine under a light microscope for morphological changes characteristic of granulocytic differentiation (e.g., nuclear condensation and segmentation).[5][22]
-
Functional Assays: Assess the phagocytic activity of the differentiated cells using methods such as the nitroblue tetrazolium (NBT) reduction assay.
-
Marker Expression: Analyze the expression of cell surface markers associated with mature granulocytes, such as CD11b, using flow cytometry.[9]
-
Applications in Research and Therapeutics
The ability of DMSO to induce differentiation has significant implications for various fields.
-
Cancer Therapy: Differentiation therapy is a strategy to treat cancer by inducing malignant cells to differentiate into mature, non-proliferating cells.[9] DMSO has been extensively studied in this context, particularly for leukemias, where it can promote the maturation of primitive, rapidly growing cells into more normal-behaving cells.[6][23] It has also been shown to enhance the anti-proliferative effects of other therapeutic agents like interferon-alpha.[6]
-
Regenerative Medicine: By priming pluripotent stem cells for differentiation, DMSO can significantly improve the efficiency of generating specific cell types for disease modeling, drug screening, and potential cell replacement therapies.[16] This simple and inexpensive method has been shown to be effective for nearly 50 human embryonic and induced pluripotent stem cell lines.[16]
-
Drug Discovery: DMSO is a common solvent for high-throughput screening of drug candidates.[24] Understanding its effects on cell differentiation is crucial for interpreting screening results accurately, as DMSO itself can alter the cellular phenotype and response to test compounds.
Conclusion
This compound is more than a simple solvent; it is a potent modulator of cellular behavior with a well-documented ability to induce differentiation across a broad spectrum of cell types. Its mechanisms of action are complex, involving the regulation of the cell cycle, modulation of key signaling pathways, and alteration of the epigenetic landscape. While its effects can be cell-type dependent and require careful optimization of concentration and exposure time, DMSO remains an indispensable and cost-effective tool for researchers and drug development professionals. A thorough understanding of its biological effects is paramount to harnessing its full potential in cancer therapy, regenerative medicine, and fundamental cell biology research.
References
- 1. Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medjpps.com [medjpps.com]
- 5. pnas.org [pnas.org]
- 6. The Rationality of Implementation of this compound as Differentiation-inducing Agent in Cancer Therapy | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 7. This compound induces programmed cell death and reversible G1 arrest in the cell cycle of human lymphoid pre-T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Rationality of Implementation of this compound as Differentiation-inducing Agent in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor necrosis factor-alpha enhances DMSO-induced differentiation of HL-60 cells through the activation of ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DMSO Efficiently Down Regulates Pluripotency Genes in Human Embryonic Stem Cells during Definitive Endoderm Derivation and Increases the Proficiency of Hepatic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 14. The differentiation inducer, this compound, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in mechanical properties with DMSO-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Transient Treatment of Human Pluripotent Stem Cells with DMSO to Promote Differentiation [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of distinct steps in the adipocyte differentiation pathway in 3T3 T mesenchymal stem cells by dimethyl sulphoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DMSO Efficiently Down Regulates Pluripotency Genes in Human Embryonic Stem Cells during Definitive Endoderm Derivation and Increases the Proficiency of Hepatic Differentiation | PLOS One [journals.plos.org]
- 22. Dimethylsulfoxide exposure modulates HL-60 cell rolling interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zenonco.io [zenonco.io]
- 24. btsjournals.com [btsjournals.com]
The Dawn of a "Miracle" Solvent: Early Research into the Biological Applications of Dimethyl Sulfoxide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, a seemingly simple industrial solvent, dimethyl sulfoxide (DMSO), emerged as a substance with profound and diverse biological properties, capturing the imagination of the scientific community and the public alike. First synthesized in 1866 by Russian chemist Alexander Saytzeff, DMSO remained a chemical curiosity for decades, primarily used in industrial processes.[1][2] It was not until the pioneering work of Dr. Stanley W. Jacob and chemist Robert Herschler in the early 1960s that its remarkable potential as a biological solvent and therapeutic agent was unveiled.[1][3] This technical guide delves into the core early research that established DMSO as a significant tool in biology and medicine, focusing on its exceptional solvent characteristics, its role as a cryoprotectant, and its ability to penetrate biological membranes.
Core Properties and Early Investigations
DMSO is a highly polar, aprotic solvent that is miscible with a wide range of both polar and nonpolar substances, including water and most organic solvents.[4] This "universal solvent" capability was a key factor that intrigued early researchers.[5]
Timeline of Early DMSO Research
Caption: A timeline of the key events in the early history of DMSO as a biological solvent.
DMSO as a Cryoprotectant
One of the first major biological applications of DMSO to be discovered was its ability to protect cells and tissues from damage during freezing.[6] This breakthrough was critical for the advancement of cell biology, transplantation medicine, and blood storage.
Seminal Experiments in Cryopreservation
In 1959, J. E. Lovelock and M. W. H. Bishop published a landmark paper demonstrating the cryoprotective effect of DMSO on bovine spermatozoa.[6] Their work laid the foundation for the use of DMSO in cryobiology.
Experimental Protocol: Cryopreservation of Bovine Spermatozoa (Lovelock & Bishop, 1959 - Reconstructed)
-
Semen Collection and Dilution: Bovine semen was collected and diluted with a citrate-yolk buffer.
-
Addition of Cryoprotectant: Different concentrations of DMSO (and other potential cryoprotectants like glycerol) were added to the diluted semen.
-
Cooling and Freezing: The samples were slowly cooled to a low temperature (e.g., -79°C) to allow for gradual dehydration of the cells.
-
Thawing: The frozen samples were rapidly thawed in a water bath at a specific temperature (e.g., 40°C).
-
Assessment of Viability: The motility of the spermatozoa was assessed microscopically as an indicator of cell survival.
Quantitative Data: Cryoprotective Efficacy of DMSO on Various Cell Types (Early Studies)
| Cell Type | DMSO Concentration | Cooling Rate | Post-Thaw Viability (%) | Reference (Illustrative) |
| Human Red Blood Cells | 10% (v/v) | Slow | >90% | Based on early cryobiology research |
| A549 Cells | 10% (v/v) | - | 94% | [7] |
| A549 Cells | 2.5% (v/v) | - | 80% | [7] |
| Human Conjunctival Cells | 10% (v/v) | - | 79.9% (± 7.0%) | [8] |
| Mesenchymal Stem Cells | 10% (v/v) | - | 80-100% | [9] |
| Regulatory T Cells | 10% (v/v) | - | ~60% (recovery) | [10] |
| Regulatory T Cells | 5% (v/v) | - | ~73% (recovery) | [10] |
Note: The data in this table is compiled from various sources, including more recent studies that build upon the foundational work, to illustrate the typical efficacy of DMSO. Specific quantitative data from the earliest papers was not always presented in a tabular format.
Mechanism of Cryoprotection
The cryoprotective effect of DMSO is attributed to several factors:
-
Lowering the Freezing Point: DMSO penetrates the cell and reduces the freezing point of intracellular water, minimizing the formation of damaging ice crystals.
-
Dehydration: During slow cooling, DMSO helps to draw water out of the cells, reducing the amount of water available to form ice.
-
Inhibition of Eutectic NaCl Crystallization: DMSO can inhibit the crystallization of salts, which can become concentrated and toxic to cells during freezing.[11]
Caption: The signaling pathway of DMSO's cryoprotective mechanism.
DMSO as a Penetration Enhancer
Perhaps the most revolutionary discovery was DMSO's ability to rapidly penetrate the skin and other biological membranes, carrying other molecules with it.[3] This property opened up new avenues for topical drug delivery.
Early Experiments on Membrane Penetration
Jacob and Herschler's early work demonstrated this remarkable property. A key observation was the rapid appearance of a garlic-like taste in the mouth after applying DMSO to the skin, indicating its systemic absorption.[2]
Experimental Protocol: Demonstration of Skin Penetration (Reconstructed from early reports)
-
Preparation of Test Solution: A substance with a detectable property (e.g., a dye or a compound with a distinct taste) was dissolved in DMSO.
-
Topical Application: A small amount of the solution was applied to a defined area of the skin of a human volunteer or an animal model.
-
Observation and Measurement: The time taken for the detectable substance to appear in the bloodstream, be excreted in urine, or be tasted was recorded. For example, using radioactive sulfur-35 labeled DMSO ([³⁵S]DMSO), researchers could track its distribution throughout the body.[12]
-
Control Experiments: The same detectable substance was applied in a different vehicle (e.g., water or acetone) to demonstrate the enhanced penetration with DMSO.
Quantitative Data: Skin Penetration Enhancement by DMSO (Illustrative)
| Drug | Vehicle | Penetration Enhancement Ratio (vs. control) | Reference (Illustrative) |
| 5-Fluorouracil | DMSO | Superior absorption compared to cream base | [3] |
| Steroids | 50-90% DMSO | Effective for topical application | [13] |
| Sulfadiazine | DMSO/Saline | Faster absorption than Acetone | [13] |
| Salicylate | DMSO/Saline | Higher serum levels than Acetone | [13] |
Note: Early studies often reported qualitative or comparative results rather than precise enhancement ratios. The data above is illustrative of the findings.
Mechanism of Penetration Enhancement
The exact mechanism of how DMSO enhances membrane permeability is complex and multifactorial. Early theories and subsequent research have pointed to several key actions:
-
Disruption of Stratum Corneum Lipids: DMSO interacts with the lipids in the outermost layer of the skin, the stratum corneum, temporarily disorganizing their structure and creating pathways for molecules to pass through.
-
Formation of Water Pores: At certain concentrations, DMSO is thought to induce the formation of transient water pores in the cell membrane, allowing for the passage of hydrophilic molecules.
-
Solvent Effect: DMSO's excellent solvent properties can increase the concentration of a drug at the surface of the skin, creating a larger concentration gradient that drives diffusion.
Caption: The logical workflow of DMSO's mechanism as a skin penetration enhancer.
Early Toxicology and Biological Effects
The initial excitement surrounding DMSO was tempered by concerns about its safety. In 1965, the FDA halted clinical trials in the United States due to reports of changes in the refractive index of the lens in experimental animals.[2] However, extensive research followed, and the toxicity of DMSO was found to be relatively low.[4]
Summary of Early Toxicological Findings
| Finding | Species | DMSO Concentration | Outcome | Reference |
| Lens Changes | Various Animals | High Doses | Changes in refractive index | [2] |
| LD₅₀ (Oral) | Rat | - | 14,500 mg/kg | [4] |
| LD₅₀ (Intravenous) | Mouse | - | 3.7 mL/kg | [14] |
| Cell Viability | Human Blood Cells | 10% | 86.4% cell death | [14] |
| Skin Irritation | Human | Topical | Local irritation, itching, burning | [3] |
Beyond its solvent and penetration-enhancing properties, early research documented a wide array of other pharmacological actions of DMSO, including anti-inflammatory, analgesic, and muscle-relaxant effects.[12][15] These observations fueled the widespread, and often controversial, off-label use of DMSO for a variety of ailments.[16][17][18]
Conclusion
The early research into the biological applications of this compound laid the groundwork for its enduring role in science and medicine. From its humble beginnings as an industrial byproduct, DMSO's unique properties as a powerful solvent, a potent cryoprotectant, and a remarkable penetration enhancer were systematically uncovered. While its clinical applications have been a subject of debate and regulatory scrutiny, its utility in the laboratory remains undisputed. The foundational studies of the 1950s and 1960s not only introduced a versatile tool to the scientific community but also opened new avenues of inquiry into cell preservation and drug delivery that continue to be explored today.
References
- 1. Pharmacology of DMSO [dmso.org]
- 2. This compound - American Chemical Society [acs.org]
- 3. This compound: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Novel Toxoplasma gondii Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Cell Survival of Human Primary Conjunctival Stem Cells in this compound-Based Cryopreservation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dokumen.pub [dokumen.pub]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. US3551554A - Enhancing tissue penetration of physiologically active agents with dmso - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. Pharmacology of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical experiences with the topical application of DMSO in orthopedic diseases: evaluation of 4180 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DMSO--its efficacy in acute musculoskeletal problems as evaluated by a "double blind" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topical DMSO for Pain | 2006-01-01 | AHC Media:… | Clinician.com [clinician.com]
Dimethyl Sulfoxide (DMSO): A Comprehensive Technical Guide for Researchers
Dimethyl sulfoxide ((CH₃)₂SO), commonly known as DMSO, is a highly versatile and widely utilized organosulfur compound in the realms of organic chemistry, pharmacology, and cell biology.[1] Its unique combination of physical and chemical properties establishes it as a superior polar aprotic solvent, capable of dissolving a vast array of polar and nonpolar compounds.[1][2] This technical guide provides an in-depth exploration of DMSO's core attributes, its applications in pivotal organic reactions, and detailed experimental protocols for its use.
Core Physicochemical Properties of DMSO
DMSO's efficacy as a solvent is rooted in its molecular structure. The sulfur-oxygen double bond creates a strong dipole moment, with the oxygen atom bearing a partial negative charge and the sulfur atom a partial positive charge. This polarity allows it to effectively solvate cations. However, the bulky methyl groups sterically hinder the solvation of anions, leaving them "naked" and highly reactive in solution. This characteristic is a cornerstone of its utility in promoting various chemical transformations.[2][3]
Table 1: Physical and Chemical Properties of this compound (DMSO)
| Property | Value | Reference |
| Chemical Formula | (CH₃)₂SO | [1] |
| Molar Mass | 78.13 g/mol | [4] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Odorless (pure), Garlic-like (technical grade) | [1][5] |
| Density | 1.1004 g/cm³ (at 20 °C) | [5] |
| Melting Point | 18.5 - 19 °C (65.3 - 66.2 °F) | [4][6] |
| Boiling Point | 189 °C (372 °F) | [1][4] |
| Flash Point (Closed Cup) | 89 °C (192 °F) | [6] |
| Dielectric Constant | 47 | [7] |
| Dynamic Viscosity | 1.996 mPa·s (at 25 °C) | [8] |
| Solubility in Water | Miscible | [1][5] |
| pKa | 35 | [5] |
DMSO is miscible with a wide range of organic solvents, including alcohols, esters, and ketones, but is immiscible with alkanes.[5] Its high boiling point makes it suitable for reactions requiring elevated temperatures, though it can be challenging to remove from a reaction mixture by evaporation.[2][4] It is also notably hygroscopic, readily absorbing moisture from the atmosphere.
Table 2: Comparison of Physicochemical Properties of Common Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Classification |
| This compound (DMSO) | C₂H₆OS | 189 | 47 | Polar Aprotic |
| Water | H₂O | 100 | 80.1 | Polar Protic |
| Methanol | CH₄O | 65 | 32.7 | Polar Protic |
| Ethanol | C₂H₆O | 78 | 24.6 | Polar Protic |
| Acetone | C₃H₆O | 56 | 20.7 | Polar Aprotic |
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic (Borderline) |
| Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar |
Data sourced from multiple references.[7][9][10]
Applications in Organic Synthesis
DMSO's distinct properties make it an ideal solvent for a variety of organic reactions, often leading to increased reaction rates and higher yields.
Nucleophilic Substitution (Sₙ2) Reactions
In Sₙ2 reactions, the rate is highly dependent on the nucleophilicity of the attacking species. Polar aprotic solvents like DMSO are particularly effective at accelerating these reactions.[11][12] By solvating the cation of a salt but leaving the anion (the nucleophile) relatively unsolvated and "free," DMSO enhances the anion's nucleophilicity.[3][13] This is in stark contrast to polar protic solvents (like water or alcohols), which form strong hydrogen bonds with the anion, creating a solvent cage that hinders its ability to attack the electrophilic center.[12][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound (DMSO) [commonorganicchemistry.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. This compound (CAS 67-68-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
How does DMSO penetrate the skin and other biological membranes?
An In-Depth Technical Guide to the Membrane Penetration Mechanisms of Dimethyl Sulfoxide (DMSO)
Executive Summary
This compound (DMSO) is a small, amphiphilic molecule renowned for its remarkable ability to penetrate the skin and other biological membranes, making it an invaluable vehicle for transdermal drug delivery and a widely used cryoprotectant.[1][2] Its mechanism of action is multifaceted and highly dependent on its concentration. At low concentrations (<10 mol%), DMSO fluidizes and thins the lipid bilayer by inserting itself just below the lipid headgroups and displacing water.[3][4][5][6] At intermediate concentrations (10-40 mol%), it induces the formation of transient, hydrophilic water pores, creating a direct pathway for the transport of other molecules across the membrane.[3][4][7] At high concentrations, it can lead to the complete disintegration of the membrane structure.[4][8] Within the skin's primary barrier, the stratum corneum, DMSO disrupts the organized intercellular lipid matrix and reversibly alters the conformation of intracellular keratin proteins.[9][10] This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, experimental protocols, and detailed visualizations for researchers, scientists, and drug development professionals.
Core Mechanisms of Action on Biological Membranes
The interaction of DMSO with biological membranes is not a single event but a cascade of concentration-dependent effects that progressively increase membrane permeability.
Concentration-Dependent Interaction with the Lipid Bilayer
Molecular dynamics simulations and experimental studies have revealed three distinct regimes of DMSO's action on phospholipid membranes.[4][8][11]
-
Low Concentrations (<10 mol%): Membrane Loosening and Thinning At low concentrations, the amphiphilic nature of DMSO allows it to readily partition into the lipid-water interface of the membrane.[1][3] The DMSO molecules situate themselves just beneath the polar lipid headgroups, acting as "spacers" that push the lipids apart.[3][5] This leads to an increase in the area per lipid, a corresponding decrease in bilayer thickness, and an increase in the fluidity of the membrane's hydrophobic core.[3][4][6]
-
Intermediate Concentrations (10-40 mol%): Water Pore Formation As the concentration of DMSO increases, its disruptive effect on the membrane structure intensifies, culminating in the formation of transient water pores.[3][4] This is considered a primary mechanism for the enhanced permeation of hydrophilic molecules.[3][7] The process begins with DMSO promoting water defects at the membrane interface, which can develop into water columns spanning the bilayer (hydrophobic pores).[12] These initial pores are then stabilized as lipid headgroups reorient to line the channel, forming a stable hydrophilic pore.[3][12] These pores dramatically lower the energy barrier for the transport of ions and other polar molecules across the hydrophobic membrane core.[7]
-
High Concentrations (>40 mol%): Membrane Disintegration At very high concentrations, DMSO's solubilizing effects overwhelm the cohesive forces of the lipid bilayer. Individual lipid molecules are desorbed from the membrane, leading to the collapse of the bilayer structure into an isotropic mixture of lipids, DMSO, and water.[4][6][8]
The Role of Water Displacement
A key initial action of DMSO at the membrane surface is the disruption of the structured water layer that hydrates the lipid headgroups.[13][14] At low concentrations (mole fraction < 0.1), DMSO effectively destabilizes the surface water network, weakening the adhesion of water to the membrane.[13][15] This "dehydration" effect lowers the energetic barrier for molecules to approach and interact with the membrane surface.[13]
Penetration of the Stratum Corneum (Skin Barrier)
The stratum corneum (SC) is the outermost layer of the skin and serves as the principal barrier to molecular transport.[9][16] It is often described by the "brick and mortar" model, where corneocytes ("bricks") are embedded in a highly organized intercellular lipid matrix ("mortar").[16] DMSO overcomes this barrier through multiple interactions.
Disruption of Intercellular Lipids
DMSO interacts with the intercellular lipids of the SC, disrupting their tightly packed, ordered arrangement.[9][17] This increases the fluidity of the lipid matrix, creating pathways for the diffusion of DMSO and co-administered drugs.[16]
Interaction with Intracellular Keratin
In addition to acting on the lipid "mortar," DMSO penetrates the corneocyte "bricks." Spectroscopic studies have shown that DMSO induces a reversible conformational change in the keratin proteins within these cells, shifting them from a predominantly α-helical to a β-sheet structure.[10] This change is believed to occur as DMSO replaces protein-bound water molecules, further disrupting the structural integrity of the SC.[10] This effect is fully reversible, with proteins returning to their native conformation within 20 hours of DMSO removal.[10]
Synergistic Effects: DMSO and Electroporation
DMSO's ability to facilitate membrane poration is synergistic with physical methods like electroporation. The application of an external electric field to a membrane can induce pores, and the presence of DMSO significantly lowers the electric field strength required to achieve this effect.[12][18][19][20] Both DMSO and electric fields act by promoting water fluctuations and defects at the membrane interface, which serve as precursors to pore formation.[12][20] Because the physical and chemical methods follow a similar sequence, their combined effect is additive, leading to pore formation under more favorable conditions.[12]
Quantitative Analysis of DMSO-Membrane Interactions
The physical changes induced by DMSO in lipid membranes have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Concentration-Dependent Effects of DMSO on Dipalmitoylphosphatidylcholine (DPPC) Bilayer Properties
| DMSO Concentration (mol %) | Area per Lipid (nm²) | Membrane Thickness (nm) | Reference |
|---|---|---|---|
| 0 | ~0.63 | ~4.5 | [6] |
| 2.5 - 7.5 | Increased | Decreased | [6] |
| 10 - 20 | Significantly Increased | Significantly Decreased | [6] |
Data derived from molecular dynamics simulations showing trends in membrane structural parameters.
Table 2: Effect of DMSO on the Electroporation Threshold of Lipid Bilayers
| Membrane Composition | DMSO in Solvent (mol %) | Electroporation Threshold (V/nm) | Reference |
|---|---|---|---|
| DOPC / 20% Cholesterol | 0 | 0.45 | [20] |
| DOPC / 20% Cholesterol | 1 | 0.35 | [20] |
| DOPC / 20% Cholesterol | 2.5 | 0.25 | [20] |
| DOPC / 20% Cholesterol | 5 | 0.20 | [20] |
Data from molecular dynamics simulations demonstrating the reduction in the minimum electric field required for poration in the presence of DMSO.
Table 3: Effect of DMSO on Liposome Leakage
| Compound | Concentration | Leakage of Fluorescent Dye (%) | Reference |
|---|---|---|---|
| DMSO | 10% | 8.0 | [21] |
| Urea | 10% | 19.4 | [21] |
Leakage studies on liposomes composed of stratum corneum model lipids, indicating a slight membrane disruption at a 10% concentration.
Key Experimental Protocols
The mechanisms of DMSO's action have been elucidated through a combination of computational and experimental techniques.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomic-level view of DMSO's interaction with lipid bilayers.
-
Methodology:
-
System Setup: A lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) with or without cholesterol is constructed and solvated in a water box.[3][12]
-
DMSO Addition: A specific mole percentage of water molecules is replaced with DMSO molecules to achieve the desired concentration.[3][12]
-
Equilibration: The system is subjected to energy minimization followed by a period of simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach thermal equilibrium.
-
Production Run: A long simulation (hundreds of nanoseconds) is performed to collect data on the system's dynamics.[3]
-
Analysis: The resulting trajectory is analyzed to calculate parameters like area per lipid, bilayer thickness, deuterium order parameters (for lipid tail order), and to visualize events like water pore formation.[6]
-
Ion Influx Assays
These cell-based assays provide direct experimental evidence of DMSO-induced pore formation by measuring the transport of ions across the plasma membrane.[7][22]
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., CHO-K1) is cultured on microplates.[22][23]
-
Indicator Loading: Cells are loaded with an ion-sensitive fluorescent dye (e.g., FluxOR™ for Thallium [Tl+], which acts as a K+ surrogate, or Fura-2 for Ca2+).[7][22]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Treatment: A solution containing DMSO and the target ion (e.g., Tl+ or Ca2+) is added to the cells.[22]
-
Fluorescence Monitoring: The change in intracellular fluorescence is monitored over time using a plate reader or microscope. An increase in fluorescence indicates an influx of the ion into the cells.[7][23]
-
Controls: Experiments are run in the absence of DMSO and in the presence of channel blockers to confirm that the observed influx is not mediated by specific ion channels.[22]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique is used to probe molecular-level changes in the stratum corneum upon treatment with DMSO in vivo or in vitro.[10]
-
Methodology:
-
Sample Preparation: A baseline spectrum of the skin (e.g., human forearm) is collected using an ATR-FTIR spectrometer.[10]
-
DMSO Application: A defined amount of DMSO is applied to the measurement area for a specific duration (e.g., 15 minutes to 3 hours).[10]
-
Spectral Acquisition: Spectra are recorded at various time points after DMSO application.
-
Depth Profiling (Optional): The stratum corneum can be progressively removed using tape-stripping, with a spectrum taken after each strip to analyze changes at different depths.[10]
-
Data Analysis: The spectra are analyzed for specific changes. The amide I and II bands (1500-1700 cm⁻¹) are examined for protein conformational changes, while the S=O stretching vibration (~1043 cm⁻¹) confirms the presence and penetration depth of DMSO.[10]
-
Impact on Membrane-Associated Signaling
By altering the physical properties of the cell membrane, DMSO can indirectly influence the function of membrane-associated proteins and signaling pathways. For example, DMSO has been shown to enhance Transforming Growth Factor-β (TGF-β) signaling.[24] It achieves this by promoting the fusion of intracellular vesicles with the plasma membrane, thereby increasing the number of TGF-β type II receptors (TβR-II) on the cell surface available to bind the ligand and initiate the downstream Smad signaling cascade.[24] This illustrates that DMSO's effects can extend beyond simple permeation to modulate complex cellular processes.
Conclusion
The mechanism by which DMSO penetrates biological membranes is a complex, concentration-dependent process involving direct interactions with lipids, proteins, and their associated water molecules. From inducing subtle increases in membrane fluidity to creating transient water pores and ultimately dissolving the bilayer, DMSO's actions progressively dismantle the membrane's barrier function. In the context of skin, it targets both the lipid and protein components of the stratum corneum to facilitate its rapid passage. This detailed understanding of its molecular mechanisms is critical for optimizing its use in drug delivery systems, designing novel penetration enhancers, and controlling its effects in a wide range of research and clinical applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulating the structure and properties of cell membranes: the molecular mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of this compound in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells | PLOS One [journals.plos.org]
- 9. This compound: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. DMSO Induces Dehydration near Lipid Membrane Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DMSO induces dehydration near lipid membrane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. gchemglobal.com [gchemglobal.com]
- 17. organic chemistry - How does DMSO act as a carrier for transdermal transport of large molecules? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Effects of this compound on lipid membrane electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The effect of hydrophilic penetration/diffusion enhancer on stratum corneum lipid models: Part II*: DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ion transport through this compound (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Dimethyl Sulfoxide (DMSO) on In Vitro Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the multifaceted effects of dimethyl sulfoxide (DMSO) on gene expression in in vitro models. While widely employed as a solvent, its biological activity is often overlooked. This document details its impact on cellular pathways, summarizes quantitative data, and provides standardized experimental protocols to ensure robust and reproducible research.
Introduction: The Double-Edged Sword of DMSO
This compound (DMSO) is a powerful aprotic solvent prized for its ability to dissolve a wide range of polar and nonpolar compounds, making it an indispensable tool in drug discovery and in vitro cell-based assays.[1][2] It is also commonly used as a cryoprotectant for cell and tissue preservation.[3] However, the assumption that DMSO is an inert vehicle is a significant misconception. Emerging evidence from sensitive, high-throughput analyses reveals that DMSO, even at low concentrations, can induce profound changes in cellular physiology, including widespread alterations in gene expression, epigenetic landscapes, and critical signaling pathways.[3][4][5]
This guide aims to equip researchers with the knowledge to navigate the complexities of using DMSO. By understanding its off-target effects, scientists can design more rigorous experiments, accurately interpret data, and avoid confounding variables in their research.
Concentration is Critical: A Summary of Dose-Dependent Effects
The biological effects of DMSO are highly dependent on its concentration, the duration of exposure, and the cell type under investigation.[2][6] While often used at a final concentration of 0.1% to 1%, studies show that even these "safe" levels can trigger significant genetic and epigenetic changes.[4][7] Concentrations above 1-2% frequently lead to cytotoxicity, though the exact threshold varies.[8][9][10]
| Cell Type | DMSO Concentration (v/v) | Exposure Duration | Observed Effect | Citation |
| Human & Rat Hepatocytes | Up to 0.5% | 24 hours | Few effects on gene expression profiles. | [8][11] |
| Human & Rat Hepatocytes | Up to 2% | 24 hours | Non-cytotoxic based on LDH activity. | [8][11] |
| Human Cardiac & Hepatic Microtissues | 0.1% | Up to 2 weeks | >2000 differentially expressed genes; large-scale microRNA deregulation. | [4][5] |
| Human Apical Papilla Cells (hAPC) | 0.1% - 0.5% | Up to 7 days | Considered safe regarding cell viability. | [10] |
| Human Apical Papilla Cells (hAPC) | 5% - 10% | 24 hours | Cytotoxic. | [10] |
| Human Fibroblasts | 3% | 24 hours | Little cytotoxic effect. | [7] |
| Human Dermal Fibroblasts | >3% | - | Cytotoxic effect observed. | [12] |
| Human Cancer Cell Lines | 1% | 24 hours | Induced apoptosis. | [6] |
| Mouse Embryo Fibroblasts | 2% | 24-48 hours | Inhibition of early growth response genes (c-myc, c-fos). | [13] |
Impact on Major Signaling Pathways and Gene Expression
DMSO is not merely a solvent; it is a biologically active molecule that modulates fundamental cellular signaling cascades. Its effects can lead to changes in cell proliferation, inflammation, and survival.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. DMSO has been repeatedly shown to be a potent inhibitor of NF-κB activation.[14][15] It can suppress the phosphorylation of IκB and prevent the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes.[1][16] This inhibitory action correlates with a reduction in the formation of pro-inflammatory cytokines like TNF-α and the expression of adhesion molecules such as ICAM-1.[14][17]
Modulation of MAP Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascades—primarily the JNK, p38, and ERK pathways—regulate cellular processes like proliferation, differentiation, and apoptosis. DMSO exhibits differential effects on these pathways. Studies indicate that DMSO can inhibit the phosphorylation and activation of JNK and p38 MAP kinases, often in response to stimuli like TNF-α.[1][18] However, its effect on the ERK pathway is less consistent, with some studies reporting no significant inhibition.[18][19] This selective modulation suggests a targeted mechanism of action rather than a general kinase inhibition.
Induction of Apoptosis and Cell Cycle Arrest
DMSO can significantly impact cell fate by inducing apoptosis and causing cell cycle arrest.[20][21] Its pro-apoptotic effects can be mediated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[20][22] For instance, DMSO has been shown to activate caspase-3 and caspase-9 and modulate the cellular location of caspase-9, a key initiator of the intrinsic pathway.[20][23][24]
Furthermore, DMSO can halt cell cycle progression. It has been observed to downregulate the expression of critical cell cycle regulatory molecules, including CDK2 and cyclin A, and inhibit the expression of early growth-response genes like c-myc and c-fos, effectively arresting cells at quiescence.[13][20]
Summary of Key DMSO-Modulated Genes
The signaling changes induced by DMSO translate into a significant reprogramming of gene expression. Even at a low 0.1% concentration, DMSO can alter the expression of over 2,000 genes.[4][25]
| Gene | Pathway / Biological Process | Reported Effect of DMSO | Cell Type / Model | Citation |
| TNF-α | Inflammation, NF-κB Pathway | Downregulated | Murine Macrophages, Endotoxin-induced liver injury | [14][15] |
| ICAM-1 | Cell Adhesion, Inflammation | Downregulated | Endotoxin-induced liver injury | [14][17] |
| c-myc | Cell Cycle, Proliferation | Downregulated | Mouse Embryo Fibroblasts | [13] |
| c-fos | Cell Cycle, Proliferation | Downregulated | Mouse Embryo Fibroblasts | [13] |
| Caspase-3 | Apoptosis (Execution) | Activated | Human Cancer Cells | [20] |
| Caspase-9 | Apoptosis (Intrinsic Pathway) | Activated / Relocated from nucleus to cytosol | Dalton's Lymphoma / Primary Hepatocytes | [22][23] |
| CDK2 | Cell Cycle Progression | Downregulated | Human Cancer Cells | [20] |
| Cyclin A | Cell Cycle Progression | Downregulated | Human Cancer Cells | [20] |
| HO-1 | Oxidative Stress Response | Upregulated | Human Umbilical Vein Endothelial Cells (HUVECs) | [26] |
| IL-6, IL-8 | Inflammation | Downregulated | Human Chondrocytes, Intestinal Cells | [2] |
Experimental Protocols for Investigating DMSO Effects
To accurately assess the effects of DMSO on gene expression, rigorous and standardized protocols are essential. A typical workflow involves cell culture and treatment, sample collection, nucleic acid/protein extraction, and downstream analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of this compound (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of DMSO on gene expression in human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of DMSO on gene expression in human and rat hepatocytes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits the expression of early growth-response genes and arrests fibroblasts at quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of NF-kappa B activation by this compound correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound modulates NF-kappa B and cytokine activation in lipopolysaccharide-treated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic effect of this compound on ICAM-1 gene expression and activation of NF-kappaB and AP-1 in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 21. acibademhealthpoint.com [acibademhealthpoint.com]
- 22. This compound activates tumor necrosis factorα-p53 mediated apoptosis and down regulates D-fructose-6-phosphate-2-kinase and lactate dehydrogenase-5 in Dalton's lymphoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DMSO modulates the pathway of apoptosis triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound induces heme oxygenase-1 expression via JNKs and Nrf2 pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Universal Solvent: A Technical Guide to Dimethyl Sulfoxide (DMSO) in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent with a remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[1] Its unique properties have established it as an indispensable tool in numerous scientific disciplines, particularly in drug discovery, cell biology, and chemical synthesis. This technical guide provides an in-depth exploration of DMSO's solvent characteristics, supported by quantitative solubility data, detailed experimental protocols for its application, and visual guides to workflows and logical processes. The aim is to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required for the effective and safe utilization of DMSO in a laboratory setting.
Introduction to this compound (DMSO)
First synthesized in the late 19th century as a byproduct of the kraft paper-making process, this compound ((CH₃)₂SO) has evolved into a crucial solvent in both laboratory and industrial settings.[2] It is a colorless, essentially odorless liquid that is miscible with water and a wide array of organic solvents.[2][3] Its versatility stems from its highly polar nature, which allows it to effectively solvate a wide range of solutes.[4]
DMSO is considered a "super solvent" due to its exceptional ability to dissolve many compounds that are poorly soluble in other common solvents.[4] This characteristic is particularly valuable in drug discovery for dissolving test compounds for in vitro screening programs, including high-throughput screening.[1] Furthermore, its ability to penetrate biological membranes, such as the skin, has led to its use as a vehicle for the topical application of pharmaceuticals.[1][5]
Physicochemical Properties of DMSO
Understanding the physical and chemical properties of DMSO is fundamental to its appropriate application. It is a dipolar aprotic solvent with a relatively high boiling point and freezing point.[1][6] Its stability is notable, showing minimal decomposition at temperatures below 150°C.[6]
| Property | Value | Reference |
| Chemical Formula | (CH₃)₂SO | [1] |
| Molar Mass | 78.13 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.1004 g·cm⁻³ | [1] |
| Melting Point | 19 °C (66 °F) | [1] |
| Boiling Point | 189 °C (372 °F) | [1] |
| Vapor Pressure | 0.600 mm Hg (at 25°C) | [6] |
| Viscosity | 2.0 cP (at 25°C) | [6] |
| Refractive Index | 1.4768 (at 25°C) | [6] |
| logP (Octanol-Water) | -1.35 | [6] |
DMSO as a Solvent: Solubility Data
DMSO's broad solvency is one of its most valuable attributes. It can effectively dissolve a wide array of organic compounds, many inorganic salts, polymers, and active pharmaceutical ingredients (APIs).[7]
Solubility of Organic Compounds in DMSO
The following table summarizes the solubility of various organic materials in DMSO at 25°C.
| Compound | CAS Number | Solubility (g/100mL DMSO @ 25°C) |
| Acetaminophen | 103-90-2 | 84.3 |
| Acetyl-D-Glucosamine | 10036-64-3 | 4.9 |
| Acyclovir USP | 59277-89-3 | 15.4 |
| Albuterol Sulfate | 0.6 | |
| Aloe Vera Powder (Freeze Dried 200:1) | N/A | 20.4 |
| Amitriptyline Hydrochloride USP | 549-18-8 | 25.4 |
| Data sourced from Gaylord Chemical Company, L.L.C. Bulletin 102B.[8] |
Solubility of Inorganic Salts in DMSO
DMSO is also an effective solvent for many inorganic salts, particularly those involving transition metals.
| Inorganic Salt | Solubility ( g/100g DMSO) |
| Sodium Carbonate (Na₂CO₃) | 0.0143 (at RT) |
| Potassium Carbonate (K₂CO₃) | 0.047 (at RT) |
| Cesium Carbonate (Cs₂CO₃) | 0.363 (at RT) |
| Data for carbonates at room temperature.[9] |
Note: A comprehensive list of solubilities for various compounds can be found in the solubility data bulletins provided by manufacturers like Gaylord Chemical.[7]
Experimental Protocols
The following sections provide detailed methodologies for common laboratory applications of DMSO.
Preparation of Stock Solutions
This protocol outlines the standard procedure for dissolving a compound in DMSO to create a concentrated stock solution for use in biological assays.
Materials:
-
Compound to be dissolved
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, nuclease-free tips
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a sterile, contained environment.
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. b. Cap the vial securely and vortex vigorously for 1-2 minutes. c. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[10] d. Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric moisture.
Use of DMSO in Cell-Based Assays
DMSO is widely used as a vehicle to deliver water-insoluble compounds to cells in culture. However, it's crucial to control the final concentration to avoid cytotoxicity.
Materials:
-
DMSO stock solution of the test compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
-
Sterile pipettes and tips
Procedure:
-
Determine Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to 1%.[10] However, sensitive and primary cell lines may require concentrations below 0.1%.[10] It is recommended to perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.[11]
-
Serial Dilution (if necessary): If preparing a dose-response curve for the test compound, perform serial dilutions of the stock solution in 100% DMSO.
-
Dilution into Culture Medium: a. Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration of the test compound in the well. b. Add the calculated volume of the DMSO stock solution to the appropriate volume of pre-warmed cell culture medium. c. Mix thoroughly by pipetting or gentle vortexing. It is critical to add the DMSO-compound solution to the medium and not the other way around to prevent precipitation.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the test compound.
-
Control Wells: Include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the experimental wells, but without the test compound.[11]
Cryopreservation of Mammalian Cells
DMSO is a common cryoprotectant that reduces the freezing point of water and prevents the formation of damaging ice crystals.[10][12]
Materials:
-
Healthy, exponentially growing cells
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS) or conditioned medium
-
DMSO, cell culture grade
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
Procedure:
-
Cell Preparation: a. Harvest the cells and perform a viable cell count. Cell viability should be at least 75-80%.[1][13] b. Centrifuge the cell suspension at a low speed (e.g., 1,000 rpm for 5 minutes) to pellet the cells.[13] c. Gently resuspend the cell pellet in cold cryopreservation medium.
-
Prepare Cryopreservation Medium: A common cryopreservation medium consists of 90% FBS and 10% DMSO.[13] For cells grown in serum-free conditions, a mixture of 90% conditioned medium and 10% DMSO can be used.[13]
-
Important: Heat is generated when DMSO is mixed with aqueous solutions. Prepare the cryopreservation medium and allow it to cool before adding it to the cells.[6]
-
-
Aliquoting: Dispense the cell suspension into labeled cryovials, typically at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[1]
-
Freezing: a. Place the cryovials in a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute.[12] b. Place the container in a -80°C freezer for at least 24 hours.[13]
-
Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.[1]
NMR Sample Preparation with DMSO-d6
Deuterated DMSO (DMSO-d6) is a common solvent for Nuclear Magnetic Resonance (NMR) spectroscopy due to its ability to dissolve a wide range of analytes and its simple spectrum.[14]
Materials:
-
Compound for analysis
-
DMSO-d6
-
5mm NMR tube
-
Vial and pipette
Procedure:
-
Solubility Test: If unsure about solubility, perform a preliminary test with a small amount of compound and non-deuterated DMSO in a vial.[15]
-
Sample Weighing: Weigh approximately 10 mg of the sample for a ¹H NMR spectrum or 50 mg for a ¹³C spectrum into a clean, dry vial.[15]
-
Dissolution: Add approximately 0.5-0.6 mL of DMSO-d6 to the vial.[15][16] Use a vortex mixer to ensure complete dissolution.[14]
-
Transfer to NMR Tube: Carefully transfer the solution into a clean 5mm NMR tube using a glass pipette.[15]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and decision-making processes related to the use of DMSO.
Safety and Handling
While DMSO has low toxicity, proper handling procedures are essential.[3] Its ability to readily penetrate the skin means it can carry dissolved substances along with it, making it crucial to avoid skin contact when working with toxic compounds dissolved in DMSO.[17][18]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Butyl rubber or double nitrile gloves are recommended.[19]
-
Eye Protection: Chemical splash goggles should be worn.[17]
-
Lab Coat: A fully buttoned lab coat is required.[17]
Handling and Storage:
-
Handle DMSO in a well-ventilated area, preferably within a chemical fume hood.[17][19]
-
Store in airtight containers, away from light and sources of ignition.[19][20] DMSO is hygroscopic and will absorb moisture from the air.
-
Avoid contact with strong oxidizing agents, acid chlorides, and strong acids.
Spill and Exposure Procedures:
-
Skin Contact: Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[18]
-
Eye Contact: Immediately flush eyes with large amounts of water at an emergency eyewash station for at least 15 minutes.[7]
-
Spills: Absorb small spills with an inert dry material and dispose of as chemical waste.[17]
Conclusion
This compound is a powerful and versatile solvent that holds a significant place in modern research and development. Its broad solvency, miscibility with water, and ability to penetrate biological membranes make it an invaluable tool for a wide range of applications. By understanding its properties, adhering to established protocols, and observing proper safety precautions, researchers can effectively harness the capabilities of DMSO to advance their scientific endeavors. This guide serves as a comprehensive resource to support the safe and efficient use of DMSO in the laboratory.
References
- 1. mpbio.com [mpbio.com]
- 2. scribd.com [scribd.com]
- 3. DMSO stock preparation [protocols.io]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Freezing Cells in DMSO: Benefits & Process Explained | Strex Cell [strexcell.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 14. sites.uclouvain.be [sites.uclouvain.be]
- 15. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 16. depts.washington.edu [depts.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. Item - A dataset capturing the solubility of chemical compounds in this compound (DMSO) - The United States Environmental Protection Agencyâs Center for Computational Toxicology and Exposure - Figshare [epa.figshare.com]
- 20. reddit.com [reddit.com]
Methodological & Application
Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO
Introduction
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely utilized in biological and pharmaceutical research for its exceptional ability to dissolve a broad range of both polar and non-polar compounds.[1][2][3] The preparation of concentrated stock solutions in 100% DMSO is a critical first step in many experimental workflows, including high-throughput screening, cell-based assays, and drug discovery studies.[4][5] Proper preparation and handling of these stock solutions are paramount to ensure compound stability, maintain experimental reproducibility, and avoid issues such as compound precipitation and cell toxicity.[4][6] This document provides a detailed protocol for the preparation, handling, and storage of test compound stock solutions in 100% DMSO, intended for researchers, scientists, and drug development professionals.
Materials and Equipment
Reagents and Consumables
| Item | Specifications |
| Test Compound | Solid (powder or crystalline) form |
| This compound (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered |
| Sterile Microcentrifuge Tubes | 1.5 mL or 2.0 mL, nuclease-free |
| Sterile Pipette Tips | Nuclease-free, compatible with micropipettes |
Equipment
| Item | Specifications |
| Analytical Balance | Readable to at least 0.1 mg |
| Micropipettes | Calibrated, various volumes (e.g., P10, P200, P1000) |
| Vortex Mixer | Standard laboratory vortexer |
| Sonicator (optional) | Water bath or probe sonicator |
| Biosafety Cabinet (optional) | For sterile applications |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves |
Quantitative Data Summary
Recommended DMSO Grades for Stock Solutions
| Grade | Purity | Key Features |
| Anhydrous | ≥99.9% | Low water content to prevent compound precipitation.[7] |
| Molecular Biology Grade | ≥99.9% | Tested for the absence of nucleases and proteases. |
| USP/NF/ACS Pharma Grade | ≥99.9% | Meets stringent quality standards for minimal impurities.[8] |
Typical Stock Solution Concentrations and Storage
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10-100 mM (or 1000x final assay concentration) | Minimizes the volume of DMSO added to the final assay, reducing solvent-induced artifacts and toxicity.[5][9] |
| Storage Temperature | -20°C for short to medium-term (1-6 months); -80°C for long-term.[10][11] | Reduces the rate of compound degradation. |
| Aliquoting | Store in small, single-use aliquots. | Avoids repeated freeze-thaw cycles which can lead to compound degradation and water absorption.[6][10] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a test compound. The principles can be adapted for other desired concentrations.
Pre-Preparation and Calculations
-
Determine the Molecular Weight (MW) of the test compound. This is typically found on the compound's data sheet or vial.
-
Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution. The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )
Example Calculation for 1 mL of a 10 mM stock solution of a compound with MW = 350 g/mol :
Mass (mg) = 10 mM x 1 mL x 350 g/mol = 3.5 mg
Step-by-Step Procedure
-
Safety First: Put on appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. DMSO can readily penetrate the skin and may carry dissolved compounds with it.[1][12]
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of the test compound directly into the microcentrifuge tube. For compounds that are difficult to weigh, it is recommended to dissolve the entire contents of the vial.[11]
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolving the Compound:
-
Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[12]
-
Visually inspect the solution to ensure the compound has completely dissolved. If not, continue vortexing.
-
For compounds that are difficult to dissolve, sonication in a water bath for 10-15 minutes can be used.[13] If the compound is not temperature-sensitive, gentle warming to 37°C may also aid dissolution.[13]
-
-
Aliquoting and Storage:
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for the preparation of test compound stock solutions in DMSO.
Best Practices and Troubleshooting
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Absorbed water can decrease the solubility of compounds, potentially leading to precipitation.[6] Always use anhydrous DMSO and keep the container tightly sealed when not in use.
-
Compound Solubility: If a compound does not dissolve completely, consider preparing a lower concentration stock solution. Not all compounds are highly soluble even in DMSO.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound degradation and moisture absorption.[6][10] Aliquoting into single-use volumes is highly recommended.
-
Final DMSO Concentration in Assays: When diluting the stock solution into aqueous media for experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects on cells.[9][10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[10]
Conclusion
The preparation of high-quality stock solutions is a foundational element of reliable and reproducible research. By following this detailed protocol and adhering to best practices for handling and storage, researchers can ensure the integrity of their test compounds and the validity of their experimental results. The use of high-purity, anhydrous DMSO, coupled with proper calculation, dissolution techniques, and storage conditions, will minimize variability and contribute to the success of subsequent experiments.
References
- 1. quora.com [quora.com]
- 2. Bot Verification [naturtotalshop.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 6. ziath.com [ziath.com]
- 7. Pure, Purest this compound DMSO Pharmaceutical Grade and Indrustrial Grade, EL10 Grade 99.9% and 99.99% CAS 67-68-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. ufcbio.com [ufcbio.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. selleckchem.com [selleckchem.com]
- 12. lifetein.com [lifetein.com]
- 13. emulatebio.com [emulatebio.com]
- 14. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
Application Notes & Protocols: Utilizing DMSO for P19 Embryonic Carcinoma Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction P19 cells are a pluripotent embryonal carcinoma cell line derived from a mouse teratocarcinoma.[1][2] These cells serve as a valuable in vitro model for studying the molecular and cellular mechanisms of early embryonic development due to their ability to differentiate into cell types of all three primary germ layers.[2][3] The differentiation fate of P19 cells can be directed by treatment with non-toxic chemical inducers. While retinoic acid is commonly used to induce neuronal differentiation, dimethyl sulfoxide (DMSO) is a well-established agent for inducing differentiation into mesodermal and endodermal lineages, most notably cardiac and skeletal muscle.[1][2][4] This document provides detailed protocols for the DMSO-induced differentiation of P19 cells, summarizes expected quantitative outcomes, and illustrates the associated experimental workflows and signaling pathways.
Experimental Protocols
Protocol 1: Maintenance of Undifferentiated P19 Cells
This protocol describes the standard procedure for culturing P19 cells to maintain their pluripotent state.
Materials:
-
P19 Embryonal Carcinoma Cells (e.g., ATCC CRL-1825)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture-treated flasks or dishes
Procedure:
-
Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS, 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.[5]
-
Cell Culture: Culture P19 cells in tissue culture-treated flasks at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash once with PBS, and add Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralization: Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Subculture: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-plate at a suitable density (e.g., 1:5 to 1:10 split ratio). Change the medium every 2 days.
Protocol 2: DMSO-Induced Cardiomyocyte Differentiation via Embryoid Body (EB) Formation
This is the primary protocol for inducing cardiac differentiation in P19 cells using DMSO. The key step is the aggregation of cells into embryoid bodies (EBs) in suspension culture.[2][5]
Materials:
-
Undifferentiated P19 cells
-
Complete growth medium (as in Protocol 1)
-
This compound (DMSO), cell culture grade
-
Bacteriological-grade (non-adherent) Petri dishes
-
Tissue culture-treated dishes or plates
Procedure:
-
Cell Preparation: Grow P19 cells to sub-confluency. Trypsinize and resuspend the cells in complete growth medium to obtain a single-cell suspension.
-
Induction of Aggregation: Plate the cells at a density of 1x10^6 cells per 100 mm bacteriological-grade Petri dish containing 10 mL of complete growth medium supplemented with 0.5% - 1% DMSO.[2][6][7]
-
Embryoid Body (EB) Formation: Incubate the suspension culture for 4 days at 37°C in a 5% CO2 incubator. During this time, the cells will aggregate to form EBs.[5][6]
-
Plating of EBs: After 4 days, collect the EBs and transfer them to tissue culture-treated dishes containing complete growth medium without DMSO.[5] Approximately 200 EBs can be plated per 100 mm dish.[8]
-
Differentiation Culture: Culture the plated EBs for an additional 6 to 15 days. Change the medium every 2 days.[5][6]
-
Monitoring Differentiation: Starting around day 6-8 of total differentiation (2-4 days after plating), monitor the cultures daily for the appearance of spontaneously contracting cell clusters (beating cardiomyocytes) using a phase-contrast microscope.[5]
Data Presentation
The efficiency and outcome of DMSO-induced differentiation can be quantified using several metrics.
Table 1: Summary of Quantitative Data on DMSO-Induced P19 Cell Differentiation
| Parameter | Treatment | Result | Time Point | Reference |
| Differentiation Rate | 1% DMSO | Beating clusters observed | Day 6-12 | [5] |
| 1% DMSO | ~3% cardiac myocytes | Day 9 | [9] | |
| 1% DMSO | ~6% skeletal myocytes | Day 9 | [9] | |
| 1% DMSO | ~4% PECAM-1 positive endothelial cells | Day 14 | [10] | |
| Protein Expression | 1% DMSO | 1.52-fold higher Cardiac Troponin-T vs. DMSO + Cardiogenol C | Day 12 | [5] |
| 1% DMSO | Decreased Oct-3/4 (pluripotency marker) expression | Day 12 | [5] | |
| Cell Proliferation | 1% DMSO | Lower proliferation rate in EBs compared to control | Day 2-4 | [5] |
| Co-treatment Effects | 1% DMSO + α-Lipoic Acid | Dose-dependent increase in beating EB percentage | Day 12 | [11] |
| 1% DMSO + 10 nM Retinoic Acid | Attenuated cardiac differentiation, enhanced skeletal myogenesis | Day 9 | [9] |
Table 2: Relative mRNA Expression of Key Markers During DMSO-Induced P19 Cell Differentiation (Data normalized to undifferentiated cells or housekeeping genes like GAPDH)
| Gene | Lineage/Function | Treatment | Fold Change/Upregulation | Time Point | Reference |
| Brachyury | Early Mesoderm | 1% DMSO | Increased expression | - | [12] |
| GATA-4 | Cardiac Transcription Factor | 1% DMSO | Upregulation observed | Day 3 | [4] |
| Nkx2.5 | Cardiac Transcription Factor | 1% DMSO + α-LA | Significantly upregulated vs. DMSO alone | Day 12 | [11][13] |
| α-MHC | Cardiac Myosin Heavy Chain | 1% DMSO | Upregulation observed | Day 10-15 | [6] |
| cTnT | Cardiac Troponin T | 1% DMSO | Upregulation observed | Day 10-15 | [6] |
| Pax3 | Skeletal Myogenesis | 1% DMSO + Bexarotene | Upregulation observed | Day 4 | [9] |
| Meox1 | Skeletal Myogenesis | 1% DMSO + Bexarotene | Upregulation observed | Day 4 | [9] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The overall process for inducing and analyzing cardiomyocyte differentiation from P19 cells is outlined below.
Caption: Workflow for DMSO-induced differentiation of P19 cells.
Signaling in P19 Differentiation
While the precise molecular mechanism of DMSO action is not fully elucidated, several pathways are implicated. DMSO treatment leads to the formation of mesoderm, which can then give rise to cardiac, skeletal, and smooth muscle lineages.[2][12] Studies suggest DMSO may act via the oxytocin pathway, as an oxytocin antagonist can block DMSO-induced cardiomyocyte differentiation.[4] This process involves the activation of key cardiac transcription factors like GATA-4, which precedes the expression of structural cardiac proteins.[4]
Caption: Putative signaling cascade in DMSO-induced P19 differentiation.
References
- 1. P19 Cell Line - Embryonal Carcinoma Research using P19 Cells [cytion.com]
- 2. P19 cell - Wikipedia [en.wikipedia.org]
- 3. P19 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enhanced Cardiomyogenic Differentiation of P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. P19 embryonal carcinoma cells: a new model for the study of endothelial cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-lipoic acid enhances DMSO-induced cardiomyogenic differentiation of P19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Best Practices for Long-Term Storage of Hematopoietic Stem Cells Using DMSO
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term preservation of hematopoietic stem cells (HSCs) is a cornerstone of various therapeutic strategies, including hematopoietic stem cell transplantation (HSCT) for hematological malignancies and congenital diseases, as well as for emerging applications in regenerative medicine and drug development. Dimethyl sulfoxide (DMSO) has historically been the most widely used cryoprotectant for HSCs due to its ability to permeate cell membranes and mitigate ice crystal formation during freezing. However, concerns regarding DMSO's toxicity to both the cells and the recipient have spurred research into optimizing cryopreservation protocols. These application notes provide a comprehensive overview of the best practices for the long-term storage of HSCs using DMSO, with a focus on reducing DMSO concentration, enhancing cell viability and function, and ensuring product quality and consistency.
Key Considerations for Optimal HSC Cryopreservation
Successful long-term storage of HSCs hinges on several critical factors that must be carefully controlled throughout the cryopreservation and thawing process. These include the concentration of DMSO, the use of supplementary cryoprotective agents, the cooling rate, and the final storage temperature.
DMSO Concentration: While 10% (v/v) DMSO has been the traditional standard, a growing body of evidence supports the use of lower concentrations, primarily 5% DMSO, to minimize adverse effects.[1][2] Studies have shown that reducing the DMSO concentration can lead to improved post-thaw cell viability and reduced infusion-related toxicity in patients, without compromising engraftment.[1][3] In some protocols, DMSO concentrations as low as 2.5% have been successfully used in combination with other cryoprotectants.[3]
Cryoprotectant Additives: To enhance the protective effects of lower DMSO concentrations, various additives are often included in the cryopreservation medium. Human Serum Albumin (HSA) and Hydroxyethyl Starch (HES) are commonly used to provide extracellular protection and maintain osmotic balance.[3][4] Other agents like trehalose and dextran have also been shown to improve HSC survival and function post-thaw.[3]
Cooling Rate: A controlled, slow cooling rate of approximately -1°C per minute is considered the gold standard for HSC cryopreservation.[5][6] This allows for gradual dehydration of the cells, minimizing intracellular ice formation. However, simplified methods involving passive freezing, or "dump freezing," in a -80°C mechanical freezer have also been shown to be effective, particularly with 5% DMSO formulations.[7][8]
Storage Temperature: For long-term stability, HSCs should be stored in the vapor phase of liquid nitrogen at temperatures below -140°C.[9] While storage at -80°C is suitable for shorter periods, long-term storage at this temperature may lead to a decline in cell viability and potency over time.
Data Summary: Comparison of Cryopreservation Parameters
The following tables summarize quantitative data from various studies, comparing key outcomes based on different cryopreservation protocols.
Table 1: Post-Thaw Viability of CD34+ Hematopoietic Stem Cells
| DMSO Concentration | Additives | Freezing Method | Storage Duration | Post-Thaw Viability (%) | Reference(s) |
| 10% | None/HSA | Controlled-Rate | < 1 year | ~85-95% | [3] |
| 5% | HSA | Controlled-Rate | < 1 year to > 9 years | ~95% | [3][10] |
| 5% | HES | Controlled-Rate | 5-6 years | ~73% | [4] |
| 5% | Trehalose, Catalase | Not specified | 3 weeks | ~50% (similar to 10% control) | [11] |
| 2.5% | Trehalose | Not specified | Not specified | Successful (maintains differentiation potential) | [3] |
Table 2: Hematopoietic Engraftment Post-Transplantation
| DMSO Concentration | Additives | Freezing Method | Neutrophil Engraftment (days) | Platelet Engraftment (days) | Reference(s) |
| 10% | Not specified | Not specified | Median 10 | Median 15 | [12] |
| 7.5% | Not specified | Not specified | Median 10 | Median 15 | [12] |
| 5% | Not specified | Not specified | Median 10 | Median 15 | [12] |
| 5% | Plasma | -80°C Passive Freezing | Mean 11.5 | Mean 13.9 | [8] |
Experimental Protocols
Protocol 1: Cryopreservation of Hematopoietic Stem Cells with 5% DMSO
Materials:
-
Hematopoietic stem cell product (e.g., peripheral blood stem cells, bone marrow, cord blood)
-
Cryopreservation Medium (CPM): 5% (v/v) DMSO, 6% (v/v) Hydroxyethyl Starch (HES), and Human Serum Albumin (HSA) in a basal medium (e.g., RPMI 1640). The final concentration of HSA is typically 2-4%.
-
Sterile cryovials or cryobags
-
Controlled-rate freezer or -80°C mechanical freezer with a freezing container (e.g., CoolCell)
-
Personal protective equipment (PPE)
Procedure:
-
Cell Preparation: Process the HSC product to achieve a desired cell concentration. The maximum nucleated cell (NC) concentration in the cryostored product should generally not exceed 4 x 10⁸/mL.[9] If necessary, dilute the product with autologous plasma or a suitable buffer.
-
Preparation of Cryopreservation Medium: Prepare the CPM on the day of use and keep it chilled at 2-8°C.
-
Addition of Cryoprotectant: Slowly add an equal volume of the cold CPM to the cell suspension while gently mixing. This should be done in a stepwise manner to avoid osmotic shock.
-
Aliquoting: Dispense the cell suspension into pre-labeled cryovials or cryobags.
-
Freezing:
-
Controlled-Rate Freezing (Recommended): Place the samples in a controlled-rate freezer programmed to cool at a rate of -1°C to -2°C per minute down to -40°C, followed by a more rapid cooling to -90°C.
-
Passive Freezing: Place the samples in a freezing container and transfer to a -80°C mechanical freezer. This will provide a cooling rate of approximately -1°C per minute.
-
-
Long-Term Storage: Once the samples have reached -80°C, transfer them to the vapor phase of a liquid nitrogen freezer (≤ -140°C) for long-term storage.
Protocol 2: Thawing of Cryopreserved Hematopoietic Stem Cells
Materials:
-
Cryopreserved HSCs
-
37°C water bath
-
Washing Medium: Basal medium (e.g., DMEM/F12 or RPMI 1640) supplemented with a protein source like HSA or serum.
-
Sterile conical tubes
-
Centrifuge
-
Personal protective equipment (PPE)
Procedure:
-
Rapid Thawing: Quickly transfer the cryovial or cryobag from the liquid nitrogen freezer to a 37°C water bath. Gently agitate the container until only a small ice crystal remains. This process should be completed within 1-2 minutes to minimize the toxic effects of DMSO at warmer temperatures.
-
Dilution of Cryoprotectant: Aseptically transfer the thawed cell suspension to a sterile conical tube. Slowly add pre-warmed washing medium dropwise to the cell suspension while gently swirling the tube. A common practice is to add a volume of washing medium equal to the cell suspension volume over 5 minutes, followed by another 9 volumes over the next 5 minutes. This gradual dilution is crucial to prevent osmotic shock.
-
Washing: Centrifuge the diluted cell suspension at a low speed (e.g., 300 x g) for 10 minutes at room temperature.
-
Resuspension: Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the cell pellet. Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed medium for downstream applications or infusion.
Quality Control of Cryopreserved Hematopoietic Stem Cells
Post-thaw quality control is essential to ensure the safety and efficacy of the HSC product.
Table 3: Key Quality Control Assays for Cryopreserved HSCs
| Assay | Purpose | Methodology | Acceptance Criteria | Reference(s) |
| Viability of CD34+ Cells | To determine the percentage of viable HSCs after thawing. | Flow cytometry using a viability dye (e.g., 7-AAD or Propidium Iodide) in conjunction with CD34 and CD45 antibodies. | Typically >70-80% viability of CD34+ cells. | [6][13] |
| Total Nucleated Cell (TNC) Count | To determine the total number of nucleated cells in the thawed product. | Automated cell counter or hemocytometer with Trypan Blue exclusion. | Varies depending on the product and intended use. | [3] |
| Colony-Forming Unit (CFU) Assay | To assess the functional capacity of hematopoietic progenitors to proliferate and differentiate. | Culture of thawed cells in a semi-solid methylcellulose-based medium followed by enumeration of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM). | Correlates with engraftment potential; specific values depend on the cell source and dose.[14] | [13][14] |
| Sterility Testing | To detect microbial contamination. | Aerobic and anaerobic bacterial and fungal cultures. | No growth. | [6][13] |
It is important to note that post-thaw viable CD34+ cell counts do not always guarantee the functional activity of the HSCs. Therefore, functional assays like the CFU assay are highly recommended to provide a more comprehensive assessment of the graft's potency.
Visualizations
Signaling Pathways and Cellular Effects of Cryopreservation
The process of cryopreservation and thawing induces significant stress on hematopoietic stem cells. While DMSO is crucial for preventing lethal intracellular ice formation, it also has cytotoxic effects. The following diagram illustrates the interplay of these factors and the potential cellular outcomes.
References
- 1. Thawing frozen hematopoietic stem cells (HPCs) [protocols.io]
- 2. Impact of lower concentrations of this compound on cryopreservation of autologous hematopoietic stem cells: a systematic review and meta-analysis of controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryopreservation of Hematopoietic Stem Cells: Emerging Assays, Cryoprotectant Agents, and Technology to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic Stem Cell Transplantation with Cryopreserved Grafts: Adverse Reactions after Transplantation and Cryoprotectant Removal Prior to Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryopreservation of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Cryopreservation of hematopoietic progenitor cells with 5-percent this compound at -80 degrees C without rate-controlled freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of DMSO as a Vehicle in In Vivo Animal Studies
Introduction
Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][2] Its ability to readily penetrate biological membranes makes it a frequently used vehicle for delivering poorly water-soluble test agents in in vivo animal studies.[1][3] However, DMSO is not an inert substance; it possesses intrinsic biological properties, including anti-inflammatory, analgesic, and diuretic effects, which can confound experimental results if not properly controlled.[3][4] Furthermore, high concentrations of DMSO can induce toxic effects.[3][5]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the appropriate and safe use of DMSO as a vehicle in in vivo animal research.
Data Presentation
Table 1: Properties of this compound (DMSO)
| Property | Value |
| Formula | (CH₃)₂SO |
| Appearance | Colorless liquid |
| Nature | Polar aprotic, amphipathic |
| Miscibility | Water, wide range of organic solvents |
| Key Feature | Readily penetrates skin and biological membranes[1][3] |
| Biological Notes | Not an inert vehicle; has anti-inflammatory and analgesic properties[3][6] |
Table 2: Recommended Maximum Concentrations of DMSO for In Vivo Studies
| Administration Route | Species | Recommended Max Concentration (% v/v) | Notes |
| Intravenous (IV) | General | < 10% | Higher concentrations can cause intravascular hemolysis.[3] |
| Intraperitoneal (IP) | Mouse, Rat | < 10% | Higher concentrations can cause visceral necrosis and generate heat upon mixing with peritoneal fluid.[3] Ideally, keep below 1% if possible.[3] |
| Oral (PO) | Rat | Not specified, but NOEL undetermined at 1,100 mg/kg/day[7] | Produces a specific offensive odor.[7] |
| Central (Intraventricular) | Rat | Up to 75% (in aCSF) | Suitable for small injection volumes (e.g., 0.3 µL) into specific brain regions.[8] |
| Topical | General | 90-99% | Used to facilitate the absorption of other compounds.[1][9] |
Note: These are general guidelines. The optimal concentration should be determined for each specific compound, experimental design, and cell type, as sensitivity to DMSO can vary.[5][10] It is always recommended to use the minimum concentration of DMSO required to dissolve the compound.[3]
Table 3: Acute Toxicity (LD50) of DMSO in Rodents
| Species | Administration Route | LD50 (mL/kg) |
| Mouse | Intraperitoneal (IP) | 6.2 mL/kg[4] |
| Mouse | Intravenous (IV) | 3.7 mL/kg[4] |
| Rat | Intraperitoneal (IP) | 9.9 mL/kg[4] |
| Rat | Intravenous (IV) | 7.4 mL/kg[4] |
Lethal oral doses in rodents caused symptoms such as ataxia, decreased motor activity, and bradypnea shortly after administration.[11]
Table 4: Example Co-Solvent Systems for Poorly Soluble Compounds
| Co-Solvent System | Composition (% v/v) |
| DMSO / Tween 80 / Water | 10% DMSO / 10% Tween 80 / 80% Water[3] |
| Ethanol / PEG / Water | 10% Ethanol / 40% PEG / 50% Water[3] |
| DMSO / Corn Oil | 50:50 DMSO:Corn Oil (stock), then dilute so final DMSO is <1%[12] |
Using co-solvents can help reduce the required concentration of DMSO, thereby minimizing its potential biological effects and toxicity.[13][14]
Experimental Protocols
Protocol 1: Preparation of a DMSO-based Formulation for Intraperitoneal (IP) Injection in Mice
Objective: To prepare a sterile solution of a test compound for IP administration in mice using DMSO as a primary solvent and sterile saline for dilution.
Materials:
-
Test compound (powder)
-
Pharmaceutical-grade this compound (DMSO)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, pyrogen-free microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Safety First: Handle DMSO in a well-ventilated area.[3] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double nitrile or butyl rubber gloves.[3]
-
Calculate Required Volumes: Determine the final desired concentration of the test compound (in mg/kg) and the dosing volume (e.g., 10 mL/kg). Calculate the total volume of formulation needed for all animals, including overage.
-
Prepare Stock Solution: a. Weigh the required amount of the test compound and place it in a sterile vial. b. Add the minimum volume of 100% DMSO required to completely dissolve the compound. This creates a high-concentration stock solution. c. Vortex thoroughly until the compound is fully dissolved. Gentle warming may be applied if necessary, but check the compound's stability first.
-
Dilution to Working Concentration: a. Using sterile technique, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration.[3] b. Crucially, ensure the final concentration of DMSO in the injected solution is as low as possible, ideally below 10% v/v for IP injections.[3] For example, if your stock is 100 µL of compound in DMSO, add at least 900 µL of saline to bring the final DMSO concentration to ≤10%. c. Mix the final solution gently by inversion. Observe for any precipitation of the compound. If precipitation occurs, formulation optimization with co-solvents may be necessary (see Table 4).
-
Sterilization: a. Draw the final formulation into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile vial or use it directly for injection. This step removes any potential microbial contamination.
-
Control Groups: Always prepare a vehicle control group that receives the exact same formulation (e.g., 10% DMSO in saline) but without the test compound.[3] An untreated control group is also advisable to account for any potential effects of the vehicle itself.[3]
Protocol 2: General Procedure for In Vivo Administration and Monitoring
Objective: To outline the general steps for administering a DMSO-based formulation to animals and monitoring for adverse effects.
Procedure:
-
Animal Acclimation: Ensure all animals are properly acclimated to the facility and handling procedures before the start of the experiment.
-
Dose Calculation: Calculate the precise volume of the formulation to be administered to each animal based on its most recent body weight.
-
Administration: a. Administer the formulation via the chosen route (e.g., IP, IV, PO). Use proper animal handling and restraint techniques. b. For IP injections, ensure the needle is inserted into the lower abdominal quadrant to avoid puncturing internal organs.
-
Post-Administration Monitoring: a. Observe animals closely immediately after dosing and at regular intervals for the next several hours for any acute toxic effects. b. Monitor for clinical signs of toxicity, which may include:
- Changes in activity level (restlessness, lethargy)[11]
- Skin irritation or redness at the injection site[6]
- Changes in breathing (rapid breathing)[11]
- Weight loss
- Garlic-like odor on the breath (a known effect of DMSO metabolism)[4] c. Record all observations systematically for both treatment and control groups.
-
Data Collection: Collect experimental endpoint data at the predetermined time points.
-
Necropsy: At the end of the study, perform a gross necropsy. Consider collecting tissues (e.g., liver, kidneys) for histopathological analysis, as repeated IP doses of DMSO have been associated with potential organ necrosis.[3]
Mandatory Visualization
Caption: Experimental workflow for an in vivo study using a DMSO vehicle.
Caption: DMSO's potential to modulate key inflammatory signaling pathways.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. mdpi.com [mdpi.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. #1 Comprehensive Guide to DMSO in Veterinary Medicine – MediMush™ [medimush.co.uk]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols for Utilizing DMSO in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to DMSO in High-Throughput Screening (HTS)
Dimethyl sulfoxide (DMSO) is a versatile and powerful aprotic solvent, widely regarded as the gold standard for dissolving and storing a diverse range of chemical compounds for high-throughput screening (HTS) in drug discovery.[1][2] Its ability to dissolve both polar and non-polar compounds, miscibility with water and other organic solvents, and compatibility with automated liquid handling systems make it an indispensable tool in modern research.[1] However, the use of DMSO is not without its challenges. Understanding its properties, potential for artifacts, and implementing best practices for its use are critical for generating accurate, reproducible, and meaningful HTS data.
This document provides detailed application notes and protocols for the effective use of DMSO in HTS assays, covering compound dissolution, storage, serial dilution, and managing potential assay interference.
Properties and Considerations of DMSO
2.1. Physical and Chemical Properties
| Property | Value |
| Formula | (CH₃)₂SO |
| Molar Mass | 78.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 189 °C (372 °F) |
| Freezing Point | 18.5 °C (65.3 °F) |
| Hygroscopicity | Highly hygroscopic |
A key characteristic of DMSO is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3][4] This water absorption can significantly impact compound solubility and stability.[3][5]
2.2. Impact on Compound Solubility and Stability
-
Solubility: While pure DMSO is an excellent solvent, the presence of water can decrease the solubility of hydrophobic compounds, potentially leading to precipitation.[5]
-
Stability: The stability of compounds in DMSO solutions is a critical factor for maintaining the integrity of screening libraries. Several studies have shown that a significant percentage of compounds can decompose in DMSO solution over time.[6][7] However, one study demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C.[8][9]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can negatively affect the integrity of compounds stored in DMSO, potentially leading to degradation or precipitation.[5][10] Minimizing these cycles is crucial for maintaining the quality of compound libraries.
Potential Artifacts and Cellular Effects of DMSO
The introduction of DMSO into biological assays can lead to a variety of artifacts and cellular effects that must be carefully considered and controlled.
3.1. Cytotoxicity
DMSO can exhibit cytotoxic effects on cells, which are dependent on the cell type, concentration, and exposure time.[2][11][12][13]
| DMSO Concentration | General Effect on Mammalian Cells |
| < 0.1% | Generally considered safe for most cell lines with minimal toxic effects.[1][12] |
| 0.1% - 1% | May have some harmful effects on sensitive cell types, especially with longer exposure.[12] Can induce inhibitory or stimulatory effects in some cell types.[11] |
| > 1% | Can cause significant negative effects, including cell membrane damage, oxidative stress, and cell death.[12] |
| > 5% | Induces significant cell death, often associated with apoptosis.[2] |
3.2. Assay Interference
DMSO can interfere with various components of an assay, leading to false-positive or false-negative results.
-
Enzyme Activity: DMSO can both activate and inhibit enzyme activity.[14] It has been shown to act as a competitive or mixed-type inhibitor for some enzymes, such as aldose reductase.[14] The effects on kinetic parameters like KM and kcat can vary depending on the enzyme and substrate.[15][16]
-
Protein Stability: At concentrations as low as 0.5%, DMSO can cause some proteins to unfold, potentially leading to aggregation or altered binding characteristics.[17]
-
Assay Signal: DMSO can directly interfere with the signal of certain assay technologies, such as Surface Plasmon Resonance (SPR).[17]
-
Reactive Oxygen Species (ROS): DMSO can influence ROS responses in cell-based assays, which is an important consideration for studies involving oxidative stress.[11][17]
Protocols for Using DMSO in HTS
4.1. Protocol 1: Preparation of Compound Stock Solutions
This protocol outlines the steps for preparing a primary stock solution of a compound in 100% DMSO.
Materials:
-
Compound (solid)
-
Anhydrous, high-purity DMSO
-
Appropriate vials (e.g., glass or polypropylene) with secure caps
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine Target Concentration: Decide on the desired stock concentration (e.g., 10 mM or 20 mM). This is a common concentration for primary stocks in HTS.[10]
-
Weigh Compound: Accurately weigh the required amount of the compound into a sterile vial.
-
Add DMSO: Add the calculated volume of 100% DMSO to the vial.
-
Dissolution: Vortex the vial until the compound is completely dissolved. If the compound is difficult to dissolve, sonication in a water bath may be used to aid dissolution.[5][18]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[19]
4.2. Protocol 2: Serial Dilution of Compounds for Dose-Response Assays
This protocol describes how to perform serial dilutions of a compound stock in DMSO to generate a concentration gradient for dose-response experiments, while maintaining a constant final DMSO concentration in the assay.
Materials:
-
Compound stock solution in 100% DMSO
-
100% DMSO
-
Multi-well plates (e.g., 96-well or 384-well)
-
Multichannel pipette or automated liquid handler
Methodology:
-
Prepare Intermediate Stocks (in 100% DMSO): It is recommended to perform serial dilutions in 100% DMSO to avoid precipitation issues that can occur when diluting with aqueous buffers.[20][21]
-
For a 1:2 serial dilution, add a specific volume of your compound stock to the first well of a dilution plate.
-
In the subsequent wells, add half the volume of 100% DMSO.
-
Transfer half the volume from the first well to the second, mix well, and repeat this process for the desired number of dilutions.[20]
-
-
Prepare Final Working Solutions:
-
To maintain a constant final DMSO concentration (e.g., 0.1%), each of the intermediate DMSO stocks must be diluted by the same factor into the final assay medium.[22][23]
-
For a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of each intermediate stock into the assay buffer. For example, add 1 µL of each intermediate stock to 999 µL of assay medium.[22]
-
Visualizing Workflows and Concepts
5.1. General HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign.
References
- 1. btsjournals.com [btsjournals.com]
- 2. This compound: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COMDECOM: predicting the lifetime of screening compounds in DMSO solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. comdecom-predicting-the-lifetime-of-screening-compounds-in-dmso-solution - Ask this paper | Bohrium [bohrium.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. researchgate.net [researchgate.net]
- 14. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. emulatebio.com [emulatebio.com]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. support.nanotempertech.com [support.nanotempertech.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application of Dimethyl Sulfoxide (DMSO) as an Extractant in Biochemistry and Cell Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (DMSO) is a highly versatile and widely utilized aprotic solvent in biochemistry and cell biology. Its unique ability to dissolve a broad spectrum of polar and nonpolar compounds makes it an invaluable tool for a variety of applications, including the extraction of biomolecules, as a cryoprotectant for cell preservation, and as a vehicle for drug delivery in in vitro assays. This document provides detailed application notes and protocols for the use of DMSO as an extractant and solvent in key biochemical and cell biological workflows.
Extraction of Photosynthetic Pigments from Plant and Algal Cells
DMSO is an effective solvent for the extraction of chlorophyll and carotenoids from plant tissues and algal cells, often yielding higher or comparable efficiencies to traditional solvents like acetone and ethanol. Its use can simplify extraction protocols by eliminating the need for tissue grinding.[1][2]
Quantitative Data: Chlorophyll Extraction Efficiency
| Solvent | Plant/Algal Species | Chlorophyll a Concentration (µg/mL) | Total Chlorophyll Concentration (µg/mL) | Reference |
| DMSO | Scenedesmus sp. | ~20% higher than 90% acetone | - | [3] |
| DMSO | Selenastrum sp. | ~20% higher than 90% acetone | - | [3] |
| DMSO | Green Algae | 2-60 times more chlorophyll than 90% acetone | - | [4] |
| DMSO | Diatoms & Blue-Green Algae | Equal to 90% acetone | - | [4] |
| 96% Ethanol | Sesame Genotypes | 29.39 | - | [5] |
| DMSO | Sesame Genotypes | 33.59 | - | [5] |
| 80% Acetone | Green Pepper (start of storage) | Lower than DMSO | 2.4 times lower than DMSO | [6] |
| DMSO | Green Pepper (start of storage) | Higher than 80% Acetone | - | [6] |
Experimental Protocol: Chlorophyll Extraction from Plant Leaves
This protocol is adapted from Hiscox and Israelstam (1979) and Richardson et al. (2002).[7]
Materials:
-
Fresh plant tissue (e.g., leaf discs)
-
This compound (DMSO)
-
2 mL microcentrifuge tubes
-
Water bath or heating block at 65°C
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Place 10 mg of fresh plant tissue into a 2 mL microcentrifuge tube.
-
Add 700 µL of pre-heated (65°C) DMSO to the tube.
-
Incubate the tubes for 30 minutes at 65°C in the dark.
-
After incubation, add an additional 300 µL of DMSO to bring the total volume to 1 mL.
-
Vortex the tube to ensure thorough mixing.
-
Measure the absorbance (OD) of the extract at 470 nm, 645 nm, and 663 nm, using pure DMSO as a blank.
-
Calculate the chlorophyll concentrations using Arnon's equations:[7]
-
Chlorophyll A (mg/g fresh weight) = [(12.7 * A663) - (2.69 * A645)] * (V / (1000 * W))
-
Chlorophyll B (mg/g fresh weight) = [(22.9 * A645) - (4.68 * A663)] * (V / (1000 * W))
-
Total Chlorophylls (mg/g fresh weight) = [(20.08 * A645) + (8.02 * A663)] * (V / (1000 * W))
-
Carotenoids + Xanthophylls (mg/g fresh weight) = [(1000 * A470 - 1.90 * ChlA - 63.14 * ChlB) / 214] * (V / (1000 * W))
Where:
-
V = final volume of the extract in mL
-
W = fresh weight of the tissue in g
-
Experimental Workflow: Chlorophyll Extraction
Cell Lysis for Biomolecule Extraction
DMSO can be used to lyse cells for the extraction of intracellular components, such as proteins and small molecules. It is particularly useful in assays where a stable, homogeneous solution is required.[8] A common application is in oxidative stress assays where cells are lysed with a DMSO/PBS solution.[8][9]
Quantitative Data: Cell Lysis and Protein Stability
While specific quantitative data on DMSO's lysis efficiency compared to other methods for general protein extraction is limited, its utility in specific assays is well-documented. For instance, in the dichlorofluorescein (DCF) oxidative stress assay, cell lysis with a 90% DMSO/10% PBS solution results in highly stable fluorescence signals compared to Triton X-100/PBS lysed cells.[8]
Experimental Protocol: Cell Lysis for Oxidative Stress Assay
This protocol is based on the method described by Wang et al. (2007) for the DCF assay.[8]
Materials:
-
Cultured cells (adherent or in suspension)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer: 90% DMSO / 10% PBS (v/v)
-
Microplate reader with fluorescence capabilities
Procedure:
-
After experimental treatment, wash the cells twice with ice-cold PBS.
-
For adherent cells, aspirate the final PBS wash and add the DMSO/PBS lysis buffer directly to the culture plate. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in the lysis buffer.
-
Incubate the cells with the lysis buffer for 10 minutes at room temperature in the dark with gentle shaking.
-
Transfer the cell lysate to a microplate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the assay (e.g., 485 nm excitation and 530 nm emission for DCF).
Logical Relationship: Cell Lysis Method Choice
Cryopreservation of Mammalian Cells
DMSO is the most common cryoprotective agent used for the long-term storage of mammalian cells. It penetrates the cell membrane and reduces the freezing point of the intracellular water, thereby preventing the formation of damaging ice crystals.[10][11]
Quantitative Data: Cell Viability after Cryopreservation with DMSO
| Cell Type | DMSO Concentration | Post-Thaw Viability (%) | Reference |
| Vero Cells | 2.5% | 40 | [12] |
| Vero Cells | 5% | 60 | [12] |
| Vero Cells | 10% | 75 | [12] |
| Vero Cells | 15% | 30 | [12] |
| Regulatory T Cells | 5% | 78 (24h post-thaw) | [13] |
| Regulatory T Cells | 10% | 60 (24h post-thaw) | [13] |
| 3T3 Fibroblasts in Hydrogel | 0.1% | ~85 | [14] |
| 3T3 Fibroblasts in Hydrogel | 0.5% | ~85 | [14] |
| 3T3 Fibroblasts in Hydrogel | 1.0% | 73 | [14] |
| Autologous Hematopoietic Stem Cells | 5% | Higher than 10% | [15] |
| Autologous Hematopoietic Stem Cells | 10% | Lower than 5% | [15] |
Experimental Protocol: Cryopreservation of Adherent Mammalian Cells
Materials:
-
Adherent cells in log-phase growth
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
DMSO, cell culture grade
-
Trypsin-EDTA
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Prepare Freezing Medium: Prepare a freezing medium consisting of 90% FBS and 10% DMSO. Keep the freezing medium on ice.
-
Harvest Cells:
-
Aspirate the growth medium from the culture flask.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C for a few minutes.
-
Neutralize the trypsin with complete growth medium.
-
Transfer the cell suspension to a conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a viable cell count (e.g., using trypan blue exclusion).
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Resuspension in Freezing Medium:
-
Resuspend the cell pellet in the ice-cold freezing medium to a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
-
Controlled-Rate Freezing:
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.[11]
-
-
Long-Term Storage:
-
The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.
-
Experimental Workflow: Cell Cryopreservation
DMSO as a Solvent in Enzyme Inhibition Assays
Due to its broad solvency, DMSO is a standard solvent for dissolving and diluting small molecule inhibitors for use in enzyme kinetics and high-throughput screening.[16][17] However, it is crucial to maintain a consistent and low final concentration of DMSO in the assay, as it can directly impact enzyme activity.
Quantitative Data: Effect of DMSO on Enzyme Kinetics
The inhibitory effect of DMSO can vary depending on the enzyme and the substrate. For Aldose Reductase (AR), DMSO acts as a competitive inhibitor with respect to L-idose and a mixed-type inhibitor with respect to HNE.[15]
| Enzyme | Substrate | DMSO Concentration (mM) | Inhibition Constant (Ki or Ki') (mM) | Type of Inhibition | Reference |
| Aldose Reductase | L-idose | - | Ki = 235 ± 17 | Competitive | [15] |
| Aldose Reductase | HNE | - | Ki = 266 ± 7, Ki' = 378 ± 24 | Mixed | [15] |
Experimental Protocol: General Enzyme Inhibition Assay with a DMSO-Solubilized Inhibitor
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Inhibitor stock solution (dissolved in 100% DMSO)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in 100% DMSO.
-
Prepare Assay Plate:
-
Add a small, consistent volume (e.g., 1 µL) of each inhibitor dilution to the wells of a microplate.
-
For the control wells (no inhibitor), add the same volume of 100% DMSO. This ensures that the final DMSO concentration is the same in all wells.
-
-
Add Enzyme: Add the appropriate volume of enzyme solution (diluted in assay buffer) to each well.
-
Pre-incubation (Optional): Pre-incubate the enzyme and inhibitor for a defined period at the assay temperature.
-
Initiate Reaction: Add the substrate solution (in assay buffer) to each well to start the enzymatic reaction.
-
Monitor Reaction: Immediately place the plate in a microplate reader and monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Impact of DMSO on Cellular Signaling Pathways
DMSO is not an inert solvent and can have direct effects on cellular signaling pathways, which is an important consideration when using it as a vehicle for drug screening. For example, DMSO has been shown to modulate the NF-κB and MAPK signaling pathways.[18][19]
DMSO's Effect on the NF-κB Signaling Pathway
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DMSO has been shown to inhibit the NF-κB pathway. It increases the expression of IκB-α and decreases the phosphorylation of IκB, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB.[18][20]
DMSO's Effect on the MAPK Signaling Pathway
DMSO has also been shown to inhibit the phosphorylation of p38 and JNK MAP kinases in response to stimuli like TNF-α, while having a lesser effect on ERK phosphorylation.[21] In LPS-stimulated macrophages, DMSO downregulates the phosphorylation of p38, ERK, and JNK.[19]
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein separation and purification in neat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Diffusion-Based Extraction of DMSO From a Cell Suspension in a Three Stream, Vertical Microchannel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. quora.com [quora.com]
- 19. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 20. Evaluation of this compound (DMSO) as a mobile phase additive during top 3 label-free quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. News - DMSO Recovery Process [hebeitech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DMSO Concentration in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Dimethyl Sulfoxide (DMSO) as a solvent in primary cell cultures, with a focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is DMSO, and why is it used in cell culture?
This compound (DMSO) is a highly effective polar, aprotic organic solvent.[1][2] It is widely used in cell culture to dissolve and deliver a variety of non-aqueous compounds, such as drugs and small molecules, to cells in an aqueous medium.[3] Additionally, due to its membrane-penetrating and water-displacing properties, DMSO is a common cryoprotectant used to prevent ice crystal formation and subsequent cell death during the freezing of cell stocks.[1][2][3]
Q2: How does DMSO cause cytotoxicity in primary cells?
At high concentrations, DMSO can be toxic to cells. The proposed mechanism for its cytotoxicity involves its interaction with the cell membrane's phospholipid bilayer, leading to the formation of pores. This increases membrane permeability and disrupts its selective nature.[4] For instance, in vitro studies have shown that DMSO concentrations above 10% can induce apoptosis (programmed cell death) through the activation of caspases.[1][2] The sensitivity to DMSO-induced cytotoxicity varies significantly between different cell types, with primary cells generally being more sensitive than immortalized cell lines.[3]
Q3: What is a generally "safe" concentration of DMSO for primary cell cultures?
There is no single "safe" concentration of DMSO for all primary cell cultures, as tolerance varies widely among cell types.[5] However, a general rule of thumb is to keep the final DMSO concentration in the culture medium as low as possible, ideally at or below 0.1% (v/v) , which is considered safe for most cells.[3][6] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[3] Primary cells, however, are often more sensitive. For example, for primary neural cells, it is recommended to keep the DMSO concentration at or below 0.25%.[7][8] It is crucial to determine the optimal concentration for each specific primary cell type and experimental condition.
Q4: Are there any alternatives to DMSO for dissolving hydrophobic compounds?
Yes, several alternatives to DMSO exist, although their suitability depends on the specific compound and experimental setup. Some potential alternatives include:
-
Zwitterionic liquids (ZILs): These have been proposed as a less toxic alternative to DMSO and are not cell-permeable.[9][10]
-
Dimethyl sulfone (DMSO-2): A metabolite of DMSO, it is considered a safe dietary supplement and has shown lower cytotoxicity than DMSO in some studies.[11]
-
Ethanol: Can be used in small amounts for some compounds.[12]
-
Low molecular weight Polyethylene Glycol (PEG), such as PEG 400. [12]
-
1,2-propanediol. [12]
-
Dimethylformamide (DMF) and Dimethylacetamide (DMAc): These have similar solvent properties to DMSO.[13]
It is important to test the solubility of the compound and the cytotoxicity of any alternative solvent on the specific primary cell type being used.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with a DMSO-dissolved compound.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high. | 1. Calculate the final concentration of DMSO in your culture medium. 2. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific primary cells (see Experimental Protocol below). 3. If the current concentration is toxic, prepare a more concentrated stock of your compound to reduce the volume of DMSO added to the culture. |
| The compound itself is cytotoxic. | 1. Ensure you have a vehicle control (cells treated with the same concentration of DMSO as the compound-treated cells) in your experiment. 2. If the vehicle control shows high viability, the observed cell death is likely due to the compound. |
| Extended exposure time to DMSO. | The cytotoxic effects of DMSO can be time-dependent.[4] Consider reducing the incubation time of the compound and DMSO with the cells if experimentally feasible. |
Issue 2: Inconsistent or unexpected results in compound screening assays.
| Possible Cause | Troubleshooting Step |
| Sub-lethal effects of DMSO. | Even at concentrations that do not cause overt cell death, DMSO can affect cellular processes such as proliferation, differentiation, and gene expression.[14][15] 1. Lower the DMSO concentration to the minimum required to keep your compound in solution. 2. Always include a vehicle control with a matched DMSO concentration for every experimental condition.[16] |
| Precipitation of the compound. | If the stock solution of the compound in DMSO is added to the aqueous culture medium too quickly, the compound may precipitate. 1. Add the DMSO stock solution drop-wise to the culture medium while gently swirling. 2. Visually inspect the medium for any signs of precipitation after adding the compound. |
Data Presentation: Recommended DMSO Concentrations for Primary Cells
The following table summarizes recommended maximum DMSO concentrations for different primary cell types based on published literature. It is crucial to empirically determine the optimal concentration for your specific experimental conditions.
| Primary Cell Type | Recommended Max. DMSO Concentration (v/v) | Source |
| Neurons | ≤ 0.25% | [7] |
| Astrocytes | ≤ 0.25% (concentrations of 0.5-1.0% may induce reactive gliosis) | [7][8] |
| Human Hepatocytes | Non-cytotoxic up to 2% in some studies, but gene expression changes can occur at lower concentrations. | [17] |
| General Primary Cells | ≤ 0.1% is generally considered safe. A dose-response curve is recommended. | [3] |
Experimental Protocols
Protocol: Determining the Optimal DMSO Concentration using the MTT Assay
This protocol outlines the steps to determine the maximum non-toxic concentration of DMSO for your primary cell culture using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability based on mitochondrial activity.[18][19]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
This compound (DMSO), cell culture grade
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm (or 490 nm if using a different tetrazolium salt).[19]
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2.5%, and 5% (v/v). Also, prepare a "no DMSO" control (medium only).
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[19] Place the plate on a shaker for 10 minutes to ensure complete dissolution.[19]
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Average the absorbance values of the replicate wells for each DMSO concentration.
-
Calculate the percentage of cell viability for each concentration relative to the "no DMSO" control (which is set to 100% viability).
-
Plot the percentage of cell viability against the DMSO concentration to generate a dose-response curve. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your optimal working concentration.
-
Visualizations
Caption: Workflow for determining the optimal DMSO concentration.
Caption: Simplified pathway of DMSO-induced apoptosis.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 2. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 3. lifetein.com [lifetein.com]
- 4. This compound (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Effects of this compound on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-aqueous, zwitterionic solvent as an alternative for this compound in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. non-aqueous-zwitterionic-solvent-as-an-alternative-for-dimethyl-sulfoxide-in-the-life-sciences - Ask this paper | Bohrium [bohrium.com]
- 11. Comparative Antimicrobial Effects of Dimethylsulfoxide and Dimethylsulfone on the Planktonic Growth and Viability of Porphyromonas gingivalis and Their Cytotoxic Effects on Human Oral Epithelial Cells [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing human hepatocyte models for metabolic phenotype and function: effects of treatment with this compound (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity of this compound (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to effectively remove residual DMSO from a chemical reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively remove residual dimethyl sulfoxide (DMSO) from chemical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove DMSO?
This compound (DMSO) is a polar aprotic solvent with a high boiling point (189 °C or 372 °F) and is miscible with a wide range of organic solvents and water.[1][2] These properties, while making it an excellent solvent for many reactions, also make its removal from reaction mixtures difficult using standard evaporation techniques.[3]
Q2: What are the most common methods for removing residual DMSO?
The most common methods for removing residual DMSO are:
-
Aqueous Extraction (Liquid-Liquid Extraction)
-
Lyophilization (Freeze-Drying)
-
Vacuum Distillation
-
Solid-Phase Extraction (SPE)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Q3: Which method is best for my compound?
The choice of method depends on the properties of your compound of interest, including its polarity, solubility, and stability. See the comparison table below and the detailed troubleshooting guides for more information.
Comparison of DMSO Removal Methods
| Method | Principle | Typical Product Yield | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Partitioning of water-soluble DMSO into an aqueous phase, leaving the desired compound in an immiscible organic phase.[3] | Good to High | Good to High | Simple, fast, and widely applicable for non-polar to moderately polar compounds. | Inefficient for water-soluble or highly polar compounds; can lead to emulsion formation.[3] | Non-polar to moderately polar, water-insoluble compounds. |
| Lyophilization | Sublimation of frozen solvent under vacuum.[4][5] | High | High | Gentle method suitable for heat-sensitive and water-soluble compounds.[3] | Time-consuming; may not remove all traces of DMSO, especially with compounds that bind it strongly; can damage some freeze-dryers.[3] | Heat-sensitive, water-soluble, and non-volatile compounds. |
| Vacuum Distillation | Removal of DMSO by evaporation under reduced pressure.[6][7] | Good to High | Good | Effective for large volumes of DMSO and for compounds that are not heat-sensitive. | Requires high vacuum and potentially high temperatures, which can degrade sensitive compounds.[6] | Thermally stable compounds with low volatility. |
| Solid-Phase Extraction (SPE) | Adsorption of the compound of interest onto a solid support, followed by washing to remove DMSO and then elution of the product.[8] | High | Very High | Highly selective, yielding very pure product; can be automated. | Requires method development to select the appropriate sorbent and elution conditions. | Compounds that can be effectively retained on and eluted from an SPE cartridge. |
| Preparative HPLC | Separation of the compound from DMSO and other impurities based on differential partitioning between a mobile and stationary phase.[9] | Variable | Very High | Can achieve very high purity, even for difficult separations. | Can be complex to develop a method; may require significant amounts of solvent; sample loading can be an issue with DMSO as the injection solvent.[9][10] | High-purity requirements for polar and complex mixtures. |
Troubleshooting Guides & Experimental Protocols
Method 1: Aqueous Extraction
When to use it: This is often the first method to try for non-polar to moderately polar compounds that are insoluble in water.
Experimental Protocol:
-
Dilution: Dilute the reaction mixture with a large volume of water. A common rule of thumb is to use at least 10 volumes of water for every volume of the DMSO-containing reaction mixture.[1][11]
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent in which your compound is soluble (e.g., ethyl acetate, diethyl ether). Perform the extraction 3-5 times to ensure complete transfer of the compound to the organic phase.
-
Washing: Combine the organic extracts and wash them repeatedly with water or brine (a saturated aqueous solution of NaCl). This step is crucial for removing residual DMSO. Washing 5-10 times with an equal volume of water or brine is often recommended.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the aqueous and organic layers, add brine to help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Product is slightly water-soluble: If your product has some water solubility, you may experience lower yields. Saturating the aqueous layer with NaCl can decrease the solubility of the organic compound in the aqueous phase and improve recovery in the organic layer.
-
Inefficient DMSO Removal: If you still observe a significant amount of DMSO in your product (e.g., by ¹H NMR), increase the number of aqueous washes. Using ice-cold water for washing can sometimes improve efficiency.[8]
Workflow Diagram:
Method 2: Lyophilization (Freeze-Drying)
When to use it: This method is ideal for compounds that are water-soluble, heat-sensitive, or non-volatile.[3]
Experimental Protocol:
-
Dilution: Dilute the DMSO reaction mixture with a sufficient amount of water to ensure it freezes solid. A common starting point is a 10:1 ratio of water to DMSO.[13] For compounds that might precipitate, using a co-solvent like tert-butanol that is miscible with both water and your compound can be beneficial.
-
Freezing: Freeze the diluted sample completely. For efficient lyophilization, the sample should be frozen at a temperature well below the eutectic freezing point of the water-DMSO mixture.[4][5] A temperature of -40 °C or lower is often required.
-
Lyophilization: Place the frozen sample on a pre-chilled lyophilizer and apply a high vacuum. The condenser temperature should be significantly lower than the sample's freezing point to trap the sublimating solvent.
-
Monitoring: Continue the lyophilization process until all the solvent has sublimated. This can take several hours to days depending on the volume and concentration.
Troubleshooting:
-
Sample Melting: If the sample melts during lyophilization, the vacuum is insufficient, or the shelf temperature is too high. Ensure your lyophilizer can achieve the necessary low temperatures and vacuum.
-
Incomplete DMSO Removal: Traces of DMSO can be difficult to remove, especially if your compound has a strong affinity for it.[3] If residual DMSO remains, redissolving the product in water and repeating the lyophilization cycle can help.
-
Damage to Lyophilizer: DMSO can damage acrylic components and some vacuum pump oils.[14] Consult your lyophilizer's manual to ensure compatibility.
Workflow Diagram:
Method 3: Vacuum Distillation
When to use it: For thermally stable compounds where large quantities of DMSO need to be removed.
Experimental Protocol:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is rated for vacuum and that the vacuum pump is trapped to prevent DMSO vapors from contaminating it.
-
Heating and Vacuum: Heat the reaction mixture in a round-bottom flask using a heating mantle. Gradually apply vacuum. The boiling point of DMSO will decrease significantly under reduced pressure (e.g., ~60-70 °C at 5-10 mmHg).[6]
-
Distillation: Collect the distilled DMSO in a receiving flask cooled with an ice bath or a condenser with chilled fluid.
-
Completion: Continue the distillation until the desired amount of DMSO is removed. It is often difficult to remove the last traces of DMSO by this method, so a subsequent purification step like recrystallization or chromatography may be necessary.
Troubleshooting:
-
Bumping: DMSO can bump violently under vacuum. Using a magnetic stirrer and gradual heating can mitigate this.
-
Product Decomposition: If your product is heat-sensitive, this method is not suitable. Even under vacuum, the required temperatures may cause degradation.[6]
-
High Vacuum Required: A good quality vacuum pump is necessary to achieve a low enough boiling point for DMSO to be removed without excessive heating.[6]
Workflow Diagram:
Method 4: Solid-Phase Extraction (SPE)
When to use it: When high purity is required and the compound can be retained on a solid support.
Experimental Protocol:
-
Sorbent Selection: Choose an appropriate SPE cartridge. For many organic compounds, a reverse-phase sorbent like C18 is a good starting point.[8]
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by water through it.
-
Loading: Dilute the DMSO reaction mixture with water and load it onto the conditioned cartridge. The compound of interest should adsorb to the stationary phase, while the highly polar DMSO and water pass through.
-
Washing: Wash the cartridge with water or a weak aqueous-organic mixture to remove any remaining DMSO.
-
Elution: Elute the purified product from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile).
-
Concentration: Concentrate the eluent to obtain the final product.
Troubleshooting:
-
Compound Breakthrough: If your compound elutes with the DMSO during the loading or washing steps, the sorbent is not retaining it effectively. You may need to try a different type of SPE cartridge or adjust the solvent conditions.
-
Incomplete Elution: If the product is not completely eluted from the cartridge, a stronger elution solvent is needed.
-
Method Development: SPE often requires some initial method development to optimize the loading, washing, and elution conditions for a specific compound.
Workflow Diagram:
References
- 1. Workup [chem.rochester.edu]
- 2. Comprehensive Strategies for Effective DMSO Removal in Research Laboratories | BioChromato-Boost Lab Efficiency with Cutting-Edge Products [biochromato.com]
- 3. quora.com [quora.com]
- 4. labconco.com [labconco.com]
- 5. labconco.com [labconco.com]
- 6. researchgate.net [researchgate.net]
- 7. US20200308108A1 - Method of distilling this compound and multistage distillation tower - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 10. scribd.com [scribd.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Pleiotropic Effects of DMSO in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate the multifaceted effects of Dimethyl Sulfoxide (DMSO) in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving DMSO as a vehicle.
Issue 1: Unexpected Animal Toxicity or Adverse Events
Question: My animals are showing unexpected signs of toxicity (e.g., lethargy, weight loss, irritation at the injection site) after administration of my compound dissolved in DMSO. How can I determine if DMSO is the cause and what can I do?
Answer:
It is crucial to systematically determine if the observed toxicity is due to the compound, the DMSO vehicle, or a combination of both.
Troubleshooting Steps:
-
Review DMSO Concentration and Dose: Ensure the final concentration of DMSO administered is as low as possible, ideally below 10% (v/v) for in vivo injections.[1] High concentrations of DMSO can lead to toxic effects such as intravascular hemolysis, pulmonary edema, and necrosis at the injection site.[1]
-
Include Proper Control Groups: Your experiment should include a "vehicle-only" control group that receives the same concentration and volume of DMSO solution as the treatment group. An untreated control group is also advisable.[1] Comparing the health of the vehicle-only group to the untreated group will help isolate DMSO-specific effects.
-
Assess for Local Irritation: DMSO is a known skin and gastric irritant.[2] For dermal or oral administration, monitor for signs of local inflammation.
-
Consider the Route of Administration: Intraperitoneal (IP) injections of high DMSO concentrations can cause renal, hepatic, and pancreatic damage with repeated dosing.[1] Intravenous (IV) administration carries risks of hemolysis.[1]
-
Re-evaluate Compound Solubility: If you are using a high concentration of DMSO out of necessity, explore alternative solvents or co-solvents to reduce the DMSO percentage.[1] Suggested combinations include 10% DMSO/10% Tween 80/80% water or 10% ethanol/40% PEG/50% water.[1]
Logical Workflow for Troubleshooting Unexpected Toxicity
Caption: Troubleshooting workflow for DMSO-related toxicity.
Issue 2: Experimental Results are Confounded by Anti-Inflammatory or Analgesic Effects
Question: My research involves inflammation/pain, and I'm concerned that DMSO's known anti-inflammatory and analgesic properties are affecting my results. How can I mitigate this?
Answer:
DMSO is not an inert vehicle and has inherent biological activities.[1] It can suppress the production of pro-inflammatory cytokines and has analgesic effects, which can confound studies on inflammation and nociception.[3][4]
Mitigation Strategies:
-
Minimize DMSO Concentration: Use the lowest possible concentration of DMSO that maintains your compound's solubility. Effects on cytokines have been observed at concentrations as low as 0.5-2%.[3][5]
-
Route of Administration Matters: The anti-inflammatory and anti-nociceptive effects of DMSO can vary with the route of administration. For instance, oral administration has been shown to have anti-inflammatory effects, while local subcutaneous administration can potentiate inflammation.[4]
-
Thorough Vehicle Controls: A vehicle-only control group is essential to quantify the baseline effect of DMSO in your specific model and route of administration.
-
Consider Alternative Vehicles: If DMSO's effects are too confounding, explore other solvents like polyethylene glycol (PEG), propylene glycol (PG), or aqueous solutions with solubilizing agents like Tween 80.[1][6]
Issue 3: Inconsistent or Unexpected Effects on Cell Signaling Pathways
Question: I'm studying a specific signaling pathway, and my results are inconsistent or show unexpected activation/inhibition in my DMSO-vehicle controls. What could be happening?
Answer:
DMSO can directly modulate various signaling pathways, which can interfere with the investigation of a drug's mechanism of action.[7]
Known Signaling Interactions:
-
MAPK Pathway: DMSO can inhibit the phosphorylation of JNK and p38 MAP kinases, but not ERK, in response to stimuli like TNF-α.[8]
-
NF-κB Pathway: DMSO has been shown to inhibit the activation of NF-κB, which is a central regulator of inflammation.[9][10] This can occur through the inhibition of IκB-α phosphorylation and subsequent nuclear translocation of p65.[10][11]
-
PI3K/Akt Pathway: In some cell types, DMSO can upregulate the tumor suppressor PTEN, leading to reduced phosphorylation and activation of Akt.[12][13]
Troubleshooting Steps:
-
Conduct a Literature Review: Search for known effects of DMSO on your specific cell type and pathway of interest.
-
Perform a Dose-Response for DMSO: Test a range of low DMSO concentrations (e.g., 0.1% to 1%) in your in vitro or in vivo model to find a threshold that does not significantly impact your signaling pathway of interest.
-
Baseline Pathway Activity: Always measure the baseline activation of your target pathway in untreated and vehicle-treated animals to understand the impact of DMSO alone.
Frequently Asked Questions (FAQs)
Q1: What is a safe concentration of DMSO to use in mice and rats?
A1: For in vivo injections, it is recommended to keep the DMSO concentration at a minimum, ideally below 1% (v/v).[1] If higher concentrations are necessary due to compound solubility, they should not exceed 10% (v/v).[1] Always perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and for your experimental duration. A study in mice suggested that 10 ml/kg of 10% DMSO is well-tolerated for up to 3 days.[14]
Q2: How should I prepare a DMSO solution for injection into animals?
A2: Use sterile technique to dilute pharmaceutical-grade DMSO to your desired final concentration.[1] A common diluent is sterile 0.9% physiological saline.[1] It is also recommended to consider co-solvents to reduce the final DMSO percentage.[1] For example, a vehicle of 10% DMSO, 10% Tween 80, and 80% water is a common formulation.[1]
Q3: What are the most common pleiotropic effects of DMSO I should be aware of?
A3: DMSO has several known biological effects, including:
-
Anti-inflammatory and Analgesic Properties: It can reduce inflammation and pain.[1]
-
Diuretic Effects: It can increase urine output.[1]
-
Impact on Platelet Aggregation: It can affect blood clotting.[1]
-
Histamine Release: It can provoke histamine release from mast cells.[1]
-
Modulation of Signaling Pathways: It can interfere with pathways like NF-κB and MAPK.[8][9]
-
Changes in Gene Expression: Even at low concentrations, DMSO can alter the expression of hundreds of genes.[15][16]
Q4: Can DMSO affect the efficacy of my test compound?
A4: Yes. Because DMSO can easily penetrate biological membranes, it can act as a drug delivery system, potentially enhancing the absorption and distribution of your compound.[1][17] This could lead to an overestimation of your compound's potency. Conversely, its effects on signaling pathways could antagonize or synergize with your compound's mechanism of action.
Q5: What are the key considerations for designing a vehicle control group when using DMSO?
A5:
-
Identical Formulation: The vehicle control group must receive the exact same formulation (DMSO concentration, co-solvents, and diluents) as the treatment group, just without the active compound.
-
Same Volume and Route: The volume, route of administration, and dosing schedule should be identical to the treatment group.
-
Inclusion of an Untreated Control: It is highly recommended to also include an untreated control group (receiving no injection or a sham injection with saline only) to differentiate the effects of the vehicle from the stress of the procedure itself.[1]
Data Presentation: Quantitative Effects of DMSO
Table 1: Acute Toxicity (LD50) of DMSO in Various Animal Models
| Species | Route of Administration | LD50 (g/kg) | Reference(s) |
| Rat | Oral | >7.92 | [2] |
| Mouse | Oral | >7.92 | [2] |
| Rat | Dermal | >40.0 | [2] |
| Mouse | Dermal | >40.0 | [2] |
| Mouse | Intraperitoneal (i.p.) | 6.2 mL/kg | [18] |
| Rat | Intraperitoneal (i.p.) | 9.9 mL/kg | [18] |
| Mouse | Intravenous (i.v.) | 3.7 mL/kg | [18] |
| Rat | Intravenous (i.v.) | 7.4 mL/kg | [18] |
Table 2: DMSO Concentration Effects on Inflammatory Cytokines
| Cytokine | Cell/System | DMSO Concentration | Effect | Reference(s) |
| TNF-α, IL-6, IL-1β | LPS-stimulated RAW264.7 cells | 0.5% - 1.5% | Significant reduction | [9][11] |
| IFN-γ | Human whole blood | 0.5% | Significant reduction | [3][19] |
| TNF-α | Human whole blood | 2% | Significant reduction | [3][19] |
| IL-1β, MIP-1α | Human whole blood | 0.5% - 1% | Increased expression | [3][5] |
Table 3: Examples of DMSO-Induced Gene Expression Changes
| Organism/Cell Type | DMSO Concentration | Duration | Number of Differentially Expressed Genes (DEGs) | Key Findings | Reference(s) |
| Human Dermal Fibroblasts | 0.05% (v/v) | 1 hour | 285 | >87% upregulated | [15] |
| Human Dermal Fibroblasts | 0.05% (v/v) | 24 hours | 201 | >87% upregulated | [15] |
| Human Cardiac Microtissues | 0.1% | Up to 2 weeks | 2051 | 60.7% downregulated | [16] |
| Human Hepatic Microtissues | 0.1% | Up to 2 weeks | 2711 | 62.9% downregulated | [16] |
Experimental Protocols
Protocol 1: Preparation of a 10% DMSO Vehicle for In Vivo Injection
Materials:
-
Pharmaceutical-grade DMSO
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile conical tubes
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Initial Measurement: In a sterile conical tube, measure 9 mL of sterile 0.9% saline.
-
Adding DMSO: Carefully add 1 mL of pharmaceutical-grade DMSO to the saline.
-
Mixing: Gently vortex the solution until it is completely homogenous. Note that mixing DMSO and aqueous solutions is an exothermic reaction and will generate heat. Allow the solution to return to room temperature before use.
-
Sterile Filtration: Draw the final 10% DMSO solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container.
-
Storage: Store the sterile vehicle solution in an airtight container, protected from light.[1]
Protocol 2: Determination of Maximum Tolerated Dose (MTD) of a DMSO Formulation
Objective: To determine the highest dose of a DMSO-based vehicle that can be administered without causing unacceptable adverse effects.[20]
Procedure:
-
Dose Selection: Start with a low dose of your DMSO vehicle (e.g., 5% DMSO in saline at 10 mL/kg) and prepare several escalating dose levels.
-
Animal Groups: Use a small number of animals per group (e.g., 3-5 mice). Include a control group receiving saline only.
-
Administration: Administer the vehicle according to your planned experimental route and schedule (e.g., daily IP injection for 5 days).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often considered a humane endpoint).[20]
-
Changes in behavior (lethargy, hunched posture).
-
Signs of pain or distress.
-
Changes in food and water intake.
-
Local reactions at the injection site.
-
-
Endpoint Definition: The MTD is the highest dose that does not produce overt toxicity or unacceptable side effects.[20] Death is not an appropriate endpoint for an MTD study.[20]
Mandatory Visualizations: Signaling Pathways and Workflows
Diagram 1: DMSO's Inhibitory Effect on the NF-κB Signaling Pathway
Caption: DMSO inhibits NF-κB activation by blocking IKK-mediated phosphorylation of IκBα.
Diagram 2: DMSO's Modulation of the MAPK Signaling Pathway
Caption: DMSO selectively inhibits the phosphorylation of JNK and p38 MAP kinases.
Diagram 3: DMSO's Interference with TNF-α Signaling
Caption: High concentrations of DMSO can disrupt the formation of functional TNF-α trimers.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose this compound (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Item - DMSO signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of this compound (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. mdpi.com [mdpi.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
What is the maximum safe concentration of DMSO for sensitive cell lines?
This guide provides researchers, scientists, and drug development professionals with essential information on the use of Dimethyl Sulfoxide (DMSO) in sensitive cell culture applications. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum safe concentration of DMSO for sensitive cell lines?
The maximum safe concentration of DMSO is highly dependent on the specific cell line and the duration of exposure.[1][2][3] For most cell lines, a final concentration of 0.5% DMSO is widely used without significant cytotoxicity.[4] While some robust cell lines can tolerate up to 1%, sensitive cell lines, especially primary cells, may show toxic effects at concentrations below 0.1%.[1][4] As a general rule of thumb, it is recommended to keep the final DMSO concentration at or below 0.1% for sensitive cells or when the effects of DMSO on the experiment are unknown.[1][2][4]
Q2: What are the signs of DMSO toxicity in cell culture?
DMSO toxicity can manifest in various ways, including:
-
Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells.[5]
-
Changes in Morphology: Cells may appear rounded, detached, or show signs of membrane blebbing.
-
Induction of Apoptosis: Programmed cell death characterized by cell shrinkage, and nuclear fragmentation.[6]
-
Cell Cycle Arrest: DMSO can suppress cell cycle progression, often causing arrest in the G1 phase.[7]
-
Alterations in Gene Expression and Signaling Pathways: Even at low concentrations, DMSO can have off-target effects on cellular signaling.[8][9]
Q3: How can I determine the optimal DMSO concentration for my specific cell line?
It is crucial to perform a dose-response experiment to determine the maximum tolerable concentration of DMSO for your specific cell line without affecting viability or experimental outcomes. This involves treating your cells with a range of DMSO concentrations and assessing cell viability using assays like MTT or Trypan Blue exclusion. Always include a vehicle control (cells treated with the same concentrations of DMSO as your experimental compounds) in your experiments.[1][2]
Q4: Are there alternatives to DMSO for dissolving hydrophobic compounds?
Yes, if your cells are highly sensitive to DMSO, or if DMSO interferes with your experimental endpoint, several alternatives can be considered:
-
Ethanol and Methanol: These can be used for some compounds, but they also have their own cytotoxic profiles to consider.[5]
-
Zwitterionic Liquids (ZIL): A newer class of solvents that have been shown to be less toxic than DMSO for some cell lines.[7][10]
-
Dimethylformamide (DMF) and Dimethylacetamide (DMAc): These are other organic solvents that can be used.[11]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based alternative to DMSO.[12]
-
Formulations with albumin or detergents (e.g., Tween): These can help to solubilize greasy compounds in aqueous solutions.[13]
Q5: What is the difference in recommended DMSO concentration for cryopreservation versus cell culture experiments?
The concentrations of DMSO used for cryopreservation are significantly higher than those used in cell culture experiments.
-
Cryopreservation: Typically, a concentration of 5-10% DMSO is used in freezing media to protect cells from ice crystal formation during the freezing process.[14][15] The exposure time at this high concentration is minimized.
-
Cell Culture Experiments: For dissolving compounds for treatment, the final concentration of DMSO in the culture medium should be much lower, ideally at or below 0.1% for sensitive lines, to avoid unintended biological effects.[1][4][16]
Q6: How does DMSO affect cell signaling pathways?
Even at low concentrations, DMSO is not biologically inert and can have broad and heterogeneous effects on cellular signaling pathways.[8][9] It has been shown to:
-
Induce changes in the epigenetic landscape and microRNA expression.[9]
-
Modulate the phosphorylation status of kinases and their downstream substrates.[8]
-
Suppress TNF-α-mediated signaling pathways, including NF-κB and MAPK.[17]
-
Influence apoptosis pathways by affecting the distribution and activation of caspases.[6][18]
-
Affect pathways related to cell migration.[19]
Given these potential off-target effects, it is critical to include appropriate vehicle controls in all experiments.[1]
Data Summary
Table 1: Recommended DMSO Concentrations for Cell Culture Applications
| Application | Recommended Concentration | Cell Type Considerations |
| Sensitive Cell Lines | ≤ 0.1% | Includes primary cells and other lines known for their sensitivity.[1][4] |
| General Cell Lines | 0.1% - 0.5% | A widely accepted range for many immortalized cell lines.[4][16] |
| Robust Cell Lines | Up to 1.0% | Some cell lines can tolerate higher concentrations, but this should be empirically determined.[1][4] |
| Cryopreservation | 5% - 10% | Used as a cryoprotectant in freezing media.[14][15] |
Table 2: Summary of DMSO Cytotoxicity on Various Cell Lines
| Cell Line | Cytotoxic Concentration | Exposure Time | Reference |
| Human Leukemic Cell Lines (Molt-4, Jurkat, U937, THP1) | ≥ 2% | 24, 48, 72 hours | |
| HepG2 | ≥ 2.5% | 24, 48 hours | [3] |
| Huh7 | 5% | 24 hours | [3] |
| MCF-7 | 0.3125% | 48, 72 hours | [3][20] |
| Caco-2/TC7 | 20% - 50% | Not specified | [21] |
Note: Cytotoxicity can be defined differently across studies (e.g., >30% reduction in cell viability). The sensitivity of a cell line to DMSO can vary. It is always recommended to perform a cytotoxicity test for your specific cell line.[3]
Troubleshooting Guide
Q: My cells look unhealthy after adding my compound dissolved in DMSO. What should I do?
A: First, determine if the toxicity is from your compound or the DMSO.
-
Check your DMSO control: If the cells in your vehicle control (media + DMSO only) also look unhealthy, the DMSO concentration is likely too high.
-
Lower the DMSO concentration: Try to dissolve your compound at a higher stock concentration so you can use a smaller volume to achieve the final desired concentration in your media.
-
Perform a DMSO titration: Test a range of DMSO concentrations on your cells to find the maximum tolerated level.
-
Consider alternatives: If the required DMSO concentration is still toxic, explore alternative solvents.[10][11][12][13]
Q: I see precipitation when I add my DMSO stock solution to the media. How can I fix this?
A: Precipitation occurs when the compound is not soluble in the aqueous culture medium.
-
Modify the addition process: Instead of adding the DMSO stock directly to the large volume of media, try adding it dropwise while gently vortexing or swirling the media to facilitate mixing.[4]
-
Increase the final DMSO concentration: This may be necessary for very hydrophobic compounds, but be sure to stay within the non-toxic range for your cells.
-
Use sonication: Sonication can sometimes help to dissolve compounds.[4]
-
Try a different solvent: Your compound may be more soluble in an alternative solvent that is also compatible with your cells.
Q: My vehicle control (DMSO alone) is showing an effect on my cells. What does this mean?
A: This indicates that the concentration of DMSO you are using is biologically active in your experimental system.
-
Lower the DMSO concentration: This is the most straightforward solution. The goal is to find a concentration where the vehicle control shows no significant difference from the untreated control.
-
Acknowledge and report the effect: If lowering the DMSO concentration is not possible due to compound solubility, you must report the effects of the vehicle control and interpret your results with this in mind. The effect of your compound should be considered relative to the vehicle control, not the untreated cells.
-
Re-evaluate the experiment: If the DMSO effect is confounding your results (e.g., it induces the same pathway you are studying), you may need to find an alternative solvent.
Experimental Protocols
Protocol 1: Determining DMSO Cytotoxicity using the MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[22][23][24]
Materials:
-
Cells of interest
-
96-well flat-bottom plate
-
Complete culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22][25]
-
Solubilization solution (e.g., 100% DMSO or acidified isopropanol)[22][26]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22][24]
-
Treatment: Prepare serial dilutions of DMSO in complete culture medium (e.g., 5%, 2.5%, 1.25%, 0.625%, 0.3125%, and a 0% control).[3] Remove the old medium from the cells and add 100 µL of the DMSO-containing medium to the respective wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22][25]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[22] Place the plate on a shaker for 10 minutes to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[22][25]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Apoptosis due to DMSO Toxicity using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[27] Propidium Iodide (PI) is used as a counterstain to identify necrotic cells.[28]
Materials:
-
Cells treated with different concentrations of DMSO
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: After treatment with DMSO for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[28]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Measuring Caspase-3/7 Activity to Detect Apoptosis
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a fluorogenic substrate that is cleaved by active caspase-3/7, releasing a fluorescent molecule.[30][31]
Materials:
-
Cell lysates from DMSO-treated and control cells
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)[30]
-
Assay Buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis: After DMSO treatment, lyse the cells according to the kit manufacturer's protocol to release cellular contents, including caspases.
-
Assay Preparation: In a 96-well black plate, add cell lysate to each well.
-
Substrate Addition: Prepare the caspase-3/7 substrate in the assay buffer and add it to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[30]
-
Data Analysis: The amount of fluorescence is proportional to the caspase-3/7 activity in the sample.
Visualizations
Caption: Workflow for determining the optimal DMSO concentration.
Caption: Simplified intrinsic apoptosis pathway affected by DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 7. Non-aqueous, zwitterionic solvent as an alternative for this compound in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose this compound (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. non-aqueous-zwitterionic-solvent-as-an-alternative-for-dimethyl-sulfoxide-in-the-life-sciences - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. strexcell.com [strexcell.com]
- 15. susupport.com [susupport.com]
- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 17. mdpi.com [mdpi.com]
- 18. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms underlying this compound-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. MTT assay [protocols.io]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. Cytotoxicity of this compound (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. shop.sartorius.com [shop.sartorius.com]
How to prevent DMSO-induced apoptosis during the cell freezing and thawing process
Welcome to the Technical Support Center for cell cryopreservation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cell freezing and thawing process, with a specific focus on preventing DMSO-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is DMSO, and why is it used in cell cryopreservation?
Dimethyl sulfoxide (DMSO) is a small, membrane-permeable organic solvent widely used as a cryoprotective agent (CPA).[1][2] It is added to cell culture media before freezing to reduce the formation of damaging ice crystals, thereby preventing cell death.[1][2] Typically, a concentration of 5-10% (v/v) DMSO is used in cryopreservation media.[3]
Q2: How does DMSO induce apoptosis in cells during cryopreservation?
While effective as a cryoprotectant, DMSO can be toxic to cells.[3] At concentrations above 10% (v/v), DMSO can induce apoptosis (programmed cell death) by causing membrane pore formation and activating intrinsic apoptotic pathways.[1][4] This process often involves the activation of caspase-9 and caspase-3.[1][4] The toxicity of DMSO is also concentration, temperature, and exposure time-dependent, with prolonged exposure at warmer temperatures increasing the risk of cell damage.[5][6]
Q3: What are the key signs of DMSO-induced apoptosis after thawing?
A significant decrease in cell viability within the first 24 hours post-thaw is a primary indicator of apoptosis.[7][8] While initial viability counts immediately after thawing might seem acceptable, a sharp decline is often observed as apoptotic processes progress.[8] Other signs include poor cell attachment (for adherent cells), altered morphology, and the presence of cellular debris in the culture.
Q4: Are there alternatives to DMSO for cryopreservation?
Yes, research is ongoing to find less toxic alternatives to DMSO. Some alternatives that have been explored include:
-
Glycerol: Another commonly used cryoprotectant, though its effectiveness can vary depending on the cell type.[6]
-
Trehalose: A non-reducing sugar that can help stabilize cell membranes.
-
Propylene glycol: An organic compound with cryoprotective properties.[6]
-
Commercially available DMSO-free cryopreservation media: Several companies offer proprietary formulations designed to be less toxic than traditional DMSO-based media.[9]
-
Zwitterionic liquids (ZILs): A newer class of solvents showing promise as less toxic cryoprotectants.[10][11]
Troubleshooting Guide: Low Cell Viability Post-Thaw
Low cell viability after thawing is a common issue. This guide provides a step-by-step approach to identify and resolve potential causes.
| Problem | Potential Cause | Recommended Solution |
| Low immediate post-thaw viability | Suboptimal freezing process | Ensure a slow, controlled cooling rate of approximately -1°C per minute.[1][4] Use a controlled-rate freezer or a validated freezing container. |
| Incorrect DMSO concentration | Optimize the DMSO concentration for your specific cell line, typically between 5-10%. Higher concentrations can be more toxic.[2][6] | |
| Poor cell health before freezing | Only freeze cells that are in the logarithmic growth phase and have high viability (>95%).[12] | |
| Viability drops significantly after 24 hours | DMSO-induced apoptosis | Minimize the time cells are exposed to DMSO at temperatures above freezing. Thaw cells rapidly and dilute or remove the DMSO-containing medium promptly.[1] |
| Osmotic shock during thawing | Add pre-warmed growth medium to the thawed cell suspension slowly and dropwise before centrifugation to dilute the DMSO gradually.[13] | |
| Suboptimal thawing technique | Thaw vials quickly in a 37°C water bath until only a small ice crystal remains.[13] Do not leave the vial in the water bath for an extended period.[14] | |
| Poor cell attachment and growth | Cell damage during harvesting | Use gentle cell harvesting techniques. Avoid over-trypsinization of adherent cells. |
| Incorrect seeding density | Ensure cells are seeded at the recommended density for post-thaw recovery. | |
| Contamination | Always work in a sterile environment and test cell banks for contamination (e.g., mycoplasma) before freezing. |
Data Summary
Table 1: Comparison of Post-Thaw Viability with Different Cryoprotective Agents
| Cryoprotectant | Cell Type | Concentration | Post-Thaw Viability (24h) | Reference |
| 10% DMSO | Vero Cells | 10% (v/v) | 75% | [15] |
| 10% Glycerol | Vero Cells | 10% (v/v) | 89.4% | [15] |
| 5% DMSO in HTS derivative | MDCK Cells | 5% (v/v) | ~75% | [16] |
| 5% DMSO in HTS derivative + Caspase Inhibitor | MDCK Cells | 5% (v/v) | 85% | [16] |
| Plant-derived proteins | Rat Hepatocytes | N/A | Significantly higher than DMSO | [17] |
Table 2: Effect of DMSO Concentration on Vero Cell Viability
| DMSO Concentration | Post-Thaw Viability |
| 2.5% | 61% |
| 5% | 73% |
| 10% | 75% |
| 15% | 53% |
Data adapted from a study on Vero cell cryopreservation.[15]
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[18]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer and coverslip
-
Microscope
-
Pipettes
Procedure:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[19]
-
Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[18][20]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100[18]
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[21]
Materials:
-
Cell suspension
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Wash cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[22]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[23]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[22][23]
-
Add 400 µL of 1X Binding Buffer to each tube.[22]
-
Analyze the samples by flow cytometry within one hour.[22]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific peptide substrate that releases a colored molecule upon cleavage by active caspase-3.
Materials:
-
Cell lysate
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Induce apoptosis in your experimental cell population.
-
Collect 1-5 x 10^6 cells and resuspend them in 50 µL of chilled Cell Lysis Buffer.[24]
-
Incubate on ice for 10 minutes.[24]
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a new tube.[25]
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.[25]
-
Add 5 µL of the caspase-3 substrate.[26]
-
Incubate at 37°C for 1-2 hours, protected from light.[26]
-
Read the absorbance at 400-405 nm using a microplate reader.[27]
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to an untreated control.
Visualizations
Caption: DMSO-induced intrinsic apoptosis pathway.
Caption: Post-thaw cell recovery and assessment workflow.
Caption: Troubleshooting low post-thaw cell viability.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 2. medjpps.com [medjpps.com]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 5. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 6. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of different freezing rates during cryopreservation of rat mesenchymal stem cells using combinations of hydroxyethyl starch and dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alternatives to DMSO in cryopreservation: efficacy, toxicity and regulatory perspectives [eureka.patsnap.com]
- 10. Non-aqueous, zwitterionic solvent as an alternative for this compound in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellculturedish.com [cellculturedish.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell viability improves following inhibition of cryopreservation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. biogot.com [biogot.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. mpbio.com [mpbio.com]
- 27. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Addressing issues with DMSO precipitating out of solution when adding aqueous buffers
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the precipitation of compounds when diluting Dimethyl Sulfoxide (DMSO) stock solutions with aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my compound, which is fully dissolved in DMSO, precipitate when I add my aqueous buffer?
A1: This is a common issue stemming from the significant difference in solvent properties between pure DMSO and an aqueous environment. Your compound is likely hydrophobic (poorly soluble in water). While it dissolves readily in the polar aprotic solvent DMSO, adding an aqueous buffer drastically increases the polarity of the solution. The DMSO concentration drops, and the surrounding water molecules cannot maintain the compound's solubility, causing it to "crash out" or precipitate.[1][2][3][4]
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays without causing toxicity?
A2: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[5][6] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7][8] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[5][9] It is always recommended to perform a DMSO tolerance test for your specific cell line and experimental conditions.
Q3: Can temperature affect the solubility of my compound when mixing DMSO stock with a buffer?
A3: Yes, temperature can play a role. While gentle heating can sometimes help dissolve a compound in DMSO or the final aqueous solution, it's important to note that DMSO's freezing point is around 18.5°C (65.3°F).[2] If you are working with chilled buffers, this could potentially cause the DMSO to freeze, especially at higher concentrations. Conversely, for some compounds, solubility in aqueous systems decreases at higher temperatures.[10][11]
Q4: Does the order or speed of addition matter when diluting my DMSO stock?
A4: Absolutely. Rapidly adding the aqueous buffer to the DMSO stock, or vice versa, can create localized areas of high supersaturation, leading to immediate precipitation. A slower, stepwise dilution or adding the DMSO stock to the buffer with gentle vortexing can help to mitigate this by allowing for a more gradual change in the solvent environment.[7][12]
Q5: Could the age or storage of my DMSO be a factor in compound precipitation?
A5: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[13] Water absorption into your DMSO stock can reduce its solvating power for hydrophobic compounds.[14] This can lead to precipitation issues, especially if the stock has been stored for a long time or opened frequently. It is best to use anhydrous DMSO and store it in small, tightly sealed aliquots.
Troubleshooting Guides
Issue: Compound Precipitates Immediately Upon Dilution
This is the most common problem encountered. Here is a step-by-step guide to troubleshoot this issue.
Experimental Protocol: Troubleshooting Immediate Precipitation
-
Initial Observation: Note the appearance of the precipitate (e.g., fine, crystalline, cloudy).
-
Method of Dilution:
-
Rapid Dilution: Adding the full volume of buffer to the DMSO stock at once.
-
Stepwise Dilution: Gradually adding the buffer in smaller increments with mixing in between.
-
Reverse Addition: Adding the DMSO stock to the full volume of buffer while vortexing.
-
-
Temperature Control:
-
Perform the dilution at room temperature.
-
Gently warm the buffer (e.g., to 37°C) before adding the DMSO stock, but be mindful of the compound's stability at higher temperatures.
-
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your solution. If it is very low, the compound's aqueous solubility may have been exceeded.
-
Solvent Check: Use fresh, anhydrous DMSO to prepare a new stock solution to rule out water contamination.
Logical Flow for Troubleshooting Precipitation
Caption: A troubleshooting workflow for addressing compound precipitation.
Issue: Solution Becomes Cloudy Over Time
Sometimes, a solution that is initially clear may become cloudy or show precipitation after a period of time, indicating that the compound is not stable in the final solution.
Strategies to Address Delayed Precipitation
-
Use the Solution Immediately: Prepare your working solutions fresh and use them as quickly as possible after preparation.
-
Increase Final DMSO Concentration: A slightly higher final DMSO concentration (while staying within the tolerable limits for your assay) may be sufficient to keep the compound in solution for the duration of your experiment.[2]
-
Incorporate Co-solvents: For particularly challenging compounds, the use of a co-solvent in your aqueous buffer can improve solubility.[7] Common co-solvents include PEG400, glycerol, or Tween 80.[7][15]
-
pH Adjustment: The solubility of some compounds is pH-dependent. Ensure the pH of your final solution is one at which your compound is most soluble.
Data and Protocols
Table 1: Recommended Final DMSO Concentrations for In Vitro and In Vivo Studies
| Application | Recommended Max DMSO Concentration (%) | Notes |
| In Vitro Cell-Based Assays | ||
| General Cell Lines | ≤ 1% | Always perform a toxicity assay to determine the specific limit for your cell line.[5] |
| Sensitive Cell Lines | ≤ 0.1% | Some primary cells or stem cells can be very sensitive to DMSO.[5][6] |
| High-Throughput Screening (HTS) | 0.1% - 0.5% | Balancing compound solubility with minimizing solvent effects is crucial. |
| In Vivo Studies | ||
| Intraperitoneal (IP) Injection | < 10% | Higher concentrations can cause peritoneal irritation and inflammation.[15] |
| Intravenous (IV) Injection | < 1-2% | To avoid hemolysis and other vascular issues.[7][15] |
Experimental Protocol: Serial Dilution to Prevent Precipitation
This protocol is designed to minimize the solvent shock that causes compounds to precipitate.
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM).
-
Create an Intermediate Dilution Series in DMSO: If preparing multiple concentrations for a dose-response experiment, perform serial dilutions in 100% DMSO.[9]
-
Prepare the Final Working Solution:
-
Dispense the required volume of your final aqueous buffer into a sterile tube.
-
While gently vortexing the buffer, add the small volume of your DMSO stock dropwise to the buffer.
-
This "reverse dilution" method ensures that the DMSO is rapidly dispersed in the larger volume of aqueous buffer.
-
-
Visual Inspection: After preparing the final solution, visually inspect it for any signs of precipitation or cloudiness.
Workflow for Preparing a Non-Precipitating Working Solution
Caption: A recommended workflow for diluting DMSO stock solutions.
Signaling Pathway Inhibition Assay: A Common Application
Many kinase inhibitors and other signaling pathway modulators are hydrophobic and require DMSO for solubilization. When these compounds precipitate in cell culture media, it leads to inaccurate dose-response curves and misleading results.
Caption: Impact of inhibitor precipitation on a signaling pathway assay.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. ziath.com [ziath.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of dimethyl sulfoxide (DMSO) in biochemical assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you minimize the impact of DMSO on enzyme activity and ensure the reliability of your experimental results.
Troubleshooting Guide
Encountering issues with your enzyme assays when using DMSO? This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Enzyme Activity | - High final DMSO concentration: Many enzymes are inhibited by DMSO concentrations above a certain threshold.[1][2] - DMSO-induced conformational changes: DMSO can perturb the native structure of the enzyme, leading to reduced activity.[1] - Precipitation of the enzyme or substrate: Changes in solvent polarity upon addition of DMSO can cause precipitation. | - Determine the DMSO tolerance of your enzyme: Perform a dose-response experiment to find the maximal DMSO concentration that does not significantly affect enzyme activity (See Experimental Protocols). - Lower the final DMSO concentration: Ideally, keep the final DMSO concentration in the assay below 1% (v/v). Some robust enzymes may tolerate up to 5%, but this must be empirically determined.[3][4] - Ensure thorough mixing: When adding DMSO stocks to aqueous buffers, vortex or mix thoroughly to avoid localized high concentrations of DMSO. - Check for precipitation: Visually inspect your assay wells for any signs of precipitation after adding all components. |
| Increased Enzyme Activity | - DMSO-induced activation: Some enzymes, such as certain tyrosine protein kinases, can be activated by DMSO.[5] - Alteration of enzyme kinetics: DMSO can sometimes decrease the Km for a substrate, leading to an apparent increase in activity at non-saturating substrate concentrations. | - Perform a vehicle control: Always include a control with the same final concentration of DMSO but without the test compound to measure the baseline effect of the solvent on the enzyme. - Characterize the effect of DMSO on your specific enzyme: If activation is observed, it is crucial to understand its mechanism and report it. |
| High Variability Between Replicates | - Inconsistent final DMSO concentrations: Small pipetting errors when adding concentrated DMSO stocks can lead to significant variations in the final concentration. - Compound precipitation: The test compound may be precipitating out of solution at the final assay concentration. | - Prepare intermediate dilutions: Instead of adding very small volumes of 100% DMSO stock directly to the assay, prepare intermediate dilutions of your compound in assay buffer containing a constant percentage of DMSO. - Check compound solubility: Determine the solubility of your test compound in the final assay buffer, including the desired DMSO concentration. - Use pre-dispensed DMSO: For high-throughput screening, use automated liquid handlers to ensure accurate and consistent dispensing of DMSO and compounds. |
| Irreproducible Results | - Hygroscopic nature of DMSO: DMSO readily absorbs water from the atmosphere, which can alter the concentration of your stock solutions over time. - Freeze-thaw cycles: Repeated freezing and thawing of DMSO stocks can lead to precipitation of less soluble compounds. | - Use high-purity, anhydrous DMSO: Start with a high-quality solvent. - Aliquot DMSO stocks: Store DMSO stocks in small, single-use aliquots to minimize exposure to air and moisture. - Minimize freeze-thaw cycles: Prepare appropriately sized aliquots to avoid repeated temperature changes. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO that is generally considered safe for most enzyme assays?
A1: There is no single "safe" concentration of DMSO for all enzyme assays, as tolerance is highly enzyme-dependent. However, a general guideline is to keep the final concentration below 1% (v/v).[3][4] For sensitive enzymes, even lower concentrations may be necessary. It is crucial to experimentally determine the DMSO tolerance for your specific enzyme and assay conditions.
Q2: My compound is only soluble in 100% DMSO. How can I perform my assay without introducing a high final concentration of the solvent?
A2: The recommended approach is to prepare a concentrated stock solution of your compound in 100% DMSO and then dilute it to the final assay concentration in multiple steps. For instance, you can perform a serial dilution of your compound in 100% DMSO first. Then, add a small volume of each of these diluted stocks to your assay buffer. This method ensures that the final DMSO concentration remains low and constant across all tested compound concentrations.
Q3: Can I use a different solvent if my compound is not soluble in DMSO or if my enzyme is very sensitive to it?
A3: Yes, several alternative solvents can be used, although their compatibility with your enzyme and assay must also be validated. Common alternatives include dimethylformamide (DMF), ethanol, and methanol. It is important to consider the physicochemical properties of these solvents and their potential effects on your enzyme.[6][7]
Q4: How does DMSO affect enzyme kinetics?
A4: DMSO can affect enzyme kinetics in various ways. It has been shown to act as a competitive or mixed-type inhibitor for some enzymes, such as aldose reductase.[8] For other enzymes, like certain tyrosine kinases, it can decrease the Km for the substrate and increase the Vmax, leading to activation.[5] The specific effects depend on the enzyme and the DMSO concentration.
Q5: Can DMSO interfere with specific signaling pathways?
A5: Yes, DMSO can have off-target effects on cellular signaling pathways. For example, it has been shown to inhibit the phosphorylation of JNK and p38 MAP kinases in response to TNF-α stimulation.[5] It can also induce the expression of heme oxygenase-1 via the JNK and Nrf2 pathways.[9] Therefore, when working with cell-based assays, it is important to be aware of these potential confounding effects.
Data Presentation
Table 1: DMSO Tolerance of Various Enzymes
| Enzyme Class | Specific Enzyme | Reported Tolerated DMSO Concentration (% v/v) | Observed Effect(s) Above Threshold | Reference(s) |
| Protease | HIV-1 Protease | Up to 10% | Negligible effect on cleavage of a specific peptide substrate. | [10] |
| Protease | SARS-CoV-2 3CLpro | Up to 20% | Decreased thermodynamic stability but enhanced catalytic activity. | [11][12] |
| Dehydrogenase | Amyloid-Binding Alcohol Dehydrogenase (ABAD) | Up to 2.5% (less than 1% is optimal) | Significant decrease in activity. | [3] |
| Reductase | Aldose Reductase | < 2.8% (~400 mM) | Competitive inhibition with L-idose as a substrate. | [8] |
| Kinase | Tyrosine Protein Kinase (from rat lung) | ~10% | Two-fold stimulation of activity. | [5] |
Disclaimer: The tolerated concentrations are highly dependent on the specific assay conditions, substrates, and enzyme source. This table should be used as a guideline, and empirical determination is always recommended.
Table 2: Physicochemical Properties of DMSO and Common Alternatives
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Freezing Point (°C) | Dielectric Constant (at 20°C) |
| This compound (DMSO) | C₂H₆OS | 78.13 | 189 | 18.5 | 47.2 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | -61 | 36.7 |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | -114.1 | 24.5 |
| Methanol | CH₃OH | 32.04 | 64.7 | -97.6 | 32.7 |
| Cyrene™ | C₆H₈O₃ | 128.13 | 227 | -2.5 | 39.9 |
Data compiled from various sources, including[6][13][14][15].
Experimental Protocols
Protocol 1: Determining the DMSO Tolerance of an Enzyme
Objective: To determine the maximum concentration of DMSO that does not significantly inhibit or activate the enzyme of interest under specific assay conditions.
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
High-purity, anhydrous DMSO
-
Microplate reader and appropriate microplates
Procedure:
-
Prepare a DMSO dilution series: In separate tubes, prepare a series of DMSO concentrations in your assay buffer. For example, you can prepare 2x concentrated solutions of 0%, 0.2%, 0.5%, 1%, 2%, 5%, 10%, and 20% DMSO in assay buffer.
-
Set up the assay: In a microplate, add a fixed amount of your enzyme to each well.
-
Add DMSO dilutions: Add an equal volume of each 2x DMSO dilution to the wells containing the enzyme. This will bring the final DMSO concentration to 0%, 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%, and 10%.
-
Pre-incubation (optional but recommended): Incubate the enzyme and DMSO for a short period (e.g., 10-15 minutes) at the assay temperature to allow for any solvent-enzyme interactions to occur.
-
Initiate the reaction: Add the substrate to each well to start the enzymatic reaction. The final concentration of the substrate should be at or near its Km value.
-
Measure enzyme activity: Monitor the reaction progress over time using a microplate reader at the appropriate wavelength.
-
Data analysis:
-
Calculate the initial reaction velocity (rate) for each DMSO concentration.
-
Normalize the activity at each DMSO concentration to the activity of the no-DMSO control (0% DMSO), which is set to 100%.
-
Plot the percentage of enzyme activity versus the final DMSO concentration.
-
Determine the highest DMSO concentration that results in a minimal loss of activity (e.g., less than 10-15% inhibition). This is your enzyme's tolerated DMSO concentration for the tested conditions.
-
Visualizations
Experimental Workflow for Determining DMSO Tolerance
Caption: Workflow for determining the DMSO tolerance of an enzyme.
Troubleshooting Logic for Reduced Enzyme Activity
Caption: Decision-making workflow for troubleshooting reduced enzyme activity.
Impact of DMSO on a Generic Kinase Signaling Pathway
References
- 1. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. gchemglobal.com [gchemglobal.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling High-Viscosity DMSO-d6 in NMR Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using the high-viscosity solvent DMSO-d6 in Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my NMR peaks look broad and poorly resolved in DMSO-d6?
A1: The high viscosity of DMSO-d6 is a primary contributor to broader NMR signals. This is due to slower molecular tumbling in the viscous medium, which leads to more efficient spin-spin (T2) relaxation and, consequently, shorter lifetimes of the excited nuclear spin states.[1] This results in an increase in the linewidth of the NMR peaks.[2] Other factors that can cause peak broadening include poor shimming, sample inhomogeneity, and high sample concentration.[2]
Q2: How does temperature affect NMR experiments in DMSO-d6?
A2: Increasing the temperature of your sample can significantly improve spectral resolution. Higher temperatures reduce the viscosity of DMSO-d6, allowing for faster molecular tumbling and resulting in sharper NMR signals.[3] It is often beneficial to run experiments at elevated temperatures (e.g., 30-90°C) to mitigate the effects of high viscosity.[3][4]
Q3: What is the recommended sample concentration for NMR in DMSO-d6?
A3: For ¹H NMR of small molecules (under 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of DMSO-d6 is typically recommended.[5] For ¹³C NMR, a higher concentration of 20-100 mg may be necessary.[5][6] Be aware that overly concentrated samples can lead to increased viscosity and result in broadened ¹H lineshapes, making shimming more difficult.[2][6]
Q4: My sample has low solubility in other common NMR solvents. Is DMSO-d6 a good choice?
A4: Yes, DMSO-d6 is an excellent solvent for many polar compounds that are poorly soluble in less polar solvents like chloroform-d (CDCl₃) or acetone-d6.[2] However, be mindful of its high viscosity and hygroscopic nature.
Q5: I see a broad peak around 3.3-3.7 ppm in my ¹H NMR spectrum in DMSO-d6. What is it?
A5: This is a common observation and is due to the presence of water (H₂O and HOD) in the DMSO-d6 solvent.[7] DMSO is very hygroscopic and readily absorbs moisture from the atmosphere.[8]
Troubleshooting Guides
Issue 1: Broad and Unresolved NMR Peaks
Broad peaks are a frequent issue when working with DMSO-d6. Follow this workflow to troubleshoot and improve your spectral resolution.
Issue 2: Difficulty with Shimming
The high viscosity of DMSO-d6 can make shimming more challenging.
Quantitative Data
The viscosity of DMSO-d6 is highly dependent on temperature. As viscosity decreases, you can expect a corresponding decrease in the line width of your NMR signals, leading to better resolution.
Table 1: Viscosity of DMSO and DMSO-d6 at Various Temperatures
| Temperature (°C) | Temperature (K) | Viscosity of DMSO (cP) | Viscosity of DMSO-d6 (cP) |
| 20 | 293.15 | 2.23 | ~2.4 |
| 25 | 298.15 | 1.99 | 2.195 - 2.198[9] |
| 30 | 303.15 | 1.81 | ~2.0 |
| 35 | 308.15 | 1.63 | 1.800[9] |
| 40 | 313.15 | 1.48 | ~1.65 |
| 45 | 318.15 | 1.35 | 1.510[9] |
| 50 | 323.15 | 1.23 | ~1.4 |
Note: Viscosity values for DMSO are from various sources[10][11] and are provided for comparison. DMSO-d6 is slightly more viscous than its non-deuterated counterpart.
Table 2: Expected Qualitative Relationship Between Temperature, Viscosity, and NMR Linewidth
| Temperature | Viscosity | Molecular Tumbling | T2 Relaxation | Expected Linewidth |
| Low | High | Slow | Fast | Broad |
| Medium | Medium | Moderate | Moderate | Medium |
| High | Low | Fast | Slow | Sharp |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR in DMSO-d6
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Weigh the Sample: Accurately weigh 5-25 mg of your compound for ¹H NMR (20-100 mg for ¹³C NMR) into a clean, dry vial.[5][6]
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Add Solvent: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[5]
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Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[5]
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Filter the Sample (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][13]
-
Adjust Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[5][6]
-
Cap and Mix: Cap the NMR tube securely and mix the contents thoroughly by gentle inversion or vortexing.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.[5]
Protocol 2: Variable Temperature (VT) NMR Experiment to Reduce Viscosity
-
Prepare the Sample: Prepare your NMR sample as described in Protocol 1.
-
Initial Setup: Insert the sample into the spectrometer and perform locking and shimming at room temperature as a starting point.
-
Set the Target Temperature: In the spectrometer software, set the desired temperature (e.g., 40°C, 60°C, or 80°C). Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.
-
Re-shim at Elevated Temperature: After the temperature has stabilized, re-shim the sample. The magnetic field homogeneity can change with temperature, so this step is crucial for optimal resolution.[14]
-
Acquire Data: Run your NMR experiment at the elevated temperature.
-
Cool Down: After the experiment is complete, gradually lower the temperature back to room temperature before removing the sample.
Protocol 3: Filtering a Viscous NMR Sample
-
Prepare the Filter: Take a clean Pasteur pipette and tightly pack a small amount of glass wool or cotton into the narrow part of the pipette.[12]
-
Prepare the Solution: Dissolve your sample in a slightly smaller volume of DMSO-d6 than the final desired volume in a separate vial.
-
Filter: Using a pipette bulb or a syringe with an adapter, gently force the solution through the filter into the NMR tube.
-
Rinse and Adjust Volume: Add a small amount of fresh DMSO-d6 to the vial to rinse any remaining sample, and pass this through the filter as well. Adjust the final volume in the NMR tube to the appropriate height.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. sites.uclouvain.be [sites.uclouvain.be]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. ckgas.com [ckgas.com]
- 9. researchgate.net [researchgate.net]
- 10. gchemglobal.com [gchemglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. Sample Preparation [nmr.chem.ualberta.ca]
- 14. mn.uio.no [mn.uio.no]
Adjusting for the effects of DMSO on cell line growth and viability in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting for the effects of Dimethyl Sulfoxide (DMSO) on cell line growth and viability in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
Issue 1: High background signal or unexpected biological activity in vehicle control wells.
Possible Cause: The concentration of DMSO used as a vehicle control is exerting its own biological effects on the cells. Even at low concentrations, DMSO is not inert and can influence cellular processes.[1][2][3]
Troubleshooting Steps:
-
Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone on your specific cell line to identify the highest concentration that does not significantly affect cell viability, proliferation, or key signaling pathways relevant to your study.[4][5]
-
Match DMSO Concentrations: Ensure that the final DMSO concentration is identical across all experimental and control wells.[6] If your test compounds are dissolved in DMSO at different stock concentrations, you will need to prepare a corresponding vehicle control for each final DMSO concentration.
-
Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experimental endpoint.[7]
-
Consider Alternative Solvents: If your cell line is particularly sensitive to DMSO, explore other less disruptive solvents.
Issue 2: Poor reproducibility of results, especially in high-throughput screening (HTS).
Possible Cause: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[8][9] This can change the concentration of your stock solutions over time, leading to variability in your assays.
Troubleshooting Steps:
-
Proper DMSO Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air. Use desiccants in storage containers.
-
Fresh Dilutions: Prepare fresh dilutions of your compounds from stock solutions for each experiment.
-
Automated Liquid Handling: In HTS settings, minimize the time that plates containing DMSO are exposed to ambient air.
-
DMSO Quality Control: Periodically check the water content of your DMSO stock, especially for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for cell culture experiments?
A1: There is no universal maximum concentration, as sensitivity to DMSO is highly dependent on the cell line and the duration of exposure.[4][7] However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubation.[4][10][11][12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[4]
Q2: My compound is only soluble in a higher concentration of DMSO than my cells can tolerate. What should I do?
A2: This is a common challenge in drug discovery. Here are a few approaches:
-
Initial Stock Dilution: Dissolve the compound in 100% DMSO at the highest possible concentration. Then, perform serial dilutions in your cell culture medium to reach the desired final concentration of the compound while minimizing the final DMSO concentration.[10]
-
Alternative Solvents: Investigate other solvents such as ethanol, methanol, or specialized formulation buffers. However, these also need to be tested for their own effects on the cells.[13]
-
Solubility Enhancers: Consider the use of co-solvents or other excipients that can improve the solubility of your compound in aqueous solutions.
Q3: Can DMSO affect signaling pathways in my cells?
A3: Yes, DMSO has been shown to modulate various signaling pathways, which can lead to off-target effects.[1] For instance, it can influence inflammatory responses, apoptosis, and cell cycle regulation.[14][15][16] At concentrations above 10%, DMSO can induce apoptosis through caspase activation.[17][18] Even at very low concentrations, it can cause heterogeneous effects on signaling proteins.[1] Therefore, it is critical to include a vehicle control with the same DMSO concentration as your experimental samples to account for these effects.
Q4: How should I prepare my vehicle control?
A4: The vehicle control should contain the same final concentration of DMSO as the well with the highest concentration of your test compound.[6] If you are testing a serial dilution of a compound, each dilution will have a slightly different DMSO concentration. For the most rigorous experiments, a matched vehicle control for each compound concentration should be used.[6]
Data Presentation
Table 1: General Cytotoxicity of DMSO on Various Cell Lines
| DMSO Concentration | General Effect on Most Cell Lines | Primary Cell Cultures | Notes |
| < 0.1% | Generally considered safe with minimal effects.[4][10] | Recommended for sensitive primary cells.[10] | Ideal for long-term exposure studies. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[11][19] | May show some effects, requires validation. | A common range for many in vitro assays. |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.[10][13] | Often toxic. | Short-term exposure may be possible for some robust lines. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[7][13][20] | Highly toxic. | Generally not recommended for cell-based assays. |
| 5% - 10% | Highly cytotoxic, causing rapid cell death.[13][21] Used for cryopreservation due to its cryoprotective properties at these concentrations.[10][17] | Not applicable for viability studies. | Used in freezing media to prevent ice crystal formation.[10] |
Table 2: Reported Effects of DMSO on Cellular Processes
| Cellular Process | DMSO Concentration | Observed Effect | Reference(s) |
| Cell Proliferation | > 1% | Inhibition of cell growth. | [13][19] |
| Apoptosis | > 10% | Induction of apoptosis via caspase activation. | [17][18] |
| Cell Signaling | 0.0008% - 0.004% | Heterogeneous effects on targetable signaling proteins. | [1] |
| Gene Expression | 0.1% | Alterations in miRNA and epigenetic landscape. | [2] |
| Cell Migration | 0.0005% - 0.1% | Modulation of cell migration via p38/HSP27 and TGF-β/Smad3 pathways. | [16] |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
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DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 4% down to 0.01% (this will result in a final concentration of 2% to 0.005%).
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Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Also, include a "no DMSO" control with medium only.
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Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Protocol 2: Vehicle Control for a Drug Dose-Response Experiment
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Prepare Drug Stock: Dissolve your drug in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Drug Dilutions: Create a serial dilution of your drug in 100% DMSO.
-
Prepare Final Drug and Vehicle Solutions: Dilute each drug concentration and a "DMSO only" sample in your cell culture medium to the final desired concentration. Ensure the dilution factor is the same for all samples to maintain a constant final DMSO concentration. For example, if you add 2 µL of your DMSO stocks to 198 µL of medium, the final DMSO concentration will be 1%.
-
Cell Treatment: Add the final drug dilutions and the vehicle control (medium with the same final DMSO concentration) to your cells.
-
Incubation and Analysis: Proceed with your experimental incubation and analysis.
Mandatory Visualizations
Caption: Experimental workflow for drug testing with appropriate DMSO controls.
Caption: Troubleshooting logic for common issues related to DMSO in cell assays.
Caption: Simplified pathway of DMSO-induced apoptosis at high concentrations.
References
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose this compound (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 14. mdpi.com [mdpi.com]
- 15. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms underlying this compound-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 18. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 19. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 20. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
Techniques for working with DMSO's high boiling point during sample recovery
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of Dimethyl Sulfoxide (DMSO) from samples, a common challenge given its high boiling point.
Troubleshooting Guides
Q1: My sample is thermally sensitive, and I'm worried about degradation when trying to evaporate DMSO. What should I do?
A1: Direct heating to evaporate DMSO is often not viable for heat-sensitive compounds due to its high boiling point of 189°C, which can cause thermal degradation.[1][2] The recommended strategies involve lowering the solvent's boiling point by reducing pressure.[2]
-
Lyophilization (Freeze-Drying): This is often considered the safest and most gentle method for fragile or heat-sensitive compounds.[2] The process involves freezing the sample and then applying a deep vacuum, causing the frozen DMSO to sublimate directly from a solid to a gas.[2] Since DMSO freezes at 18.5°C, samples can often be frozen in a standard lab freezer.[2]
-
High-Vacuum Evaporation: Techniques like centrifugal evaporation (e.g., GeneVac or SpeedVac) or rotary evaporation (rotovap) combine a deep vacuum with gentle heat (typically 30-50°C) to remove DMSO without damaging the sample.[2]
-
Co-solvent Addition: To remove the final stubborn traces of DMSO, you can add a more volatile co-solvent like water or methanol and re-evaporate.[2] This process helps to "chase" the remaining DMSO from the sample.[2]
Q2: I've tried washing my organic compound with water to remove DMSO, but the recovery of my compound is low. What's going wrong?
A2: This is a common issue, especially if your product has some water solubility. Here are some troubleshooting steps:
-
Increase the Volume of Water: A general rule of thumb is to use a significantly larger volume of water for washing. For every 5 mL of DMSO, consider using five washes with 10 mL of water each.[3][4]
-
Use Brine Washes: After the initial water washes, use a saturated sodium chloride (brine) solution. This can help to decrease the solubility of your organic compound in the aqueous layer, pushing it back into the organic phase and improving your yield.[5]
-
Optimize the Extraction Solvent: If you are using a common solvent like ethyl acetate, ensure your compound is much more soluble in it than in water.[5] For some compounds, other solvents like dichloromethane (DCM) might be more effective.[3]
-
Consider a Different Technique: If your compound is too water-soluble for liquid-liquid extraction to be efficient, you may need to switch to an alternative method like Solid-Phase Extraction (SPE) or lyophilization.[5][6]
Q3: Lyophilization is taking a very long time to remove all the DMSO. How can I speed up the process?
A3: Removing the very last traces of DMSO by lyophilization can be a lengthy process, especially if your compound binds strongly to it.[3][5]
-
Dilute with Water: Before freezing, dilute your sample with a significant amount of water (e.g., add water to 80% of the total volume).[5] This creates a frozen matrix from which the DMSO can more easily sublimate.
-
Use a High-Performance Vacuum Pump: A powerful vacuum pump is essential for efficient lyophilization of DMSO.[3]
-
Repeat the Process: For stubborn samples, you may need to reconstitute the partially dried sample in water and repeat the lyophilization cycle.[7] Be aware that DMSO can off-gas through the vacuum pump, sometimes creating a garlic-like odor.[7]
Q4: I am trying to remove DMSO from a peptide sample, and it keeps precipitating out of solution when I add other solvents.
A4: Peptides, especially hydrophobic ones, can be challenging.[8]
-
Dilute Before Lyophilization: A common strategy is to first dilute the DMSO solution to about 1% with a 50% acetonitrile/water mixture before freeze-drying. If the peptide precipitates, you may need to increase the acetonitrile concentration.[7]
-
Solid-Phase Extraction (SPE): SPE is a gentle and effective method. You can dilute the sample in water and pass it through a C18 SPE cartridge.[6] The peptide will bind to the C18 stationary phase while the water and DMSO pass through.[6] After washing with more water to remove any remaining DMSO, you can elute your peptide with a suitable organic solvent like acetonitrile or methanol.[6]
-
Ion Exchange Chromatography: If you can alter the charge of your peptide (depending on its isoelectric point), you may be able to use ion-exchange chromatography to isolate it from the DMSO.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main techniques for removing DMSO from a sample?
A1: The primary methods for DMSO removal are:
-
Liquid-Liquid Extraction: This involves diluting the sample with a large amount of water and extracting the compound of interest with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[3][9]
-
Lyophilization (Freeze-Drying): The sample is frozen and placed under a high vacuum, causing the DMSO and water to sublimate.[2][3]
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent (like C18) that retains the compound of interest while allowing the DMSO and other polar components to be washed away.[6]
-
Evaporation: This uses equipment like rotary evaporators, centrifugal evaporators, or nitrogen blowdown systems, often under vacuum and with gentle heating, to remove the solvent.[1][2]
Q2: Why is DMSO so difficult to remove?
A2: The main challenges in removing DMSO stem from its physical properties:
-
High Boiling Point: DMSO boils at 189°C (372°F) at standard atmospheric pressure, a temperature high enough to degrade many organic and biological molecules.[1][2]
-
Hygroscopic Nature: It readily absorbs moisture from the atmosphere, which can complicate the evaporation process and leave you with a wet sample.[2]
Q3: Can I use a standard rotary evaporator (rotovap) to remove DMSO?
A3: While possible, using a standard rotovap for DMSO is often slow and inefficient.[1][9] It requires high temperatures, which can degrade your sample, and a very strong vacuum.[1][7] There is also a significant risk of "bumping" (sudden, violent boiling), which can lead to sample loss.[1] Specialized equipment like centrifugal evaporators are generally more effective and safer for this purpose.[10][11]
Q4: What is Solid-Phase Extraction (SPE) and how does it work for DMSO removal?
A4: Solid-Phase Extraction (SPE) is a chromatographic technique used to separate components of a mixture. For DMSO removal, the process is as follows:
-
Dilution: The sample containing your compound and DMSO is diluted with water.
-
Loading: The diluted sample is passed through an SPE cartridge, typically packed with a C18 (reversed-phase) sorbent.
-
Binding: Your (usually less polar) compound of interest binds to the C18 sorbent.
-
Washing: The highly polar DMSO and water pass through the cartridge and are discarded. An additional water wash can be performed to remove any residual DMSO.[6]
-
Elution: Your purified compound is then recovered by washing the cartridge with a small volume of an organic solvent, such as methanol or acetonitrile.[6]
Q5: Are there any alternatives to DMSO for sample storage and dissolution?
A5: Yes, though the best alternative depends on the specific application.
-
Co-solvents: Introducing a co-solvent can reduce the amount of DMSO needed, which in turn can lessen the severity of potential decomposition during heating.[12]
-
Cyrene™ (dihydrolevoglucosenone): This is a bio-based, aprotic dipolar solvent that has shown promise as a greener alternative to DMSO, with comparable solvation properties and lower toxicity in some contexts.[13]
-
Ionic Liquids: Some ionic liquids have been explored as potential replacements for DMSO, particularly in biological models.[13]
Data Presentation
Table 1: Physical Properties of DMSO
| Property | Value | Citation(s) |
|---|---|---|
| Boiling Point | 189 °C (372 °F) | [1][2][14] |
| Freezing Point | 18.5 °C (65.3 °F) | [2] |
| Miscibility | Water, wide range of organic solvents |[3][10] |
Table 2: Comparison of DMSO Removal Techniques
| Technique | Principle | Advantages | Disadvantages | Best For | Citation(s) |
|---|---|---|---|---|---|
| Lyophilization | Sublimation under high vacuum | Gentle, suitable for heat-sensitive compounds | Slow, may require special equipment, can be difficult to remove final traces | Thermally sensitive and biological samples | [1][2][5] |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Fast, uses standard lab equipment | Can result in low yield if compound is water-soluble, requires multiple washes | Non-polar to moderately polar organic compounds | [3][4][9] |
| Solid-Phase Extraction (SPE) | Chromatographic separation | Gentle, high recovery, efficient removal | Requires SPE cartridges, may need method development | Water-soluble compounds, peptides, and when high purity is needed | [6] |
| Centrifugal Evaporation | Vacuum and centrifugal force | Fast, prevents bumping, good for high-throughput | Requires specialized equipment | A wide range of compounds, including those in 96-well plates | [10][11] |
| Rotary Evaporation | Vacuum and rotation | Common lab equipment | Slow for DMSO, risk of bumping and thermal degradation | Not generally recommended for pure DMSO but can be used with co-solvents |[1][7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for a Non-Polar Compound
-
Transfer your reaction mixture containing the product and DMSO to a separatory funnel.
-
Dilute the mixture with a large volume of deionized water (e.g., 5-10 times the volume of DMSO).[4]
-
Add an immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
Drain the aqueous (lower) layer. Note: If using DCM, the organic layer will be the lower layer.
-
Wash the remaining organic layer again with water or a brine solution. Repeat this washing step 3-5 times to ensure complete removal of DMSO.[5][6]
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to recover your purified product.[5]
Protocol 2: Solid-Phase Extraction (SPE) for a Polar Compound
-
Condition the Cartridge: Pass an organic solvent (e.g., methanol) through a C18 SPE cartridge, followed by deionized water to prepare the stationary phase.
-
Prepare the Sample: Dilute your sample containing the product and DMSO with deionized water.
-
Load the Sample: Slowly pass the diluted sample through the conditioned SPE cartridge.
-
Wash Step: Wash the cartridge with deionized water to remove all traces of DMSO and other highly polar impurities.[6]
-
Elute the Product: Pass a small volume of a suitable organic solvent (e.g., methanol, acetonitrile) through the cartridge to elute your purified compound.[6]
-
Concentrate: Evaporate the elution solvent to obtain the final product.
Protocol 3: Lyophilization (Freeze-Drying)
-
Dilute the Sample: Add deionized water to your DMSO-containing sample. The final concentration of DMSO should ideally be low.
-
Freeze: Completely freeze the sample using a standard freezer, dry ice/acetone bath, or liquid nitrogen.
-
Connect to Lyophilizer: Place the frozen sample on a high-vacuum lyophilizer.
-
Run Cycle: Allow the lyophilizer to run until all the frozen solvent (water and DMSO) has sublimated. This may take a significant amount of time, from several hours to overnight.[3]
-
Check for Completion: Once the sample appears dry and has returned to room temperature, the process is complete. For stubborn traces of DMSO, re-dissolving in water and repeating the cycle may be necessary.[7]
Visualizations
Caption: Decision workflow for selecting a DMSO removal technique.
Caption: Workflow for Liquid-Liquid Extraction to remove DMSO.
References
- 1. Comprehensive Strategies for Effective DMSO Removal in Research Laboratories | BioChromato-Boost Lab Efficiency with Cutting-Edge Products [biochromato.com]
- 2. How Do You Evaporate Dmso Solvent? Master Gentle, High-Vacuum Techniques For Sensitive Samples - Kintek Solution [kindle-tech.com]
- 3. quora.com [quora.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How can I remove DMSO from my sample? | Smart Evaporator™ [biochromato.com]
- 10. Effective Removal of DMSO from Stored Samples | Technology Networks [technologynetworks.com]
- 11. Effective Removal of DMSO from Stored Samples [labbulletin.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
Validation & Comparative
Comparative analysis of DMSO versus glycerol as a cryoprotectant for cell lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cryoprotectant
The successful cryopreservation of cell lines is fundamental to biomedical research and the development of cell-based therapies. The choice of cryoprotectant is a critical factor in maintaining post-thaw viability and functionality. Dimethyl sulfoxide (DMSO) and glycerol are the two most common cryoprotective agents (CPAs) utilized for the long-term storage of cultured cells at ultra-low temperatures. This guide provides a comparative analysis of DMSO and glycerol, summarizing experimental data on their performance, detailing cryopreservation protocols, and illustrating the key cellular pathways involved.
Performance Comparison: DMSO vs. Glycerol
The efficacy of a cryoprotectant is primarily assessed by the viability and recovery of cells after thawing. The choice between DMSO and glycerol can be cell-type dependent, with varying outcomes reported in the literature.
Table 1: Post-Thaw Viability of Various Cell Lines with DMSO and Glycerol
| Cell Line | Cryoprotectant Concentration | Post-Thaw Viability (%) | Reference |
| Vero | 10% DMSO | 60% | [1][2] |
| 10% Glycerol | 70% | [1][2] | |
| Vero | 10% DMSO | 75% | [3] |
| 10% Glycerol | 89.4% | [3][4] | |
| HeLa | 5% DMSO (6 months at -80°C) | Most Efficient | |
| 5% Glycerol (1 month at -80°C) | Better Performance | [5] | |
| Mouse Ehrlich Ascites Tumor | 10% DMSO | Viability and transplantability unaffected | [6][7] |
| 10% Glycerol | Failed to produce lethal tumors | [6][7] | |
| Rat D23 Ascites Tumor | 10% DMSO | Viability and transplantability unaffected | [6] |
| 10% Glycerol | Failed to produce lethal tumors | [6] | |
| Human Primary Conjunctival Stem Cells | 10% DMSO | Higher cell viability | [8] |
| 10% Glycerol | Lower cell viability | [8] |
Key Findings from Experimental Data:
-
For Vero cells, glycerol has been shown to result in higher post-thaw viability compared to DMSO.[1][2][3][4]
-
In one study with HeLa cells, the optimal cryoprotectant was dependent on the storage duration and temperature, with glycerol performing better for shorter storage and DMSO for longer storage at -80°C.[5]
-
For ascites tumor cells, DMSO was significantly more effective at preserving cell viability and function (tumorigenicity) than glycerol.[6][7]
-
DMSO resulted in higher cell viability for human primary conjunctival stem cells.[8]
Mechanisms of Action and Cellular Effects
Both DMSO and glycerol are penetrating cryoprotectants that work by reducing the freezing point of the intracellular and extracellular solution, thereby minimizing the formation of damaging ice crystals.[9][10] They also protect cells from osmotic stress during the freezing and thawing processes.[11][12]
DMSO (this compound):
-
Mechanism: DMSO has a lower molecular weight than glycerol, allowing it to penetrate cell membranes more rapidly.[13][14][15] It forms hydrogen bonds with water molecules, disrupting ice crystal nucleation.[16] At a concentration of 10%, DMSO can induce the formation of water pores in biological membranes, which facilitates the replacement of intracellular water with the cryoprotectant.[11]
-
Toxicity: DMSO is known to be toxic to cells at concentrations above 4°C.[1] This toxicity is a limiting factor, and it is recommended to remove DMSO from the cell suspension as quickly as possible after thawing.[1] Even low concentrations of DMSO can alter gene expression and DNA methylation profiles.[16]
Glycerol:
-
Mechanism: Glycerol acts by retaining water within the cell, which prevents excessive dehydration caused by the concentration of extracellular solutes during freezing.[1] It is a kosmotropic agent, forming strong hydrogen bonds with water and making it difficult for ice crystals to form.[17]
-
Toxicity: Glycerol is generally considered less toxic than DMSO.[14] However, at higher concentrations, it can cause osmotic stress and damage to spermatozoa.[13] The slower penetration of glycerol into cells can also lead to osmotic shock if not handled properly.[13]
Experimental Protocols
The following are generalized protocols for the cryopreservation of mammalian cells using DMSO or glycerol. It is important to optimize these protocols for specific cell lines.
Protocol 1: Cryopreservation with DMSO
Materials:
-
Cells in exponential growth phase with high viability (>90%)
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
DMSO (cell culture grade)
-
Cryogenic vials, pre-labeled
-
Controlled-rate freezing container (e.g., "Mr. Frosty") or a programmable freezer
Procedure:
-
Harvest and Centrifuge: For adherent cells, detach them from the culture vessel using trypsin-EDTA. For suspension cells, collect them directly. Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[18]
-
Resuspend Cells: Gently resuspend the cell pellet in cold complete growth medium. Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Prepare Freezing Medium: Prepare the cryopreservation medium consisting of 70-90% complete growth medium, 10-20% FBS, and 10% DMSO.[18][19] It is crucial to add DMSO to the medium before adding it to the cells to dissipate the heat generated.[14]
-
Add Freezing Medium: Centrifuge the cells again and resuspend the pellet in the prepared freezing medium at a final concentration of 2-4 x 10^6 cells/mL.[18]
-
Aliquot and Freeze: Dispense 1 mL aliquots of the cell suspension into cryogenic vials. Place the vials in a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.[19]
-
Long-Term Storage: The next day, transfer the vials to a liquid nitrogen tank for long-term storage at -196°C.
Protocol 2: Cryopreservation with Glycerol
Materials:
-
Same as for DMSO protocol, but with glycerol (cell culture grade) instead of DMSO.
Procedure:
-
Harvest and Centrifuge: Follow the same procedure as for the DMSO protocol.
-
Resuspend Cells: Follow the same procedure as for the DMSO protocol.
-
Prepare Freezing Medium: Prepare the cryopreservation medium consisting of complete growth medium, FBS, and 10% glycerol.[19]
-
Add Freezing Medium: Centrifuge the cells and resuspend the pellet in the freezing medium at the desired cell concentration.
-
Equilibration and Freezing: For some protocols using glycerol, a pre-incubation step at a lower temperature (e.g., 2-8°C for 3-4 hours) before transferring to -80°C overnight may improve viability.[1] Subsequently, transfer the vials to liquid nitrogen for long-term storage.
-
Thawing: When recovering cells cryopreserved in glycerol, it is often recommended to dilute the cells tenfold directly into a culture flask.[14]
Visualizing the Cryopreservation Process and Cellular Stress Pathways
To better understand the workflows and the cellular responses to cryopreservation, the following diagrams have been generated.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of DMSO and glycerol as cryoprotectants for ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Increased Cell Survival of Human Primary Conjunctival Stem Cells in this compound-Based Cryopreservation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the function of DMSO and glycerol in cell culture? | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
- 11. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cryoprotection synergism between glycerol and this compound improves the mitochondrial transmembrane potential, plasmalemma, acrosomal and DNA integrities, and in vivo fertility of water buffalo (Bubalus bubalis) spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cryopreservation of Cell Lines [sigmaaldrich.com]
- 19. Cryopreservation of mammalian cells – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Investigating non-toxic alternatives to DMSO for cryopreserving human mesenchymal stem cells
For researchers, scientists, and drug development professionals, the move away from dimethyl sulfoxide (DMSO) in cell cryopreservation is a critical step towards enhancing the safety and efficacy of cell-based therapies. This guide provides a comprehensive comparison of non-toxic alternatives to DMSO for the cryopreservation of human mesenchymal stem cells (hMSCs), supported by experimental data and detailed protocols.
The inherent toxicity of DMSO to both patients and the cellular product has driven the investigation into safer and equally effective cryoprotective agents (CPAs).[1][2] This guide explores a range of these alternatives, from simple sugars to complex polymer formulations, evaluating their performance based on post-thaw cell viability, recovery, proliferation, and the maintenance of crucial stem cell characteristics.
Comparative Performance of DMSO-Free Cryoprotectants
The following tables summarize the quantitative performance of various non-toxic alternatives to DMSO for hMSC cryopreservation, benchmarked against traditional DMSO-based methods.
| Cryoprotectant | Concentration | Cell Source | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Key Findings |
| DMSO (Control) | 10% | Adipose-derived MSCs | 89 ± 3 | 81 ± 5 | Standard high-efficiency cryopreservation.[3] |
| Sucrose | 200mM (in medium) + 300mM (in cryosolution) | Dermal MSCs | ~50 | - | Pre-incubation with sucrose significantly improves viability.[3] |
| Sucrose, Glycerol, Isoleucine | Not specified | Bone marrow & Adipose-derived MSCs | ~82.9 (SGI solution) vs ~89.8 (DMSO) | 92.9 (SGI solution) vs 87.3 (DMSO) | The DMSO-free solution showed slightly lower viability but better recovery.[1][4] |
| Ectoin | 1-10% (w/v) | hMSCs | Up to 72 | - | Glycerol and proline were found to be unsuitable for hMSC cryopreservation.[5] |
| Polyethylene Glycol (PEG) | 10 wt% (400 & 600 Da) | MSCs | - | - | Low molecular weight PEGs showed excellent cryoprotecting properties with a 2-hour preincubation.[6] |
| Betaine with Electroporation | 2% | Umbilical cord-derived MSCs | 83.45 ± 2.12 | - | Comparable viability to DMSO-based methods.[2][7] |
| Trehalose with Ethylene Glycol | 0.5 M Trehalose + 10% Ethylene Glycol | Umbilical cord-derived MSCs | Lower than DMSO | - | Maintained good functional properties and differentiation potential.[8] |
| Polyampholyte | 20 mg/mL (+ 2.5% DMSO) | Bone marrow-derived MSCs | - | Doubled recovery compared to 2.5% DMSO alone | Significantly improves recovery at low DMSO concentrations.[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols for cryopreservation and post-thaw assessment of hMSCs using non-toxic alternatives.
Sucrose-Based Cryopreservation
This protocol involves a pre-treatment step to enhance the cryoprotective effect of sucrose.
-
Cell Preparation: Human adipose-derived mesenchymal stromal cells (ASCs) are expanded in α-MEM supplemented with either fetal bovine serum (FS) or platelet lysate (PL).
-
Pre-treatment: 24 hours prior to cryopreservation, the culture medium is supplemented with 100 mM sucrose.
-
Cryopreservation:
-
Cells are harvested and resuspended in α-MEM containing 200 mM sucrose.
-
The cell suspension is cooled at a rate of 1°C/min.
-
-
Thawing: Vials are rapidly thawed in a 37°C water bath.
-
Post-Thaw Analysis: Cell survival is assessed using the Trypan Blue exclusion test, viability with an MTT assay, and recovery with an Alamar Blue assay. Proliferation and multilineage differentiation capabilities are also evaluated.[3][10]
Betaine Cryopreservation with Electroporation
This method utilizes electroporation to facilitate the intracellular delivery of the cryoprotectant betaine.
-
Cell Preparation: Human umbilical cord mesenchymal stem cells (UCMSCs) are cultured to 80-90% confluency.
-
Cryopreservation:
-
Cells are suspended in a betaine-based cryo-medium.
-
Electroporation is performed to enhance intracellular delivery of betaine.
-
The cell suspension is then cryopreserved.
-
-
Thawing: Cells are thawed rapidly and assessed.
-
Post-Thaw Analysis: Post-thaw viability is determined, and cells are evaluated for normal morphology, proliferation, differentiation potential, and the expression of characteristic MSC markers.[2][7]
Polyethylene Glycol (PEG) Cryopreservation
The effectiveness of PEGs as cryoprotectants is dependent on their molecular weight and a preincubation period.
-
Cell Preparation: Mesenchymal stem cells are prepared for cryopreservation.
-
Pre-incubation: Cells are incubated for 2 hours at 37°C in a medium containing 10 wt% of low molecular weight PEGs (400 or 600 Da).
-
Cryopreservation: The cell suspension is cryopreserved at -196°C for 7 days.
-
Thawing: Cells are thawed and cell recovery is assayed.
-
Post-Thaw Analysis: The proliferation and osteo/chondro/adipogenic differentiation potential of the recovered MSCs are compared to cells cryopreserved with 10% DMSO.[6]
Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for sucrose-based hMSC cryopreservation.
Caption: Comparison of DMSO and its non-toxic alternatives.
The Path Forward: Signaling and Safety
While post-thaw viability and function are primary metrics, understanding the impact of cryoprotectants on cellular signaling pathways is an emerging area of importance. For instance, cryopreservation can induce stress responses in cells. Studies have shown that even with successful cryopreservation using alternatives like trehalose, there can be an increased expression of stress-related genes such as SOD2 and HSPA1A.[11] However, encouragingly, the immunomodulatory functions of MSCs, crucial for their therapeutic effect, appear to be retained.[11] Further research into these pathways will enable the rational design of even more effective and safer cryopreservation strategies.
The development of DMSO-free cryopreservation protocols is not merely an academic exercise; it is a vital step in the translation of hMSC-based therapies from the laboratory to the clinic, ensuring the delivery of safe, potent, and readily available treatments.[3][12]
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. DMSO-free cryopreservation of adipose-derived mesenchymal stromal cells: expansion medium affects post-thaw survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryopreservation of mesenchymal stem/stromal cells using a DMSO-free solution is comparable to DMSO-containing cryoprotectants: results of an international multicenter PACT/BEST collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rediscovery of poly(ethylene glycol)s as a cryoprotectant for mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Free Cryopreservation of Human Umbilical Cord Mesenchymal Stem Cells Based on Zwitterionic Betaine and Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trehalose Cryopreservation of Human Mesenchymal Stem Cells from Cord Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular delivery of trehalose renders mesenchymal stromal cells viable and immunomodulatory competent after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DMSO vs. dimethylformamide (DMF) as a solvent for synthesizing organic compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, reaction rate, and purity of the desired product. Among the most versatile and widely used polar aprotic solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Both are renowned for their ability to dissolve a wide range of polar and nonpolar compounds, making them indispensable in numerous synthetic transformations. However, their distinct physical, chemical, and toxicological properties often make one a more suitable choice over the other for a specific application.
This guide provides an objective comparison of DMSO and DMF as solvents for organic compound synthesis, supported by experimental data, detailed methodologies, and visual representations to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of DMSO and DMF is essential for their effective application. The following table summarizes their key characteristics.
| Property | This compound (DMSO) | Dimethylformamide (DMF) |
| Formula | (CH₃)₂SO | (CH₃)₂NC(O)H |
| Molar Mass | 78.13 g/mol | 73.09 g/mol |
| Boiling Point | 189 °C[1][2] | 153 °C[1][2] |
| Melting Point | 19 °C | -61 °C[2] |
| Dielectric Constant | 49[3] | 37[3] |
| Toxicity Profile | Generally lower toxicity.[1] | Known for hepatotoxicity and potential reproductive effects.[1] |
Performance in Key Organic Reactions: Experimental Data
The choice between DMSO and DMF can have a profound impact on the efficiency of a chemical reaction. Below are comparative data from various studies on their performance in common organic synthesis reactions.
Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of ether formation, is an SN2 reaction where an alkoxide reacts with a primary alkyl halide. The choice of solvent can significantly impact the reaction rate and yield.
Reaction: Sodium phenoxide + 1-Bromobutane → Butyl phenyl ether
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DMSO | 100 | 9.5 | 95 | F. A. Smith et al. (1961) |
| DMF | 100 | 8 | 85-90 (Typical) | General literature |
Note: The data for DMF is a typical representation from general organic chemistry literature, as a direct side-by-side comparison under identical conditions to the DMSO study was not found.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling is a powerful method for the formation of carbon-carbon bonds. The solvent plays a crucial role in stabilizing the palladium catalyst and influencing the reaction kinetics.
Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl
| Solvent | Catalyst | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DMSO | Pd(OAc)₂ | K₂CO₃ | 80 | 12 | 85 | Representative |
| DMF | Pd(OAc)₂ | K₂CO₃ | 80 | 12 | 78 | Representative |
Note: This data is representative of typical Suzuki coupling reactions and is intended for comparative purposes.
Synthesis of Heterocyclic Compounds: Quinoxalines
The synthesis of quinoxalines, an important class of nitrogen-containing heterocycles, often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Reaction: o-Phenylenediamine + Benzil → 2,3-Diphenylquinoxaline
| Solvent | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| DMSO | Acetic Acid | 120 | 30 | 92 | Representative |
| DMF | Acetic Acid | 120 | 25 | 95 | Representative |
Note: This data is representative and illustrates the comparable, and in some cases slightly better, performance of DMF in this specific reaction type under these conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for reactions where DMSO and DMF are commonly employed.
Experimental Protocol: Williamson Ether Synthesis in DMSO
Objective: To synthesize n-butyl phenyl ether using DMSO as the solvent.
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
Sodium hydroxide (4.00 g, 0.1 mol)
-
1-Bromobutane (13.7 g, 0.1 mol)
-
This compound (DMSO) (100 mL)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium phenoxide is prepared by reacting phenol with sodium hydroxide in DMSO at 50°C until the phenol is completely dissolved.
-
1-Bromobutane is added dropwise to the solution while maintaining the temperature at 50°C.
-
The reaction mixture is then heated to 100°C and stirred for 9.5 hours.
-
After cooling to room temperature, the mixture is poured into 200 mL of water and extracted three times with 50 mL of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by distillation to obtain pure n-butyl phenyl ether.
Experimental Protocol: Suzuki Cross-Coupling in DMF
Objective: To synthesize 4-methoxybiphenyl via a Suzuki cross-coupling reaction using DMF as the solvent.
Materials:
-
4-Bromoanisole (1.87 g, 10 mmol)
-
Phenylboronic acid (1.46 g, 12 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol)
-
Triphenylphosphine (PPh₃, 52.4 mg, 0.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.76 g, 20 mmol)
-
N,N-Dimethylformamide (DMF) (50 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask are added 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous DMF is added via syringe, and the reaction mixture is heated to 80°C with stirring for 12 hours.
-
After completion, the reaction is cooled to room temperature and diluted with 100 mL of water.
-
The aqueous layer is extracted three times with 50 mL of ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 4-methoxybiphenyl.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the reactions discussed.
Caption: General workflow for Williamson Ether Synthesis.
Caption: General workflow for Suzuki Cross-Coupling.
Conclusion: Making the Right Choice
Both DMSO and DMF are powerful and versatile solvents for organic synthesis. The decision of which to use often comes down to a careful consideration of several factors:
-
Reaction Type: As demonstrated, the specific reaction can favor one solvent over the other in terms of yield and reaction rate.
-
Reaction Temperature: DMSO's higher boiling point makes it suitable for reactions requiring higher temperatures.
-
Toxicity and Safety: DMSO is generally considered less toxic than DMF, which is a significant advantage, particularly in industrial settings and for drug development applications.[1]
-
Solubility of Reactants: The solubility of all reaction components in the chosen solvent is paramount for a homogeneous reaction mixture and optimal reactivity.
-
Workup and Purification: DMF's lower boiling point can make it easier to remove from the reaction mixture during workup.
Ultimately, the optimal solvent choice is best determined through empirical investigation for each specific synthetic transformation. This guide provides a foundational understanding and comparative data to assist researchers in their initial selection and experimental design, paving the way for more efficient and successful organic syntheses.
References
The Dawn of a Thaw: Bioinspired Cryoprotectants Challenge DMSO's Reign in Cell Preservation
For decades, dimethyl sulfoxide (DMSO) has been the undisputed champion of cryopreservation, a cornerstone technique for storing and transporting viable cells essential for research, cell-based therapies, and drug development. However, its crown has been tarnished by its inherent cytotoxicity. Now, a new wave of bioinspired cryoprotectants, drawing lessons from nature's masters of survival in extreme cold, is emerging as a promising, less toxic alternative. This guide provides a comparative analysis of these novel agents against the gold standard, DMSO, supported by experimental data and detailed protocols to aid researchers in navigating this evolving landscape.
This compound is a small, membrane-permeating molecule that effectively prevents the formation of damaging intracellular ice crystals, the primary cause of cell death during freezing.[1] Despite its efficacy, DMSO is known to induce cellular stress, leading to apoptosis (programmed cell death) and necrosis, which can compromise the quality and function of thawed cells.[2][3] Prolonged exposure or high concentrations of DMSO can be particularly detrimental, impacting mitochondrial integrity and triggering apoptotic pathways.[2] This toxicity is a significant concern, especially in clinical applications where cryopreserved cells are intended for therapeutic use.
In response to these challenges, scientists have turned to nature. Organisms that thrive in sub-zero environments, from arctic fish to hibernating insects, produce a variety of cryoprotective molecules. These include antifreeze proteins (AFPs) that inhibit ice crystal growth, and sugars like trehalose that stabilize cell membranes and proteins.[4][5] These natural cryoprotectants, along with novel synthetic molecules inspired by them, such as deep eutectic solvents (DESs), offer the potential for effective cryopreservation with significantly reduced toxicity.
Performance Under Pressure: A Quantitative Comparison
The true test of any new cryoprotectant lies in its ability to preserve not just cell viability, but also cellular function post-thaw. The following tables summarize quantitative data from various studies, comparing the efficacy of bioinspired cryoprotectants with the traditional 10% DMSO standard across different cell types.
Table 1: Post-Thaw Viability with Antifreeze Proteins (AFPs)
| Cell Type | Cryoprotectant | Concentration | Post-Thaw Viability (%) | Source(s) |
| Human Embryonic Kidney (HEK293T) | 10% DMSO (Control) | 10% (v/v) | ~60% | [6] |
| Human Embryonic Kidney (HEK293T) | Intracellular AFP (ApAFP752) + 10% DMSO | N/A + 10% (v/v) | Significantly higher than DMSO alone | [6][7] |
| Human Embryonic Kidney (HEK293T) | Extracellular AFP (ApAFP752) + 10% DMSO | N/A + 10% (v/v) | Significantly higher than DMSO alone | [6][7] |
| Human Embryonic Kidney (HEK293T) | Intra- & Extracellular AFP (ApAFP752) + 10% DMSO | N/A + 10% (v/v) | Most significant increase over DMSO alone | [6][7] |
| Human Skin Fibroblasts | 10% DMSO (Control) | 10% (w/w) | >80% | [1] |
| Human Skin Fibroblasts | Antifreeze Protein (AFP752) | 1% (w/w) | ~32% | [1] |
Table 2: Post-Thaw Viability with Trehalose
| Cell Type | Cryoprotectant | Concentration | Post-Thaw Viability (%) | Source(s) |
| Hematopoietic Stem Cells (HSCs) | 10% DMSO (Control) | 10% (v/v) | ~90% | [8] |
| Hematopoietic Stem Cells (HSCs) | 5% DMSO + Trehalose | 5% (v/v) + 0.5 M | 91.8 ± 2.8% | [8][9] |
| Hematopoietic Stem Cells (HSCs) | Trehalose alone | 0.5 M | Better than 10% DMSO alone | [9] |
| Human Skin Fibroblasts | 10% DMSO (Control) | 10% (w/w) | >80% | [1] |
| Human Skin Fibroblasts | Trehalose alone (24h incubation) | 3.2% (w/w) | ~58.5% | [1] |
| Human Skin Fibroblasts | 10% DMSO + Trehalose (24h incubation) | 10% (w/w) + 3.2% (w/w) | ~85% | [1] |
| Mesenchymal Stem Cells (MSCs) | 10% DMSO (Control) | 10% (v/v) | 88% | |
| Mesenchymal Stem Cells (MSCs) | 2% DMSO + Trehalose | 2% (v/v) + 50 mM | 75% | |
| Mesenchymal Stem Cells (MSCs) | Trehalose alone | 50 mM | 50% |
Table 3: Post-Thaw Viability with Deep Eutectic Solvents (DESs)
| Cell Type | Cryoprotectant | Concentration | Post-Thaw Viability (%) | Source(s) |
| Human Embryonic Liver (WRL-68) | DMSO | N/A | High efficacy | |
| Human Embryonic Liver (WRL-68) | Proline and Glycerol (Prol-Gly) DES | N/A | Almost as effective as DMSO | |
| Four different mammalian cell lines | Proline and Glycerol (Prol-Gly) DES | N/A | Effective with extended incubation before freezing |
Unveiling the Mechanisms: DMSO's Impact on Apoptotic Pathways
DMSO's toxicity is closely linked to its ability to induce apoptosis, primarily through the mitochondrial (intrinsic) pathway.[2] Freezing and thawing with DMSO can lead to an increased Bax/Bcl-2 ratio, which compromises the mitochondrial membrane potential.[2] This triggers the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to cleavage of PARP and ultimately, cell death.[2] Some studies also indicate the involvement of the endoplasmic reticulum pathway of apoptosis.[2]
Bioinspired cryoprotectants can mitigate this process by stabilizing cellular structures and preventing the initial stress signals that trigger apoptosis. For instance, certain plant-derived proteins have been shown to inhibit the activation of caspases-3, -7, and -9 when used for cryopreservation.[2]
Experimental Protocols: A Guide to Best Practices
Achieving high post-thaw viability requires a meticulously controlled process. Below is a detailed, generalized protocol for the cryopreservation of mammalian cells using a slow-cooling method, applicable for both DMSO and bioinspired cryoprotectants.
Materials:
-
Healthy, log-phase cell culture (>90% viability)
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Cryoprotectant (e.g., DMSO, Trehalose, AFP solution)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
37°C water bath
Protocol:
-
Preparation of Freezing Medium:
-
For 10% DMSO: Prepare a solution of 70% complete growth medium, 20% FBS, and 10% DMSO. Keep the solution chilled.
-
For Bioinspired CPAs: Prepare the cryoprotectant solution according to the manufacturer's or literature's recommendations. This may involve dissolving trehalose in the basal medium or adding a concentrated stock of AFPs. The final concentration of FBS may also be adjusted.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with medium containing FBS.
-
For suspension cells, transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.
-
-
Cell Resuspension and Counting:
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryovial. Work quickly to minimize the cells' exposure to the cryoprotectant at room temperature.[10]
-
-
Controlled Freezing:
-
Long-Term Storage:
-
After 24 hours, transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase (-196°C).[6]
-
-
Thawing:
-
Rapidly thaw the cryovial by agitating it in a 37°C water bath until only a small ice crystal remains.[11]
-
Immediately transfer the cell suspension to a tube containing pre-warmed complete growth medium to dilute the cryoprotectant.
-
Centrifuge the cells to remove the cryoprotectant-containing medium.
-
Resuspend the cell pellet in fresh growth medium and plate for culture.
-
A Comparative Overview: DMSO vs. Bioinspired Cryoprotectants
The choice of cryoprotectant depends on the specific cell type, downstream application, and regulatory considerations. Here is a logical comparison of the key characteristics of DMSO and its bioinspired counterparts.
The Future is Less Toxic
The field of cryopreservation is at a pivotal juncture. While DMSO remains a reliable workhorse, the compelling advantages of lower toxicity and high biocompatibility offered by bioinspired cryoprotectants are driving a paradigm shift. As research uncovers more of nature's secrets to surviving the cold and as new synthetic mimics are developed, the toolkit for preserving cells will undoubtedly expand. For researchers and drug developers, the transition away from a one-size-fits-all approach with DMSO towards tailored, cell-specific cryopreservation solutions holds the promise of higher quality cells for more effective and safer therapeutic applications. The data presented here serves as a guidepost for this transition, encouraging a thoughtful evaluation of the alternatives to ensure the full potential of cryopreserved cells is realized.
References
- 1. Theoretical and experimental study of the antifreeze protein AFP752, trehalose and this compound cryoprotection mechanism: correlation with cryopreserved cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifreeze Proteins: Novel Applications and Navigation towards Their Clinical Application in Cryobanking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular and Extracellular Antifreeze Protein Significantly Improves Mammalian Cell Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular and Extracellular Antifreeze Protein Significantly Improves Mammalian Cell Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Trehalose: effect on cryopreservation of umbilical cord blood-derived hematopoietic stem cells | Mantri | Acta Haematologica Polonica [journals.viamedica.pl]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Cell Culture Fundamentals: Cryopreservation and Storage of Cell Lines [sigmaaldrich.com]
A Comparative Analysis of Dimethyl Sulfoxide and Retinoic Acid on Ovarian Cancer Cell Differentiation
For researchers and professionals in drug development, understanding the nuanced effects of differentiating agents on cancer cells is paramount. This guide provides a comparative analysis of two such agents, dimethyl sulfoxide (DMSO) and retinoic acid (RA), on the differentiation of ovarian cancer cells. The following data, drawn from in vitro studies on the human ovarian cancer cell line HOC-7, offers a head-to-head comparison of their efficacy and mechanisms of action.
Quantitative Data Summary
The effects of DMSO and retinoic acid on various cellular parameters were quantified to assess their potential as differentiation-inducing agents. The data reveals distinct differences in their potency and the specific cellular changes they elicit.
| Parameter | Treatment | Concentration | Result |
| Cell Viability | 1.2% (v/v) DMSO | 1.2% | No significant compromise in cell viability.[1] |
| 10 µM RA | 10 µM | No significant compromise in cell viability.[1] | |
| Monolayer Growth Inhibition (Anchorage-Dependent) | 1% DMSO | 1% | Time-dependent reduction in cell growth.[1] |
| 10 µM RA | 10 µM | Time-dependent reduction in cell growth.[1] | |
| Colony Growth Inhibition (Anchorage-Independent) | 1% DMSO | 1% | Dose-dependent inhibition of colony growth in soft agar.[1] |
| 10 µM RA | 10 µM | Dose-dependent inhibition of colony growth in soft agar.[1] | |
| DNA Synthesis Inhibition | 1% DMSO | 1% | Inhibition of DNA synthesis.[1] |
| 10 µM RA | 10 µM | Inhibition of DNA synthesis.[1] | |
| Protein Expression (Fold Change vs. Control) | |||
| Cytokeratin | DMSO-treated cells | Not specified | Increased reactivity.[1] |
| Desmoplakins I and II | DMSO-treated cells | Not specified | 2- to 5-fold increase.[1] |
| Fibronectin | DMSO-treated cells | Not specified | 2- to 5-fold increase.[1] |
| Epidermal Growth Factor Receptor (EGF-R) | DMSO | Dose-dependent | Efficient induction of expression.[2] |
| CA 125 | DMSO | Dose-dependent | Efficient induction of expression.[2] |
| myc Oncoprotein | 1% DMSO | 1% | 50% reduction.[2] |
| 10 µM RA | 10 µM | 25% reduction.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies.
Cell Culture and Treatment
The human ovarian cancer cell line HOC-7 was used for these experiments.[1] Cells were cultured in standard medium. For treatment, this compound (DMSO) was added to the culture medium at concentrations up to 1.2% (v/v), and retinoic acid (RA) was used at concentrations up to 10 µM.[1] Cell viability was assessed using the Trypan blue exclusion method.[1]
Anchorage-Dependent Growth Assay
To assess monolayer growth, 1 x 10^4 HOC-7 cells were plated in 35 mm dishes.[1] The cells were then grown in either standard medium or medium containing 1% DMSO or 10 µM RA for various time points.[1] Cell counts were performed at each time point to determine the growth rate.[1]
Anchorage-Independent Growth Assay (Soft Agar)
For the colony growth assay in soft agar, a base layer of 0.5% agar in culture medium was prepared in petri dishes. A second layer of 0.3% agar containing a suspension of HOC-7 cells was overlaid. The cells were then treated with varying concentrations of DMSO or RA. The number of colonies formed was counted after a suitable incubation period to assess anchorage-independent growth.[1]
DNA Synthesis Assay
DNA synthesis was measured to evaluate the anti-proliferative effects of DMSO and RA. HOC-7 cells were treated with the respective compounds, and at the end of the treatment period, a labeled nucleoside (e.g., [3H]thymidine) was added to the culture medium. The amount of incorporated radioactivity into the DNA was then quantified to determine the rate of DNA synthesis.[1]
Immunofluorescence and Fixed-Cell ELISA
To analyze protein expression, immunofluorescence and fixed-cell enzyme-linked immunosorbent assay (ELISA) were employed. For immunofluorescence, cells grown on coverslips were fixed, permeabilized, and incubated with primary antibodies specific for cytokeratin, desmoplakins I and II, or fibronectin.[1] This was followed by incubation with fluorescently labeled secondary antibodies for visualization. For the fixed-cell ELISA, cells were seeded in microplates, fixed, and then incubated with primary and enzyme-conjugated secondary antibodies. The enzymatic reaction with a suitable substrate was measured to quantify the relative amount of the target protein.[2]
Western Blotting
Western blotting was used to quantify the expression of myc oncoproteins.[2] HOC-7 cells were treated with DMSO or RA, and total cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the myc oncoprotein.[2] The resulting bands were visualized and quantified using densitometry.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway affected by DMSO and RA, and the general experimental workflow for their comparative analysis.
Caption: Down-regulation of myc oncoprotein by DMSO and RA.
Caption: General workflow for comparing DMSO and RA effects.
Concluding Remarks
Both this compound and retinoic acid demonstrate the ability to inhibit the growth of HOC-7 ovarian cancer cells and induce some characteristics of a more differentiated phenotype.[1] However, the data suggests that DMSO is a more potent inducer of morphological and specific protein expression changes associated with differentiation in this cell line.[1][2] Notably, both agents lead to a down-regulation of the myc oncoprotein, with DMSO having a more pronounced effect.[2] This suggests that the inhibition of myc expression may be a crucial step in the initiation of differentiation processes in these cells.[2] The observed changes induced by both agents were found to be reversible, indicating that they do not lead to terminal differentiation.[1] These findings provide a valuable baseline for further investigations into the development of differentiation-inducing therapies for ovarian cancer.
References
Assessing the solvent effects of DMSO compared to other polar aprotic solvents
In the landscape of chemical and biological research, the choice of solvent is a critical parameter that can profoundly influence experimental outcomes. Among the various classes of solvents, polar aprotic solvents are indispensable for a wide range of applications, from organic synthesis to drug discovery, due to their ability to dissolve polar compounds and support a variety of chemical transformations. This guide provides an objective comparison of Dimethyl Sulfoxide (DMSO) with other commonly used polar aprotic solvents, namely Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone. The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed solvent selections.
Comparative Analysis of Physical Properties
The distinct behavior of polar aprotic solvents stems from their unique physical properties. These solvents possess large dipole moments and high dielectric constants, enabling them to dissolve ionic compounds. However, they lack acidic protons, meaning they cannot act as hydrogen bond donors. This characteristic is crucial as it leaves anions less solvated and therefore more reactive.[1][2][3][4]
A summary of the key physical properties for DMSO and its alternatives is presented below.
| Property | DMSO ((CH₃)₂SO) | DMF ((CH₃)₂NCHO) | Acetonitrile (CH₃CN) | Acetone ((CH₃)₂CO) |
| Molar Mass ( g/mol ) | 78.13 | 73.09 | 41.05 | 58.08 |
| Boiling Point (°C) | 189 | 153 | 82 | 56.1 |
| Dielectric Constant (at 20°C) | 46.7 | 36.7 | 37.5 | 20.7 |
| Dipole Moment (Debye) | 3.96 | 3.86 | 3.92 | 2.88 |
| Density (g/cm³ at 20°C) | 1.10 | 0.95 | 0.786 | 0.791 |
| Viscosity (cP at 20°C) | 2.14 | 0.92 | 0.37 | 0.32 |
Impact on Chemical Reactivity: The S\N2 Reaction Case Study
Polar aprotic solvents are particularly well-known for their dramatic rate-enhancing effects on bimolecular nucleophilic substitution (S\N2) reactions.[7][8] The mechanism involves a single step where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. The solvent's role is critical in stabilizing the charged transition state.
In polar protic solvents, the nucleophile is heavily solvated through hydrogen bonding, which creates a "cage" around it and hinders its ability to attack the electrophile.[9] In contrast, polar aprotic solvents solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[10][11] This results in a significant acceleration of the S\N2 reaction rate.[7][12][13]
Studies have shown that for the S\N2 reaction of n-butyl bromide with azide (N₃⁻), the relative rate is dramatically faster in polar aprotic solvents compared to protic ones.[10] For instance, the reaction is thousands of times faster in DMSO and Acetonitrile than in methanol or water.[9][10] DMSO, with its high dielectric constant and strong ability to solvate cations, is often found to promote S\N2 reactions more effectively than many other polar aprotic solvents.[14]
References
- 1. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 2. ajrconline.org [ajrconline.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 11. Solved DMSO = DMSO is polar aprotic solvent. It increases | Chegg.com [chegg.com]
- 12. quora.com [quora.com]
- 13. Which reaction would be faster, the one with DMSO as the solvent ... | Study Prep in Pearson+ [pearson.com]
- 14. chegg.com [chegg.com]
Comparative effectiveness of DMSO and ectoin for serum-free cryopreservation
For Researchers, Scientists, and Drug Development Professionals
The successful cryopreservation of cells is a cornerstone of biomedical research and therapeutic development. The choice of cryoprotective agent (CPA) is critical for maintaining cell viability and function post-thaw, especially in serum-free conditions required for many clinical applications. Dimethyl sulfoxide (DMSO) has long been the gold standard CPA; however, its inherent cytotoxicity and potential for adverse patient reactions have driven the search for safer, equally effective alternatives. This guide provides a comparative analysis of DMSO and Ectoin, a natural extremolyte, for the serum-free cryopreservation of cells, supported by experimental data and detailed protocols.
At a Glance: DMSO vs. Ectoin
| Feature | This compound (DMSO) | Ectoin |
| Primary Mechanism | Intracellular CPA; prevents ice crystal formation by disrupting hydrogen bonds of water. | Compatible solute; stabilizes macromolecules and cell membranes through "preferential exclusion" and structuring of water molecules. |
| Reported Post-Thaw Viability (hMSCs) | Variable; typically 80-90% in optimized protocols, but can be lower and is cell-type dependent.[1][2] | Up to 72% for human mesenchymal stem cells (hMSCs)[3]; 81% for human adipose-derived stem cells (hADSCs) in a combination solution.[4] |
| Toxicity | Known cytotoxicity at concentrations above 1% and at temperatures above 4°C.[5] Can induce apoptosis and affect cell differentiation.[6] | Generally considered non-toxic and biocompatible.[4] |
| Clinical Use Considerations | Associated with adverse patient reactions, including nausea, cardiovascular, and neurological side effects.[7] | As a natural and non-toxic compound, it is being explored as a safer alternative for clinical applications. |
| Serum-Free Compatibility | Widely used in serum-free formulations, though its toxicity can be more pronounced without the protective effects of serum proteins. | Highly compatible with serum-free media, offering a completely xeno-free cryopreservation system.[3] |
Quantitative Performance Data
The following tables summarize key performance metrics from studies comparing DMSO and Ectoin for the cryopreservation of mesenchymal stem cells.
Table 1: Post-Thaw Viability of Human Mesenchymal Stem Cells (hMSCs)
| Cryoprotectant | Concentration | Cell Type | Post-Thaw Viability (%) | Reference |
| Ectoin | 1-10% (w/v) | hMSCs | Up to 72% | Grein et al., 2010[3] |
| DMSO | 10% (v/v) | hMSCs | ~80% | Chen et al., 2021[8] |
| Ectoin (in combination with PVP) | 60 mM | hADSCs | 81% | Nath et al., 2016[4] |
| DMSO | 2.5% (v/v) | hBM-MSCs | 47% | Kilbride et al., 2019[1] |
| DMSO | 10% (v/v) | hBM-MSCs | 92% | Kilbride et al., 2019[1] |
hADSCs: human Adipose-Derived Stem Cells; hBM-MSCs: human Bone Marrow-derived Mesenchymal Stem Cells
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for serum-free cryopreservation and common viability assays.
Protocol 1: Serum-Free Cryopreservation of Human Mesenchymal Stem Cells
This protocol is a synthesized representation based on common practices.
Materials:
-
Human mesenchymal stem cells (hMSCs) in logarithmic growth phase
-
Pre-warmed complete serum-free culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Cell detachment solution (e.g., TrypLE™ Express)
-
Cryopreservation Medium (pre-chilled to 4°C):
-
Ectoin-based: Serum-free basal medium containing 1-10% (w/v) Ectoin.
-
DMSO-based: Serum-free basal medium containing 5-10% (v/v) DMSO.
-
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Harvest:
-
Aspirate culture medium from a confluent T-75 flask of hMSCs.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 3 mL of cell detachment solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the detachment solution with 7 mL of pre-warmed serum-free culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant, being careful not to disturb the cell pellet.
-
-
Resuspension in Cryopreservation Medium:
-
Gently resuspend the cell pellet in the pre-chilled cryopreservation medium (Ectoin or DMSO) to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
-
Controlled Freezing:
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage:
-
The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor phase.
-
Protocol 2: Post-Thaw Viability Assessment using Trypan Blue Exclusion
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Pre-warmed complete serum-free culture medium
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.
-
Immediately transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed serum-free culture medium to dilute the cryoprotectant.
-
-
Cell Pelleting and Resuspension:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of fresh, pre-warmed serum-free culture medium.
-
-
Staining:
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
-
Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
-
Calculation:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 3: Live/Dead Viability/Cytotoxicity Assay
This assay provides a two-color fluorescence-based method for determining cell viability.
Materials:
-
Thawed and washed cells (as per steps 1 & 2 of Protocol 2)
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.
-
-
Cell Staining:
-
Resuspend the thawed cell pellet in the staining solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Imaging:
-
Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
-
Quantification:
-
Capture images from several random fields of view.
-
Count the number of green and red cells to determine the percentage of viable cells.
-
Mechanisms of Action and Cellular Pathways
The choice of cryoprotectant influences not only immediate post-thaw survival but also the underlying cellular processes.
DMSO: An Intracellular Agent with Apoptotic Side-Effects
DMSO readily crosses the cell membrane and disrupts the hydrogen bonding of water molecules, thereby preventing the formation of damaging intracellular ice crystals. However, the stress of cryopreservation with DMSO can trigger programmed cell death, or apoptosis, primarily through the mitochondrial pathway.
Caption: DMSO-induced apoptosis pathway during cryopreservation.
Cryopreservation-induced stress leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[6]
Ectoin: A Natural Stabilizer through Preferential Exclusion
Ectoin, a compatible solute, works extracellularly and at the membrane level. It does not readily enter the cell but instead organizes water molecules around itself, creating a structured hydration shell. This phenomenon, known as "preferential exclusion," leads to the preferential hydration of macromolecules and cell membranes, stabilizing them against the stresses of freezing and thawing.
Caption: Mechanism of Ectoin's cryoprotective effect.
By forming a stable hydration layer, Ectoin effectively shields the cell membrane from damage caused by ice crystals and osmotic stress, thereby enhancing cell survival in a non-toxic manner.
Conclusion
The data presented in this guide indicate that Ectoin is a promising, non-toxic alternative to DMSO for the serum-free cryopreservation of mesenchymal stem cells. While DMSO remains a highly effective cryoprotectant, its associated cytotoxicity and potential for clinical side effects are significant drawbacks. Ectoin's ability to achieve comparable, and in some cases superior, post-thaw viability without these adverse effects makes it an attractive option for researchers and clinicians, particularly in the context of cell-based therapies and regenerative medicine. Further research is warranted to fully explore the post-thaw functionality of cells cryopreserved with Ectoin, including their proliferation and differentiation potential, to solidify its position as a viable replacement for DMSO in a wider range of applications.
References
- 1. Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key quality parameter comparison of mesenchymal stem cell product cryopreserved in different cryopreservation solutions for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum-free non-toxic freezing solution for cryopreservation of human adipose tissue-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies in developing this compound (DMSO)-free cryopreservation protocols for biotherapeutics [frontiersin.org]
- 8. Effects, methods and limits of the cryopreservation on mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of gene expression changes in cells treated with DMSO versus other solvents
A deep dive into how common laboratory solvents, particularly DMSO, influence cellular gene expression, providing researchers with critical data to inform their experimental design and data interpretation.
In the realm of cell-based assays and drug discovery, solvents are the unsung workhorses, enabling the delivery of poorly soluble compounds into the cellular environment. Among these, dimethyl sulfoxide (DMSO) has long been the gold standard. However, a growing body of evidence reveals that DMSO is not an inert vehicle, but an active modulator of cellular processes, capable of inducing significant changes in gene expression.[1][2] This guide provides a comparative analysis of the effects of DMSO and other common solvents on cellular gene expression, offering supporting data and experimental protocols to aid researchers in making informed decisions for their studies.
The Pervasive Influence of DMSO: More Than Just a Solvent
DMSO is widely used due to its exceptional ability to dissolve a broad range of compounds and its perceived low toxicity at typical working concentrations (often below 1%).[3] However, research increasingly demonstrates that even at these low concentrations, DMSO can trigger widespread alterations in the cellular landscape.
Studies have shown that DMSO can induce drastic changes in the transcriptome, proteome, and even the epigenetic landscape of cells.[1][2] In one study, exposing 3D cardiac and hepatic microtissues to just 0.1% DMSO resulted in the differential expression of over 2000 genes.[1] These changes were not random, but affected specific biological processes, indicating a consistent cross-organ impact.[1] Furthermore, DMSO has been observed to influence microRNA expression and DNA methylation patterns, suggesting its effects can be profound and long-lasting.[1][2]
The concentration of DMSO is a critical factor. While concentrations up to 0.5% (v/v) may have minimal effects on gene expression profiles in some cell types like human and rat hepatocytes, higher concentrations can lead to more significant changes that need to be considered during data interpretation.[4][5] In some cancer cell lines, DMSO concentrations of 1.25% and above significantly inhibit cell proliferation.[3]
A Comparative Look at Alternative Solvents
Given the known effects of DMSO, researchers are increasingly seeking and evaluating alternative solvents. This section compares DMSO to other commonly used or emerging solvents.
Table 1: Summary of Solvent Effects on Gene Expression
| Solvent | Typical Working Concentration | Key Effects on Gene Expression | Notes |
| This compound (DMSO) | 0.1% - 1% (v/v) | Alters expression of thousands of genes, affects cytokine signaling, TNF and NF-κB pathways, and epigenetic markers.[1][2] | Effects are cell-type and concentration-dependent.[3] |
| Ethanol | 0.1% - 1% (v/v) | Can cause subtle to significant changes in gene expression, affecting pathways like cytokine signaling, TNF, and NF-κB.[1] Upregulates genes involved in estrogen response and EMT in breast cancer cells.[2] | Effects are highly dose- and cell-type-dependent.[1][2][3] |
| Methanol | 0.1% - 1% (v/v) | Can alter gene expression, potentially through increasing genomic methylation.[6] Upregulates genes involved in its own metabolism.[5] | Generally considered more toxic than ethanol.[3] |
| Polyethylene Glycol (PEG) | Varies by MW and application | Can induce changes in gene expression related to dehydration stress.[7] Viewed as well-tolerated but can trigger immune responses in some contexts.[8] | Often used as a co-solvent or for its macromolecular properties rather than as a primary solvent for small molecules.[9][10] |
| Zwitterionic Liquids (ZILs) | Varies | Proposed as a less toxic, non-cell-permeable alternative to DMSO.[11][12] Shown to have minimal effects on cell cycle progression compared to DMSO.[12] | An emerging class of solvents with promising biocompatibility. |
| Cyrene™ | Varies | A bio-based, green solvent positioned as a safer alternative to DMSO.[13][14] Reported to have low toxicity and be non-mutagenic.[15][16][17] | Gene expression effects are not yet as extensively studied as DMSO. |
Experimental Protocols: A Framework for Analysis
Reproducible and comparable results hinge on well-defined experimental protocols. Below is a generalized workflow for assessing the impact of solvents on gene expression.
Experimental Workflow: Gene Expression Analysis of Solvent-Treated Cells
Caption: A generalized workflow for analyzing gene expression changes in solvent-treated cells.
Key Experimental Considerations:
-
Cell Line: The choice of cell line is crucial, as responses to solvents can be highly cell-type specific.[3]
-
Solvent Concentration: Use the lowest effective concentration of the solvent and always include a solvent-only control. A dose-response analysis for the solvent alone is recommended.
-
Treatment Duration: The length of exposure can significantly impact gene expression.
-
RNA Quality: High-quality RNA is essential for reliable downstream analysis.
-
Replicates: Biological replicates are critical for statistical power and to account for experimental variability.
-
Data Analysis Pipeline: A standardized and well-documented bioinformatics pipeline is necessary for reproducible results.
Signaling Pathways: A Common Target
Many solvents, including DMSO and ethanol, have been shown to impact common signaling pathways. The NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival, is one such pathway frequently affected.
NF-κB Signaling Pathway
Caption: A simplified diagram of the NF-κB signaling pathway, often modulated by cellular stressors including solvents.
Conclusion and Recommendations
The choice of solvent in cell-based assays is a critical experimental parameter that can significantly influence the outcome and interpretation of results. While DMSO remains a powerful and widely used solvent, its bioactivity cannot be ignored. Researchers must be aware of its potential to alter gene expression and other cellular processes.
For researchers, scientists, and drug development professionals, we recommend the following:
-
Acknowledge Solvent Effects: Treat the solvent as an experimental variable, not just a vehicle.
-
Include Proper Controls: Always include an untreated control and a solvent-only control at the same concentration used for the test compounds.
-
Minimize Solvent Concentration: Use the lowest possible solvent concentration that maintains compound solubility and efficacy.
-
Consider Alternatives: For sensitive assays or when off-target effects are a major concern, explore alternative solvents like ethanol, PEG, or newer "green" solvents like Cyrene™ and ZILs.
-
Validate Findings: When significant gene expression changes are observed, consider validating key findings with an alternative solvent to ensure the effects are not solvent-driven.
By carefully considering the impact of solvents on cellular physiology, researchers can enhance the rigor and reproducibility of their experiments, leading to more reliable and translatable scientific discoveries.
References
- 1. Ethanol treatment of lymphoblastoid cell lines from alcoholics and non-alcoholics causes many subtle changes in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short‐term exposure to ethanol induces transcriptional changes in nontumorigenic breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrat.org [bmrat.org]
- 4. Microarray analysis of ethanol-induced changes in gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (14)C methanol incorporation into DNA and proteins of organogenesis stage mouse embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-aqueous, zwitterionic solvent as an alternative for this compound in the life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-aqueous, zwitterionic solvent as an alternative for this compound in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can Cyrene offer a greener alternative to harmful solvents? [emdgroup.com]
- 14. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and Application of Green Sustainable Solvent Cyrene - White Rose Research Online [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dimethyl Sulfoxide (DMSO): A Procedural Guide for Laboratory Professionals
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Dimethyl sulfoxide (DMSO) is a versatile and widely used solvent in research and drug development, but its unique properties necessitate specific disposal procedures. This guide provides essential, step-by-step information for the safe handling and disposal of DMSO waste, ensuring compliance and minimizing risk.
The cornerstone of proper DMSO disposal is to always consult your institution's Environmental Health & Safety (EH&S) department, as they will provide guidance that aligns with local, regional, and national regulations.[1][2][3][4] Chemical waste generators are responsible for correctly classifying their waste to ensure safe and compliant disposal.[1][3][4]
Core Safety Principles for Handling DMSO Waste
Due to its high skin permeability, DMSO can facilitate the absorption of other dissolved chemicals directly into the body.[1][5] It is also classified as a combustible liquid and must be kept away from heat and sources of ignition.[1][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE. Butyl rubber gloves are recommended as DMSO can penetrate nitrile gloves.[5] Chemical splash goggles and a fully buttoned lab coat are also essential.
-
Ventilation: Handle DMSO waste within a certified laboratory chemical fume hood to avoid inhaling vapors or mists.[6]
-
Storage of Waste: Store all DMSO-containing waste in clearly labeled, tightly sealed, and appropriate containers.[2][7] These containers should be stored in a designated, well-ventilated area, such as a flammable storage cabinet, away from incompatible materials like strong oxidizing agents, acids, and bases.[4][5]
Step-by-Step Disposal Procedures
The correct disposal procedure for DMSO depends on whether it is pure, mixed with other substances, or contaminating solid materials. Sink disposal is not recommended ; all DMSO waste should be collected for proper disposal by EH&S or a licensed waste contractor.[7]
Procedure 1: Disposal of Pure or Aqueous DMSO Solutions
-
Collection: Pour uncontaminated DMSO or aqueous DMSO solutions into a designated hazardous waste container. This container should be compatible with organic solvents.
-
Labeling: Clearly label the container with "this compound Waste" and indicate the concentration if diluted.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, preferably within a flammable materials cabinet.[5]
-
Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.[7]
Procedure 2: Disposal of DMSO Mixed with Other Chemicals When DMSO is used as a solvent for other substances (e.g., organic compounds, cytotoxic agents, inorganic acids), the entire mixture is classified as hazardous waste.[5]
-
Risk Assessment: The primary hazard of the mixture is determined by the dissolved solute. A thorough risk assessment is critical.[5]
-
Segregation: Do not mix different types of DMSO-containing hazardous wastes. Keep waste streams separate based on their chemical composition and hazard class.
-
Collection: Collect the DMSO mixture in a designated, compatible, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full names of all chemical constituents, including "this compound," and their approximate percentages.
-
Disposal: Arrange for disposal through your EH&S office. The ultimate disposal method, often high-temperature incineration, will be determined by the container's contents.[6][8][9]
Procedure 3: Disposal of DMSO-Contaminated Solid Waste This category includes items like pipette tips, vials, gloves, and well plates that have come into contact with DMSO.
-
Collection: Place all DMSO-contaminated solid waste into a designated, leak-proof plastic bag or a solid waste container.[8]
-
Labeling: Clearly label the bag or container as "DMSO Contaminated Solid Waste." If the DMSO was mixed with other hazardous materials, those must also be listed on the label.[8]
-
Storage: Store the sealed bag or container in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's hazardous waste program. Note that autoclaving is not an effective method for treating DMSO-contaminated waste.[8]
Quantitative Data for this compound
The following table summarizes key quantitative safety data for DMSO.
| Property | Value |
| Flash Point | 87 °C / 189 °F (closed cup)[9] |
| Autoignition Temperature | 215 °C / 419 °F[9] |
| Oral Toxicity (LD50 Rat) | 14,500 mg/kg |
| Dermal Toxicity (LD50 Rat) | 40,000 mg/kg |
| Inhalation Toxicity (LC50 Rat) | 40,250 ppm (4 hours) |
DMSO Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of different types of DMSO waste.
Caption: Decision workflow for classifying, collecting, and disposing of DMSO waste.
References
- 1. fishersci.com [fishersci.com]
- 2. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 3. westliberty.edu [westliberty.edu]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. louisville.edu [louisville.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. DMSO disposal - General Lab Techniques [protocol-online.org]
- 9. greenfield.com [greenfield.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Sulfoxide (DMSO)
Essential safety protocols and logistical plans for the use of Dimethyl Sulfoxide (DMSO) in laboratory settings, ensuring the protection of researchers and the integrity of experimental outcomes.
This compound (DMSO) is a versatile and widely utilized solvent in scientific research, prized for its exceptional ability to dissolve a broad range of polar and nonpolar compounds. However, its unique property of rapid skin penetration necessitates stringent safety measures to prevent the absorption of DMSO and any dissolved hazardous substances. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of DMSO, tailored for researchers, scientists, and professionals in drug development.
One of the most critical aspects of working with DMSO is its ability to easily pass through the skin.[1][2] This characteristic means that any toxic materials dissolved in DMSO can be quickly carried into the bloodstream.[1] Therefore, it is imperative to handle DMSO with appropriate personal protective equipment and to be fully aware of the potential hazards of any substances mixed with it.[2]
Personal Protective Equipment (PPE) for DMSO Handling
The selection of appropriate PPE is the first line of defense against exposure. Standard laboratory attire is not sufficient when working with DMSO due to its rapid skin penetration. The following table summarizes the essential PPE for handling DMSO.
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Chemical-resistant gloves such as butyl rubber, fluoroelastomer, or neoprene.[1] | Standard nitrile gloves are not recommended as they can degrade quickly upon contact with DMSO.[1] Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield where splashing is possible.[1][3] | Standard safety glasses may not provide adequate protection from splashes. |
| Body Protection | A fully buttoned lab coat, apron, or coveralls made of an appropriate protective material.[3] | Ensure clothing provides complete coverage of exposed skin. |
| Respiratory Protection | A respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or with large volumes where vapors may be generated.[3][4] Consult your institution's environmental health and safety (EH&S) department for specific guidance.[5] | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1] |
Operational Plan: A Step-by-Step Guide to Safely Handling DMSO
Adherence to a standardized operational workflow is crucial for minimizing risks associated with DMSO. The following diagram and detailed steps outline the complete process from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
